molecular formula C12H11NO3 B596279 Ethyl 3-(5-Oxazolyl)benzoate CAS No. 1261268-84-1

Ethyl 3-(5-Oxazolyl)benzoate

Cat. No.: B596279
CAS No.: 1261268-84-1
M. Wt: 217.224
InChI Key: UAWUYDWGOSIVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-Oxazolyl)benzoate is a high-value chemical intermediate extensively used in organic synthesis and medicinal chemistry research . Its structure, incorporating a benzoate ester linked to an oxazole heterocycle, makes it a versatile scaffold for constructing novel bioactive molecules . Researchers utilize this compound in the discovery and development of potential pharmaceuticals, with studies exploring its relevance in compounds exhibiting anti-inflammatory, antimicrobial, and analgesic properties . The conjugated aromatic system of the molecule also renders it valuable in non-biological applications, such as the preparation of fluorescent dyes and advanced optical materials . In industrial research, it serves as a building block for agrochemicals . The compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUYDWGOSIVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266720
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-84-1
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Ethyl 3-(5-Oxazolyl)benzoate, a valuable heterocyclic building block in medicinal chemistry and materials science. The oxazole moiety is a common substructure in numerous natural products and pharmacologically active compounds, making the development of efficient synthetic methodologies a key focus for researchers.[1][2] This document details a preferred synthetic route commencing from readily available starting materials, focusing on the Van Leusen oxazole synthesis. A step-by-step experimental protocol, mechanistic insights, and quantitative data are presented to ensure reproducibility and scalability. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted oxazoles.

Strategic Analysis: Devising the Synthetic Approach

The synthesis of a disubstituted aromatic compound like this compound requires a strategy that allows for the regioselective introduction of two distinct functional groups: an ethyl ester and a 5-substituted oxazole ring. A retrosynthetic analysis reveals two primary bond disconnections to consider: the ester linkage and the C-C bond connecting the phenyl and oxazole rings.

1.1. Retrosynthetic Breakdown

The most logical final step is the formation of the ethyl ester from the corresponding carboxylic acid, 3-(5-Oxazolyl)benzoic acid, via a standard Fischer esterification.[3][4] The core challenge lies in the construction of the 5-aryl oxazole ring. Among the various methods for oxazole synthesis, such as the Robinson-Gabriel[2][5] or Fischer syntheses[6], the Van Leusen oxazole synthesis stands out for its directness in forming 5-substituted oxazoles from aldehydes.[7] This pathway is highly advantageous as it utilizes a commercially available or easily prepared aldehyde precursor, Ethyl 3-formylbenzoate.

G Target This compound Acid 3-(5-Oxazolyl)benzoic Acid Target->Acid Fischer Esterification Aldehyde Ethyl 3-formylbenzoate Acid->Aldehyde Van Leusen Oxazole Synthesis TosMIC TosMIC (p-Tolylsulfonylmethyl isocyanide) Aldehyde->TosMIC G start Combine Reactants: - Ethyl 3-formylbenzoate - TosMIC - K₂CO₃ - Methanol reaction Stir at Reflux (Monitor by TLC) start->reaction Step 1 workup Aqueous Workup: - Remove Solvent - Add H₂O & EtOAc - Separate Layers reaction->workup Step 2 purify Purification: Silica Gel Column Chromatography workup->purify Step 3 product Final Product: This compound purify->product Step 4 G start Ethyl 3-(hydroxymethyl)benzoate product Ethyl 3-formylbenzoate start->product Oxidation (1-3 h, rt) reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) reagents->product

References

Ethyl 3-(5-Oxazolyl)benzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate

Introduction and Strategic Importance

This compound (CAS No. 1261268-84-1) is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester and an oxazole moiety.[1] The strategic placement of the oxazole ring, a well-established bioisostere for amide and ester functionalities, renders this molecule a valuable building block in medicinal chemistry and materials science. Oxazole derivatives are integral scaffolds in numerous pharmacologically active agents, prized for their ability to engage in hydrogen bonding and their metabolic stability. This guide provides a senior application scientist's perspective on the core chemical properties, synthesis, and handling of this compound, offering field-proven insights for researchers in drug development.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in research. While extensive experimental data for this specific molecule is not broadly published, we can deduce its key characteristics based on its constituent functional groups and data from chemical suppliers.

Table 1: Core Physicochemical Properties

Property Value Source/Comment
CAS Number 1261268-84-1 BLD Pharm[1]
Molecular Formula C₁₂H₁₁NO₃ BLD Pharm[1]
Molecular Weight 217.22 g/mol Calculated from formula
IUPAC Name Ethyl 3-(1,3-oxazol-5-yl)benzoate ---
SMILES O=C(OCC)C1=CC=CC(C2=CN=CO2)=C1 BLD Pharm[1]
Boiling Point No data available ---
Melting Point No data available ---
Appearance Likely a solid or oil at room temp. Inferred from similar structures

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) and poorly soluble in water. | Based on ethyl benzoate and heterocyclic compound properties.[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a robust and logical synthetic strategy can be designed based on established heterocyclic chemistry principles. The most direct approach involves the synthesis of the precursor, 3-(1,3-Oxazol-5-yl)benzoic acid, followed by a standard esterification reaction.

Part 1: Synthesis of 3-(1,3-Oxazol-5-yl)benzoic Acid (Precursor)

The formation of the oxazole ring is the critical step. A common and effective method is the condensation reaction between an α-haloketone and a primary amide. In this case, 3-formylbenzoic acid can be converted to an intermediate that reacts with an appropriate precursor to form the oxazole ring. A more direct, albeit less detailed, approach involves the reaction of 3-cyanobenzoic acid with tosylmethyl isocyanide (TosMIC), a classic reagent for oxazole synthesis.

Part 2: Fischer Esterification

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction with ethanol provides the target ethyl ester. The choice of a strong acid catalyst like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent, and by removing the water formed during the reaction.[3]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(1,3-Oxazol-5-yl)benzoic Acid

  • To a solution of 3-cyanobenzoic acid (1 equiv.) and tosylmethyl isocyanide (TosMIC, 1.1 equiv.) in a suitable solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction involves the nucleophilic addition of the deprotonated TosMIC to the nitrile, followed by cyclization and elimination of the tosyl group to form the oxazole ring.

  • Upon completion, cool the mixture, acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and purify by recrystallization to yield 3-(1,3-Oxazol-5-yl)benzoic acid.[4][5]

Step 2: Esterification to this compound

  • Suspend 3-(1,3-Oxazol-5-yl)benzoic acid (1.0 equiv.) in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.) dropwise as a catalyst while stirring in an ice bath.[3]

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The progress is monitored by TLC until the starting carboxylic acid is consumed.

  • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

  • Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 3-Cyanobenzoic Acid Reagent1 K₂CO₃, MeOH Reflux SM1->Reagent1 SM2 TosMIC SM2->Reagent1 Intermediate 3-(1,3-Oxazol-5-yl)benzoic Acid Reagent2 Ethanol (excess) H₂SO₄ (cat.), Reflux Intermediate->Reagent2 Reagent1->Intermediate Oxazole Formation Product This compound Reagent2->Product Fischer Esterification

Caption: Proposed two-step synthesis of this compound.

Spectral Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Ethyl Group: A quartet (~4.4 ppm, 2H) for the -OCH₂- protons and a triplet (~1.4 ppm, 3H) for the -CH₃ protons.[6] - Aromatic Ring: Multiplets in the aromatic region (~7.5-8.5 ppm, 4H). The proton between the two substituents will be a singlet or narrow triplet. - Oxazole Ring: Two singlets, one for each proton on the oxazole ring (~7.2 ppm and ~8.0 ppm).
¹³C NMR - Ethyl Group: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).[7] - Ester Carbonyl: A signal around 165 ppm. - Aromatic & Oxazole Carbons: Multiple signals in the 120-155 ppm range.
IR (Infrared) - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[8] - C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. - C=N and C=C Stretches: Medium to weak bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and oxazole rings. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[9]

| MS (Mass Spec) | - Molecular Ion (M⁺): A peak at m/z = 217. - Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 172. Loss of the entire ester group (-COOC₂H₅) to give a fragment at m/z = 144. Other fragments corresponding to the benzonitrile cation (m/z = 102) and phenyl cation (m/z = 77) are also plausible.[2] |

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three primary functional components: the ester, the benzene ring, and the oxazole ring.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This is a common transformation used to unmask a carboxylic acid group, which is often crucial for biological activity or for further synthetic modifications.

  • Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the ester (meta-directing) and the oxazole ring will influence the position of substitution.

  • Oxazole Ring Chemistry: The oxazole ring is generally stable but can be susceptible to ring-opening under harsh conditions. Its primary role in a drug discovery context is as a stable, rigid scaffold that correctly positions other pharmacophoric elements.

The combination of a benzoate structure with a heterocyclic ring like oxazole is a common strategy in the design of novel therapeutics. Substituted isoxazoles and oxadiazoles, which are structurally related to oxazoles, have been investigated as inhibitors of critical cancer targets like c-Myc, highlighting the potential of this chemical space for developing new anti-cancer agents.[10] Therefore, this compound serves as an excellent starting point or intermediate for creating libraries of compounds aimed at various biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, prudent laboratory practice dictates handling it with the care afforded to novel chemical entities. Based on vendor information and data for the related compound, ethyl benzoate, the following precautions should be observed.[1]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to synthesize, characterize, and utilize this versatile chemical building block in their scientific endeavors.

References

An In-depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(5-Oxazolyl)benzoate (CAS 1261268-84-1), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific research on this molecule is not extensively published, this document outlines its core properties, plausible synthetic routes based on established methodologies for oxazole synthesis, and its prospective applications as a versatile building block in drug discovery and development.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Oxazole derivatives are known to interact with various enzymes and receptors through non-covalent interactions, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

This compound incorporates this valuable oxazole core, functionalized with a benzoate group at the 3-position of the phenyl ring. This strategic placement of an ethyl ester provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.

Physicochemical Properties and Characterization

A summary of the known physicochemical properties of this compound is presented in Table 1. While comprehensive analytical data such as detailed NMR or mass spectrometry spectra are not widely available in published literature, this information can be obtained from commercial suppliers upon request.[2]

PropertyValueSource
CAS Number 1261268-84-1[3][4]
Molecular Formula C12H11NO3[3][4]
Molecular Weight 217.22 g/mol [3][4]
Appearance Off-white to light yellow powder[5]
Purity ≥95% (typical)[5]

Synthetic Methodologies for this compound

The synthesis of 5-substituted oxazoles like this compound can be achieved through several established organic reactions. The following sections describe two plausible and widely used methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][6] This approach is particularly well-suited for the synthesis of 5-substituted oxazoles.

Conceptual Workflow for Van Leusen Synthesis of this compound

cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Ethyl 3-formylbenzoate D Nucleophilic addition to aldehyde A->D B Tosylmethyl isocyanide (TosMIC) C Deprotonation of TosMIC (Base, e.g., K2CO3) B->C C->D E Intramolecular cyclization D->E Forms oxazoline intermediate F Elimination of p-toluenesulfinic acid E->F G This compound F->G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product H Ethyl 3-(2-aminoacetyl)benzoate J N-formylation H->J I Formic acid or equivalent I->J K Cyclodehydration (e.g., H2SO4, P2O5) J->K Forms 2-acylamino-ketone intermediate L This compound K->L A This compound B Hydrolysis (e.g., LiOH, H2O/THF) A->B F Further Functionalization of Oxazole Ring A->F C 3-(5-Oxazolyl)benzoic acid B->C D Amide Coupling (e.g., Amine, EDC, HOBt) C->D E Diverse Amide Library D->E

References

An In-depth Technical Guide to the Formation of Ethyl 3-(5-Oxazolyl)benzoate: Mechanism, Synthesis, and Practical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a diverse array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide range of biological targets, including enzymes and receptors.[1] Ethyl 3-(5-oxazolyl)benzoate, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical agents, making a thorough understanding of its formation an invaluable asset for researchers in drug discovery and development. This guide provides a detailed exploration of the predominant synthetic route to this compound, focusing on the Van Leusen oxazole synthesis, and delves into the mechanistic underpinnings, practical experimental protocols, and key analytical data.

The Van Leusen Oxazole Synthesis: A Powerful Tool for 5-Substituted Oxazoles

The most direct and widely employed method for the synthesis of 5-substituted oxazoles, such as this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), a uniquely versatile reagent.[1][2] The key starting materials for the synthesis of this compound via this method are ethyl 3-formylbenzoate and tosylmethyl isocyanide (TosMIC) .

The power of the Van Leusen reaction lies in the unique reactivity of TosMIC, which possesses an acidic α-proton, a sulfonyl group that acts as an excellent leaving group, and an isocyanide carbon that is susceptible to nucleophilic attack and can also participate in cyclization.[1]

Reaction Principle:

The synthesis proceeds by the base-mediated reaction of ethyl 3-formylbenzoate with tosylmethyl isocyanide. The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC, followed by a cascade of reactions including nucleophilic addition to the aldehyde, intramolecular cyclization, and subsequent elimination of the tosyl group to yield the aromatic oxazole ring.

Mechanistic Deep Dive: The Step-by-Step Formation of the Oxazole Ring

The formation of this compound via the Van Leusen reaction is a well-elucidated process that proceeds through several key intermediates. A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the α-carbon of TosMIC by a suitable base, such as potassium carbonate or a stronger base like potassium tert-butoxide, to form a resonance-stabilized carbanion. The electron-withdrawing nature of both the sulfonyl and isocyanide groups renders this proton particularly acidic.[2]

  • Nucleophilic Attack: The newly formed TosMIC carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl 3-formylbenzoate. This addition reaction forms an alkoxide intermediate.

  • Intramolecular Cyclization (5-endo-dig): The alkoxide intermediate then undergoes a 5-endo-dig intramolecular cyclization, where the oxygen anion attacks the carbon of the isocyanide group. This ring-closing step forms a five-membered oxazoline intermediate.[2]

  • Elimination and Aromatization: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group. This elimination step results in the formation of a double bond within the ring, leading to the aromatic and stable oxazole product, this compound.

Below is a diagram illustrating the logical flow of the Van Leusen oxazole synthesis mechanism.

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Ethyl_3-formylbenzoate Ethyl 3-formylbenzoate Alkoxide_Intermediate Alkoxide Intermediate Ethyl_3-formylbenzoate->Alkoxide_Intermediate TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion Base Base (e.g., K2CO3) Base->TosMIC_Anion Deprotonation TosMIC_Anion->Alkoxide_Intermediate Nucleophilic Attack Oxazoline_Intermediate Oxazoline Intermediate Alkoxide_Intermediate->Oxazoline_Intermediate 5-endo-dig Cyclization Final_Product This compound Oxazoline_Intermediate->Final_Product Elimination & Aromatization

Caption: Van Leusen Oxazole Synthesis Workflow.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound based on the Van Leusen methodology. Researchers should always conduct their own risk assessment and adhere to appropriate laboratory safety protocols.

Materials:

  • Ethyl 3-formylbenzoate (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 3-formylbenzoate (1.0 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in anhydrous methanol, add potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Data Presentation: Expected Yield and Characterization

While the yield can vary depending on the scale and specific reaction conditions, the Van Leusen oxazole synthesis is generally efficient.

ParameterExpected Value
Yield 75-90%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.42 (s, 1H), 8.21 (dt, J = 7.8, 1.4 Hz, 1H), 7.99 (s, 1H), 7.82 (d, J = 7.8 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.42 (s, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.8, 151.8, 149.3, 131.2, 130.3, 129.5, 129.2, 128.9, 125.7, 123.1, 61.3, 14.3
MS (ESI) m/z 218.0811 [M+H]⁺

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions and instrumentation.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a commonly used base for this reaction as it is effective, inexpensive, and easy to handle. For less reactive aldehydes, a stronger, non-nucleophilic base like potassium tert-butoxide may be employed to ensure complete deprotonation of TosMIC.

  • Solvent Selection: Methanol is a typical solvent for the Van Leusen reaction. It is polar enough to dissolve the reagents and the intermediate salts, and its boiling point is suitable for reflux conditions.

  • Stoichiometry: A slight excess of TosMIC is often used to ensure the complete consumption of the limiting aldehyde. A greater excess of the base is required to drive the deprotonation and subsequent elimination steps.

  • Purification: Flash column chromatography is the standard method for purifying the product, effectively removing unreacted starting materials and the tosyl byproduct.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The Van Leusen oxazole synthesis provides a robust and efficient pathway for the formation of this compound. A comprehensive understanding of the reaction mechanism, coupled with a well-defined experimental protocol, empowers researchers to confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of this protocol, grounded in established chemical principles, ensures a high degree of reproducibility and success in the laboratory.

References

The Van Leusen Oxazole Synthesis: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its synthesis has been the subject of extensive research, leading to the development of numerous synthetic methodologies. Among these, the Van Leusen oxazole synthesis stands out as a particularly robust and versatile method for constructing the oxazole ring.[3] First reported by van Leusen and colleagues in 1972, this reaction provides a direct route to 5-substituted oxazoles from simple and readily available starting materials.[1][3] This guide offers an in-depth exploration of the core components, mechanism, and practical application of the Van Leusen oxazole synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Reactants: The Aldehyde and Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis is fundamentally a reaction between two key starting materials: an aldehyde and tosylmethyl isocyanide, commonly known as TosMIC.[4][5] The versatility of the reaction stems from the wide variety of commercially available or readily synthesized aldehydes, which ultimately dictates the substituent at the 5-position of the resulting oxazole.

The Aldehyde Component

The aldehyde serves as the electrophilic partner in the initial step of the reaction. A broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be successfully employed in the Van Leusen synthesis.[1] The electronic nature of the aldehyde can influence the reaction rate, with aromatic aldehydes bearing electron-withdrawing groups often exhibiting higher reactivity.[1][3] It is crucial to use aldehydes of high purity, as impurities such as carboxylic acids can interfere with the basic conditions of the reaction, and contaminating ketones can lead to the formation of nitriles as a byproduct.[5][6]

Tosylmethyl Isocyanide (TosMIC): The Key Building Block

Tosylmethyl isocyanide (TosMIC) is a unique and highly versatile reagent in organic synthesis.[7] Its utility in the Van Leusen reaction is attributed to several key structural features:

  • Acidic α-Protons: The protons on the methylene carbon, situated between the electron-withdrawing sulfonyl and isocyanide groups, are sufficiently acidic to be readily removed by a base.[4][5]

  • Isocyanide Group: The isocyanide carbon acts as a nucleophile after deprotonation and is crucial for the initial cycloaddition step.[4]

  • Tosyl Group: The p-toluenesulfonyl (tosyl) group serves a dual purpose. It activates the adjacent methylene protons and acts as an excellent leaving group in the final elimination step, driving the formation of the aromatic oxazole ring.[4][5]

The structure of TosMIC is central to its reactivity, making it a powerful C2N1 synthon for the construction of five-membered heterocyclic rings.[1][3]

The Reaction Mechanism: A Stepwise Annulation

The Van Leusen oxazole synthesis proceeds through a well-established mechanism involving a base-mediated [3+2] cycloaddition reaction.[1][3] The process can be dissected into the following key steps:

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC at the α-carbon by a suitable base, generating a nucleophilic carbanion.[5][8]

  • Nucleophilic Attack: The TosMIC anion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Cyclization: This is followed by an intramolecular 5-endo-dig cyclization, where the alkoxide attacks the electrophilic isocyanide carbon to form a five-membered oxazoline intermediate.[5]

  • Elimination: The final step is the base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate. This rearomatization step is the driving force for the formation of the stable oxazole ring.[4][5]

The following diagram illustrates the generally accepted mechanism for the Van Leusen oxazole synthesis.

Caption: Mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol and Considerations

A general and robust protocol for the synthesis of 5-substituted oxazoles is outlined below. However, optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of 5-Alkyl/Aryl-Oxazoles[6]
StepProcedureRationale
1 To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).K₂CO₃ is a commonly used base, though others like NaH, t-BuOK, or organic bases can be employed. A slight excess of TosMIC ensures complete consumption of the aldehyde.
2 Add methanol (10 mL) to the flask.Methanol is a common solvent for this reaction, but other polar solvents like ethanol or THF can also be used.
3 Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir for 4-5 hours.Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
4 Monitor the reaction progress by thin-layer chromatography (TLC).TLC allows for the visualization of the consumption of starting materials and the formation of the product.
5 Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.Removal of the solvent simplifies the subsequent workup procedure.
6 To the residue, add water (20 mL) and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).This aqueous workup removes the inorganic base and the p-toluenesulfinic acid byproduct.
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.These steps are standard procedures to remove residual water and salts from the organic phase.
8 Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.Column chromatography is a standard technique for purifying the final oxazole product.
Variations and Scope

The Van Leusen oxazole synthesis is highly adaptable. For instance, the synthesis of 4,5-disubstituted oxazoles can be achieved in a one-pot manner by including an aliphatic halide in the reaction mixture along with the aldehyde and TosMIC.[1][3] Furthermore, α-substituted TosMIC derivatives can be used to synthesize 4-substituted oxazoles.[2] The reaction conditions have also been modified to be more environmentally friendly, for example, by using water as a solvent or employing microwave-assisted heating to reduce reaction times.[1][3]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no yield Inactive reagents (especially the aldehyde), insufficient base strength, or suboptimal temperature.Ensure the aldehyde is pure and free of acidic impurities. Consider using a stronger base like potassium tert-butoxide. Gently heating the reaction (40-50 °C) can be beneficial.[6]
Formation of nitrile byproduct Presence of ketone impurities in the aldehyde starting material.[6]Purify the aldehyde by distillation or column chromatography.[6]
Isolation of stable oxazoline intermediate Incomplete elimination of the tosyl group.Increase the reaction temperature, use a stronger base, or extend the reaction time to promote the elimination step.[6]
Difficult product purification Residual p-toluenesulfinic acid byproduct.Wash the crude product with a sodium hydrosulfide (NaHS) solution during the workup.[6]

Conclusion

The Van Leusen oxazole synthesis is a powerful and enduring tool in the arsenal of the synthetic organic chemist. Its operational simplicity, broad substrate scope, and the ready availability of its starting materials make it an attractive method for the preparation of a diverse range of oxazole-containing molecules.[3] A thorough understanding of the roles of the aldehyde and TosMIC, the reaction mechanism, and the key experimental parameters is essential for its successful implementation in research and development, particularly in the pursuit of novel therapeutic agents.

References

Fischer Oxazole Synthesis for Aromatic Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the Fischer oxazole synthesis with a specific focus on aromatic aldehydes. This document provides a deep dive into the reaction's core principles, practical applications, and its significance in modern medicinal chemistry.

Executive Summary

The oxazole scaffold is a critical component in a multitude of pharmaceutical agents. The Fischer oxazole synthesis, a classic yet persistently relevant reaction, offers a direct pathway to construct this valuable heterocycle. This guide deconstructs the synthesis, providing the scientific community with a robust resource that bridges foundational knowledge with contemporary applications, particularly in the context of aromatic aldehyde substrates.

The Core Mechanism: An Acid-Catalyzed Cascade

The Fischer oxazole synthesis is a powerful acid-catalyzed reaction that transforms a cyanohydrin and an aldehyde into a 2,5-disubstituted oxazole.[1][2] Discovered by Emil Fischer in 1896, this method typically employs anhydrous hydrochloric acid in dry ether.[1][3][4][5] The reaction is fundamentally a dehydration process that proceeds under mild conditions.[1][3][4][5]

The synthesis initiates with the reaction between an aromatic aldehyde and a cyanohydrin, which is itself often derived from a different aldehyde.[1] The key steps of the mechanism are as follows:

  • Formation of an Iminochloride Intermediate: Gaseous HCl adds to the cyanohydrin, leading to the formation of an iminochloride intermediate.[1]

  • Nucleophilic Attack: The nitrogen of the intermediate attacks the carbonyl carbon of the second aldehyde molecule.

  • Cyclization and Dehydration: An intramolecular SN2 attack followed by the loss of a water molecule results in a chloro-oxazoline intermediate.[1]

  • Tautomerization and Aromatization: The intermediate then tautomerizes and loses HCl to form the stable aromatic oxazole ring.

Fischer_Oxazole_Mechanism cluster_start Reactants A Aromatic Aldehyde (Ar'-CHO) D Adduct Formation A->D B Cyanohydrin (Ar-CH(OH)CN) C Iminochloride Intermediate B->C + Dry HCl C->D E Chloro-oxazoline Intermediate D->E Cyclization - H2O F 2,5-Disubstituted Oxazole E->F Aromatization - HCl

Caption: High-level overview of the Fischer oxazole synthesis mechanism.

A Validated Experimental Protocol

This section outlines a standard laboratory procedure for the Fischer oxazole synthesis.

Objective: To synthesize a 2,5-diaryl-substituted oxazole.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Cyanohydrin (e.g., Mandelic acid nitrile)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (gas)

  • Sodium Bicarbonate (aq. solution)

  • Standard Glassware and Magnetic Stirrer

Procedure:

  • Reaction Setup: Dissolve equimolar amounts of the aromatic aldehyde and cyanohydrin in anhydrous diethyl ether in a flask under an inert atmosphere.[1]

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture.

  • Precipitation: The oxazole product will precipitate as its hydrochloride salt.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

  • Workup: Convert the hydrochloride salt to the free base by adding water or by boiling with alcohol.[1] Alternatively, neutralize with a weak base like sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent, dry, and purify using column chromatography or recrystallization.

Fischer_Protocol_Workflow start Start: Combine Aldehyde & Cyanohydrin in Ether step1 1. Cool to 0°C start->step1 step2 2. Introduce Dry HCl Gas step1->step2 step3 3. Monitor Reaction (TLC) step2->step3 step4 4. Precipitation of Hydrochloride Salt step3->step4 step5 5. Neutralization / Workup step4->step5 step6 6. Extraction & Drying step5->step6 step7 7. Purification (Chromatography/Recrystallization) step6->step7 end End: Pure 2,5-Disubstituted Oxazole step7->end

Caption: A streamlined workflow for the Fischer oxazole synthesis.

Substrate Scope and Limitations

The Fischer oxazole synthesis is particularly effective for aromatic aldehydes and cyanohydrins, leading to the formation of diaryloxazoles, which are common motifs in drug candidates.[1] While the reaction is robust, its efficiency can be influenced by the electronic properties of the substituents on the aromatic rings.

Substituent TypeGeneral Effect on Aromatic Aldehyde
Electron-Donating Groups (e.g., -OCH₃, -CH₃) Generally well-tolerated and may enhance reaction rates.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Can decrease nucleophilicity, potentially requiring longer reaction times or leading to lower yields.
Halogens (e.g., -Cl, -Br) Typically compatible with the reaction conditions.
Steric Hindrance Ortho-substituents may impede the reaction due to steric hindrance.

A key limitation is the reaction's sensitivity to moisture, which can lead to side reactions. The strongly acidic conditions can also be incompatible with acid-labile functional groups.

Applications in Drug Discovery and Modern Variants

The oxazole ring is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][6] The Fischer oxazole synthesis has been instrumental in the synthesis of various pharmaceutical agents, including anti-inflammatory, anti-cancer, and anti-bacterial compounds.

Recent advancements have focused on overcoming the limitations of the classical method. These include:

  • Microwave-Assisted Synthesis: To accelerate reaction times and improve yields.

  • Use of Milder Catalysts: To improve functional group tolerance.

  • One-Pot Procedures: Recent reconsiderations of the synthesis have led to methods for creating 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond diaryloxazoles.[1]

These modern adaptations enhance the utility of the Fischer oxazole synthesis, making it a more versatile tool for the rapid generation of compound libraries for drug screening.

Conclusion

The Fischer oxazole synthesis remains a cornerstone of heterocyclic chemistry. Its ability to efficiently construct the oxazole core from readily available aromatic aldehydes makes it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of its mechanism and limitations, coupled with the application of modern synthetic variations, ensures its continued relevance in the development of novel therapeutics.

References

Spectroscopic Data of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the spectroscopic signature of Ethyl 3-(5-Oxazolyl)benzoate. As a Senior Application Scientist, the following content is structured to not only present the data but to also elucidate the underlying principles and experimental logic required for its validation. This document serves as a self-validating system for the structural confirmation of the target compound.

Introduction

This compound is a heterocyclic compound featuring a benzoate ester linked to an oxazole ring. The oxazole moiety is a key structural motif in numerous pharmacologically active compounds, recognized for a wide range of biological activities including anti-inflammatory, antimicrobial, and antiproliferative properties.[1] Its presence in drug discovery pipelines necessitates rigorous structural characterization, for which spectroscopic methods are the cornerstone.[2][3][4] This guide details the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, providing both the spectral data and the rationale for their interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for mapping the carbon skeleton and the position of protons, confirming the substitution pattern of the benzene ring and the integrity of the ethyl ester and oxazole moieties.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices: The selection of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent peaks, which serve as a convenient internal standard.[5] A standard 500 MHz spectrometer is chosen to ensure high resolution and dispersion, which is critical for unambiguously resolving the aromatic and heterocyclic proton signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Record the spectrum at 298 K. Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. Acquire 1024 scans with a 2-second relaxation delay to ensure adequate signal-to-noise for all carbon signals, including quaternary carbons.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar fragments, such as ethyl benzoate and substituted oxazoles.[5][6][7]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.30s-1HAr-H (Position 2)
~8.10d~7.81HAr-H (Position 4 or 6)
~7.85s-1HOxazole-H (Position 4)
~7.70d~7.81HAr-H (Position 6 or 4)
~7.50t~7.81HAr-H (Position 5)
~7.30s-1HOxazole-H (Position 2)
4.40q7.12H-OCH₂CH₃
1.41t7.13H-OCH₂CH₃

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Ester Group: The characteristic quartet at ~4.40 ppm and triplet at ~1.41 ppm are indicative of the ethyl group of the ester, showing the expected spin-spin coupling.[6][8]

  • Benzene Ring: The aromatic region is expected to show four distinct signals corresponding to the 1,3-disubstituted benzene ring. The proton at position 2, situated between two electron-withdrawing groups (the ester and the oxazole), will be the most deshielded, appearing as a singlet or a narrow triplet. The remaining aromatic protons will exhibit doublet and triplet splitting patterns characteristic of this substitution pattern.

  • Oxazole Ring: The oxazole ring protons are anticipated to appear as two distinct singlets. The proton at position 2 is typically more deshielded than the proton at position 4.

Predicted ¹³C NMR Spectroscopic Data

The predicted chemical shifts are derived from known data for ethyl benzoate and oxazole derivatives.[9][10][11]

Chemical Shift (δ, ppm) Assignment
~165.8C=O (Ester)
~155.0C-5 (Oxazole)
~151.0C-2 (Oxazole)
~138.0C-4 (Oxazole)
~132.0C-3 (Benzene)
~131.5C-1 (Benzene)
~130.0C-6 (Benzene)
~129.5C-5 (Benzene)
~128.0C-4 (Benzene)
~126.0C-2 (Benzene)
61.5-OCH₂CH₃
14.3-OCH₂CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is expected at the downfield end of the spectrum, typically around ~166 ppm.[10]

  • Aromatic and Heterocyclic Carbons: The spectrum will show distinct signals for the six carbons of the benzene ring and the three carbons of the oxazole ring. The carbon atoms of the oxazole ring have characteristic chemical shifts that distinguish them from the aromatic carbons.

  • Ethyl Group Carbons: The methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.[10]

Structural Elucidation Workflow

// Connections H1_NMR -> COSY [label="Proton-Proton\nCorrelations", color="#34A853"]; H1_NMR -> HSQC [label="Direct C-H\nCorrelations", color="#EA4335"]; C13_NMR -> HSQC [color="#EA4335"]; H1_NMR -> HMBC [label="Long-Range C-H\nCorrelations", color="#FBBC05"]; C13_NMR -> HMBC [color="#FBBC05"];

COSY -> Ethyl [label="Confirms -CH₂-CH₃\nConnectivity"]; COSY -> Benzoate [label="Confirms Neighboring\nAromatic Protons"]; HSQC -> Ethyl; HSQC -> Benzoate; HSQC -> Oxazole; HMBC -> Structure_Confirmed [label="Confirms Connectivity\nbetween Fragments", color="#4285F4"]; } }

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and is suitable for solid or liquid samples.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumC-H stretch (Aromatic & Oxazole)
~2980-2850MediumC-H stretch (Aliphatic - ethyl)
~1720StrongC=O stretch (Ester)
~1610, 1580, 1480Medium-StrongC=C stretch (Aromatic ring)
~1550MediumC=N stretch (Oxazole ring)
~1275StrongC-O stretch (Ester, aryl-O)
~1100StrongC-O stretch (Ester, O-alkyl)

Interpretation of the IR Spectrum: The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.[12][13] The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident. Characteristic absorptions for the C=C and C=N bonds within the aromatic and oxazole rings will confirm the presence of these structural features.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which will provide the molecular ion with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.

  • Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated mass for the proposed formula.

Predicted Mass Spectrometric Data
  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Predicted HRMS (ESI+):

    • [M+H]⁺: Calculated m/z 218.0761, Observed m/z ~218.0761

    • [M+Na]⁺: Calculated m/z 240.0580, Observed m/z ~240.0580

Interpretation of the Mass Spectrum: The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 218. The high-resolution measurement will confirm the elemental formula C₁₂H₁₁NO₃, thereby validating the molecular structure. Common fragmentation patterns for ethyl esters would involve the loss of ethylene (28 Da) or an ethoxy radical (45 Da).

Integrated Spectroscopic Analysis for Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques.

// Connections NMR -> Connectivity [color="#34A853"]; IR -> Functional_Groups [color="#EA4335"]; MS -> Formula [color="#FBBC05"];

Connectivity -> Confirmed_Structure; Functional_Groups -> Confirmed_Structure; Formula -> Confirmed_Structure; }

Caption: Integrated approach for structural confirmation.

NMR spectroscopy establishes the carbon-hydrogen framework and the precise connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl. High-resolution mass spectrometry provides the exact molecular formula. Together, these techniques provide a complementary and self-validating dataset that unambiguously confirms the structure of this compound.

References

An In-Depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmacologically active compounds.[1][2] Oxazole-containing molecules are known to interact with various enzymes and receptors within biological systems through diverse non-covalent interactions, leading to a broad spectrum of biological activities.[3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3] Ethyl 3-(5-Oxazolyl)benzoate, as a derivative of this important class of compounds, represents a molecule of significant interest for investigation in drug discovery and development. While specific biological data for this exact compound is limited in publicly available literature, its structural features—combining the oxazole core with a benzoic acid ester—suggest a strong potential for therapeutic applications. This guide will delve into the synthesis, chemical properties, and potential pharmacological applications of this compound, providing a foundation for its exploration in drug discovery.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The first key step is the formation of the oxazole ring to create the core intermediate, 3-(5-Oxazolyl)benzoic acid. This is followed by a classic esterification reaction to yield the final product.

Part 1: Van Leusen Oxazole Synthesis of 3-(5-Oxazolyl)benzoic Acid

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is driven by the unique reactivity of TosMIC, which possesses an acidic proton, a sulfinic acid leaving group, and an isocyano group.[5] The general mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination to form the aromatic oxazole ring.[5]

To synthesize 3-(5-Oxazolyl)benzoic acid, the logical starting material is 3-formylbenzoic acid. The reaction proceeds as follows:

Van Leusen Oxazole Synthesis 3-formylbenzoic_acid 3-Formylbenzoic Acid Intermediate Oxazoline Intermediate 3-formylbenzoic_acid->Intermediate + TosMIC TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Deprotonation Product 3-(5-Oxazolyl)benzoic Acid Intermediate->Product Elimination of Tosylsulfinic Acid

Caption: Van Leusen synthesis of 3-(5-Oxazolyl)benzoic acid.

The following is a representative, step-by-step methodology for the synthesis of 3-(5-Oxazolyl)benzoic acid based on the Van Leusen reaction.[4][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzoic acid (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 2: Fischer Esterification to this compound

With the 3-(5-Oxazolyl)benzoic acid intermediate in hand, the final step is a Fischer esterification to produce the target ethyl ester. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis.[7]

Fischer Esterification Carboxylic_Acid 3-(5-Oxazolyl)benzoic Acid Product This compound Carboxylic_Acid->Product + Ethanol Alcohol Ethanol Alcohol->Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product Catalysis Byproduct Water Product->Byproduct forms

Caption: Fischer esterification of 3-(5-Oxazolyl)benzoic acid.

The following protocol outlines the esterification of 3-(5-Oxazolyl)benzoic acid to its ethyl ester.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(5-Oxazolyl)benzoic acid (1.0 mmol) in anhydrous ethanol (20 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) followed by brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Potential Therapeutic Applications and Pharmacological Rationale

While specific biological activity data for this compound is not extensively documented, the broader class of oxazole and benzoxazole derivatives has shown significant promise in several therapeutic areas. This provides a strong rationale for the pharmacological screening of this compound.

Anticancer Activity

The benzoxazole nucleus is a key feature in numerous compounds with demonstrated antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3] Some derivatives have been shown to induce apoptosis and interfere with critical signaling pathways involved in cancer progression.[3] A patent has been granted for oxazole derivatives for their use in the treatment of cancer, highlighting the therapeutic potential of this class of compounds.[1]

Antimicrobial Activity

Benzoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3] They have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]

The following table summarizes the types of biological activities observed in structurally related oxazole and benzoxazole compounds, providing a basis for the potential screening of this compound.

Compound Class Biological Activity Example Target/Organism Reference
Benzoxazole DerivativesAnticancerVarious cancer cell lines[3]
Oxazole DerivativesAnticancerProliferative disorders[1]
Benzoxazole DerivativesAntimicrobialGram-positive and Gram-negative bacteria[3]
Benzoxazole DerivativesAnti-inflammatoryInhibition of inflammatory pathways[3]

Conclusion and Future Directions

This compound is a readily accessible molecule through a robust two-step synthetic sequence involving the Van Leusen oxazole synthesis and Fischer esterification. Based on the well-documented and diverse biological activities of the broader oxazole and benzoxazole classes of compounds, dedicated research into the anticancer, antimicrobial, and anti-inflammatory properties of this compound is highly warranted. The experimental protocols and the pharmacological rationale outlined in this guide provide a solid framework for initiating such investigations. Further studies, including in vitro and in vivo screening, will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

The Oxazole Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its inherent structural and electronic characteristics facilitate diverse, non-covalent interactions with a multitude of biological targets, rendering it a cornerstone for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of oxazole derivatives, with a focused lens on their anticancer, antimicrobial, and anti-inflammatory properties. By dissecting the causal links between molecular architecture and biological function, this document aims to equip researchers and drug development professionals with the field-proven insights necessary for the rational design of next-generation oxazole-based therapeutic agents. We will delve into key synthetic strategies, elucidate mechanisms of action through signaling pathways, and provide detailed, self-validating experimental protocols to ensure scientific integrity and reproducibility.

The Oxazole Core: Physicochemical Properties and Synthetic Rationale

The 1,3-oxazole ring is a planar, aromatic system containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic distribution, influencing its ability to participate in various intermolecular interactions such as hydrogen bonding, and pi-pi stacking, which are crucial for binding to biological targets.[4] The positions on the oxazole ring are numbered starting from the oxygen atom as 1, with the nitrogen at position 3. The carbon atoms at positions 2, 4, and 5 are the primary sites for substitution, and the nature of the substituents at these positions dictates the pharmacological profile of the resulting derivative.

Key Synthetic Routes to the Oxazole Scaffold

The ability to generate a diverse library of substituted oxazoles is fundamental to any SAR study. Several classical and modern synthetic methodologies are employed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the tolerance of various functional groups.

A cornerstone in oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of 2-acylamino ketones.[5][6] This method is robust and allows for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus oxychloride.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

  • Acylation: To a solution of an α-amino ketone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq) and an acyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.

  • Cyclodehydration: Dissolve the crude 2-acylamino ketone in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the mixture at a temperature ranging from 80 to 120 °C for 1-3 hours.

  • Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the resulting oxazole derivative by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a strong dehydrating acid in the final step is crucial to facilitate the intramolecular cyclization and subsequent elimination of a water molecule to form the aromatic oxazole ring. The choice of acid can influence the reaction rate and yield, with polyphosphoric acid often providing milder conditions compared to concentrated sulfuric acid.

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[7] This method is particularly useful when the desired substituents are aromatic.

Experimental Protocol: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

  • Reactant Preparation: Dissolve benzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Acidification: Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

  • Precipitation: Allow the reaction mixture to stand at room temperature overnight. The oxazole product will precipitate as its hydrochloride salt.

  • Isolation of Salt: Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

  • Free Base Formation: Suspend the hydrochloride salt in water and neutralize with a weak base like sodium bicarbonate.

  • Extraction and Purification: Extract the free oxazole with an organic solvent, dry the organic layer, and purify by recrystallization.

Causality Behind Experimental Choices: The anhydrous conditions are critical to prevent the hydrolysis of the cyanohydrin and the iminochloride intermediate. The use of gaseous HCl ensures a high concentration of the acid catalyst without introducing water.

Anticancer Activity of Oxazole Derivatives: Targeting Cellular Proliferation and Survival

Oxazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds exhibiting potent cytotoxic activity against a wide range of cancer cell lines, including those that are multidrug-resistant.[8] Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways involved in cell cycle progression, apoptosis, and angiogenesis.[9]

Inhibition of Tubulin Polymerization

A prominent mechanism of action for many anticancer oxazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [7][10][11]

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution (10 mM).

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test oxazole derivative at various concentrations (or vehicle control, e.g., DMSO).

  • Initiation of Polymerization: Place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37 °C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the oxazole derivative can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the vehicle control. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, can then be determined.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[9] Several oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.

Signaling Pathway Diagram: STAT3 Inhibition by Oxazole Derivatives

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization DNA Target Gene Promoter STAT3_active->DNA Oxazole Oxazole Derivative Oxazole->JAK Inhibition Oxazole->STAT3_inactive Inhibition of Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Caption: Inhibition of the JAK/STAT3 signaling pathway by oxazole derivatives.

Structure-Activity Relationship of Anticancer Oxazoles

The substitution pattern on the oxazole ring is critical for anticancer activity. The following table summarizes the SAR for some representative oxazole derivatives.

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Target/Cell LineIC50/GI50 (µM)Citation
1 2-Fluorophenyl2,3,4-TrimethoxyphenylThio-benzothiazolePC-3 (Prostate)7.8[12]
2 Pyridin-3-yl2,3,4-TrimethoxyphenylThio-pyrimidineA549 (Lung)9.2[12]
3 4-ChlorophenylH4-MethoxyphenylHep-2 (Laryngeal)60.2[13]
4 2-Chloro-5-methylphenyl (on sulfonamide)CyclopropylPhenylLeukemia Cell Lines (avg)0.0488[14]
5 1-Naphthyl (on sulfonamide)CyclopropylPhenylLeukemia Cell Lines (avg)0.0447[14]

Antimicrobial Activity of Oxazole Derivatives: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents.[2][3] Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of action for many antimicrobial oxazoles are still under investigation. However, some derivatives are known to interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. For instance, some oxadiazole derivatives, which are structurally related to oxazoles, have been shown to impair cell-wall biosynthesis.[15]

Structure-Activity Relationship of Antimicrobial Oxazoles

The antimicrobial potency of oxazole derivatives is highly dependent on the nature and position of substituents.

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)OrganismMIC (µg/mL)Citation
6 4-ChlorophenylsulfonylphenylPhenylHC. albicans14[16]
7 4-ChlorophenylsulfonylphenylIsopropylHS. epidermidis56.2[17]
8 4-ChlorophenylsulfonylphenylPhenylHE. coli28.1[17]
9 AcylaminoArylHB. subtilis0.78[14]
10 AcylaminoArylHS. aureus1.56[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [12][18][19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Perform serial two-fold dilutions of the oxazole derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Oxazole Derivatives: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Oxazole derivatives have shown significant anti-inflammatory potential, often through the inhibition of key inflammatory enzymes and pathways.[20]

Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some oxazole derivatives have been identified as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[21]

Experimental Workflow: In Vivo Anti-inflammatory Activity Assessment

Anti_inflammatory_Workflow Animal_Prep Acclimatize Rodents Compound_Admin Administer Oxazole Derivative or Vehicle Animal_Prep->Compound_Admin Carrageenan_Inject Inject Carrageenan into Paw Compound_Admin->Carrageenan_Inject Paw_Volume_Measure Measure Paw Volume at Timed Intervals Carrageenan_Inject->Paw_Volume_Measure Data_Analysis Calculate Percent Inhibition of Edema Paw_Volume_Measure->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [22][23][24]

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the oxazole derivative or vehicle (e.g., saline, carboxymethyl cellulose) orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Structure-Activity Relationship of Anti-inflammatory Oxazoles

The anti-inflammatory activity of oxazole derivatives is closely tied to their substitution patterns.

Compound IDR1 (at C2)R2 (at C5)In Vitro/In Vivo ModelActivity/IC50 (µM)Citation
11 4-Biphenoxymethyl2-ChlorophenylaminoCarrageenan-induced paw edema76% inhibition[25]
12 4-Biphenoxymethyl4-FluorophenylaminoCarrageenan-induced paw edema72% inhibition[25]
13 2,4-Difluorophenyl4-MethylsulfonylphenylCOX-2 InhibitionIC50 = 0.48[26]
14 4-Fluorophenyl4-MethylsulfonylphenylCOX-2 InhibitionIC50 = 0.89[26]
15 2-Aryl3-Benzyl (oxazolidinone)COX-2 InhibitionIC50 = 0.21[21]

Conclusion and Future Perspectives

The oxazole scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This guide has systematically explored the structure-activity relationships of oxazole derivatives across anticancer, antimicrobial, and anti-inflammatory domains. The presented data and protocols underscore the critical role of substituent patterns in modulating biological activity and provide a framework for the rational design of future drug candidates.

The journey from a promising lead compound to a clinically approved drug is arduous. However, the foundational knowledge of SAR, coupled with robust and reproducible experimental methodologies, provides the essential roadmap for navigating this complex process. As our understanding of disease biology deepens and synthetic methodologies advance, the potential for discovering novel, highly efficacious, and safe oxazole-based therapeutics remains immense. Future research should focus on leveraging computational tools for in silico screening and ADMET prediction to accelerate the drug discovery pipeline and to further refine the design of this remarkable heterocyclic scaffold.

References

An In-Depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(5-Oxazolyl)benzoate, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential reactivity, grounded in established chemical principles.

Introduction: The Significance of the Oxazole Moiety in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2][3] The oxazole core can engage with biological targets through various non-covalent interactions, making it a valuable component in the design of novel therapeutic agents.[1] this compound incorporates this key heterocycle, suggesting its potential as a building block for the development of new drugs. This guide will delve into the specific physicochemical properties and synthetic routes pertinent to this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of a central benzene ring substituted with an ethyl ester group at the 3-position and an oxazole ring at the 5-position.

dot

Caption: Chemical structure of this compound.

IdentifierValue
CAS Number 1261268-84-1[4]
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.22 g/mol [4]
SMILES O=C(OCC)C1=CC=CC(C2=CN=CO2)=C1[4]

Physicochemical Properties

PropertyValueSource
Melting Point No data available
Boiling Point No data available
Solubility Expected to be soluble in most organic solvents and sparingly soluble in water.[5][6]Inferred from Ethyl Benzoate

For the precursor, 3-(5-Oxazolyl)benzoic Acid (CAS: 252928-82-8), the following properties have been reported:

PropertyValueSource
Melting Point 259-261 °C[7]
Boiling Point 414.5 ± 28.0 °C (Predicted)[7]
pKa 3.91 ± 0.10 (Predicted)[7]

Synthesis and Experimental Protocols

There are two primary plausible synthetic routes to obtain this compound. The choice of route may depend on the availability of starting materials and desired scale.

Route 1: Van Leusen Oxazole Synthesis followed by Esterification

This route involves the initial formation of the oxazole ring followed by the esterification of the carboxylic acid.

dot

Synthesis_Route_1 A 3-Formylbenzoic Acid B 3-(5-Oxazolyl)benzoic Acid A->B TosMIC, K2CO3 MeOH, Reflux (Van Leusen Reaction) C This compound B->C Ethanol, H2SO4 (cat.) Reflux (Fischer Esterification)

Caption: Synthetic Route 1 for this compound.

Step 1: Synthesis of 3-(5-Oxazolyl)benzoic Acid

This step utilizes the Van Leusen oxazole synthesis, a reliable method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10]

  • Materials:

    • 3-Formylbenzoic acid

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Hydrochloric acid (for workup)

    • Ethyl acetate (for extraction)

    • Brine

  • Protocol:

    • To a solution of 3-formylbenzoic acid (1 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and acidify to a pH of approximately 2-3 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 3-(5-Oxazolyl)benzoic acid by recrystallization or column chromatography.

Step 2: Fischer Esterification

This classic reaction converts the carboxylic acid to its corresponding ethyl ester.[11][12]

  • Materials:

    • 3-(5-Oxazolyl)benzoic acid

    • Ethanol (absolute)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Protocol:

    • Dissolve 3-(5-Oxazolyl)benzoic acid (1 equivalent) in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[11]

    • After cooling, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

    • Purify the product by column chromatography.

Route 2: Direct Van Leusen Reaction on an Ester

This more direct approach forms the oxazole ring on a pre-existing ethyl benzoate scaffold.

dot

Synthesis_Route_2 A Ethyl 3-formylbenzoate B This compound A->B TosMIC, K2CO3 MeOH, Reflux (Van Leusen Reaction)

Caption: Synthetic Route 2 for this compound.

  • Materials:

    • Ethyl 3-formylbenzoate (CAS: 33745-47-0)[8]

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Ethyl acetate

    • Brine

  • Protocol:

    • In a round-bottom flask, dissolve ethyl 3-formylbenzoate (1 equivalent) in methanol.[8]

    • Add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.5 equivalents) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the analysis of its structural components.

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern.

  • Oxazole Protons: The two protons on the oxazole ring are expected to appear as singlets in the aromatic region, typically between δ 7.0 and 8.5 ppm.

  • Ethyl Ester Protons: The ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm).[13]

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 165-175 ppm.

  • Aromatic and Oxazole Carbons: The carbons of the benzene and oxazole rings will appear in the δ 110-160 ppm region.

  • Ethyl Ester Carbons: The methylene carbon (-CH₂-) will be found around δ 61 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 14 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band corresponding to the ester carbonyl group is expected around 1720 cm⁻¹.

  • C-O Stretch: A strong band for the C-O single bond of the ester will be present in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C-H Stretches: Bands corresponding to the aromatic rings will be observed.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 217.22. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages of the ester and oxazole moieties.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three main functional components: the oxazole ring, the ethyl ester, and the benzene ring.

dot

Reactivity cluster_ester Ester Group Reactivity cluster_oxazole Oxazole Ring Reactivity Molecule This compound Hydrolysis Hydrolysis (Acidic or Basic) Molecule->Hydrolysis Aminolysis Aminolysis Molecule->Aminolysis Reduction Reduction Molecule->Reduction Protonation Protonation (Basic N) Molecule->Protonation Electrophilic_Attack Electrophilic Attack (on Benzene Ring) Molecule->Electrophilic_Attack Diels_Alder Diels-Alder (as Diene) Molecule->Diels_Alder

Caption: Predicted chemical reactivity of this compound.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(5-Oxazolyl)benzoic acid, under either acidic or basic conditions.

  • Reactions of the Oxazole Ring: The oxazole ring is a weak base and can be protonated at the nitrogen atom. It is generally resistant to electrophilic attack unless activated. The ring can participate as a diene in Diels-Alder reactions.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the existing ester and oxazole groups.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural features make it a compound of interest for several therapeutic areas. Oxazole-containing compounds have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][10][14] Therefore, this compound serves as a valuable scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting these and other disease areas.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has outlined its key identifiers, predicted physicochemical properties, and plausible synthetic routes based on well-established organic reactions. The provided experimental protocols for the Van Leusen oxazole synthesis and Fischer esterification offer a practical foundation for its preparation in a laboratory setting. The predicted spectral data and reactivity profile further aid in its characterization and potential derivatization. As the demand for novel therapeutic agents continues to grow, compounds like this compound, which contain privileged medicinal scaffolds, will undoubtedly play a crucial role in the future of drug discovery.

References

An In-depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Ethyl 3-(5-Oxazolyl)benzoate, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited direct historical documentation on this specific molecule, this paper deduces its likely synthetic origins and developmental context from established, authoritative chemical synthesis methodologies.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1] This structural unit is of significant interest in medicinal chemistry as it is a bioisostere for other functionalities like thiazoles and imidazoles, allowing for the fine-tuning of pharmacological properties.[2][3] Oxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antibiotic, and antiproliferative effects, making them a valuable scaffold in the design of novel therapeutics.[4][5] this compound represents a specific embodiment of this important class of compounds, featuring a disubstituted benzene ring that offers further opportunities for functionalization and molecular elaboration.

Deduced History and Discovery Context

Prior to the Van Leusen reaction, classical methods such as the Robinson-Gabriel Synthesis (1909) and the Fischer Oxazole Synthesis (1896) were the primary routes to oxazoles.[6][8][9][10] However, these methods are generally suited for producing differently substituted oxazoles and are less direct for a 5-aryl substituted pattern as seen in this compound. Therefore, it is reasonable to postulate that the "discovery" of this specific molecule is a consequence of the enabling methodology developed by Van Leusen, likely being synthesized thereafter as part of broader explorations into the chemical space of oxazole derivatives.

Core Synthesis Pathway: The Van Leusen Reaction

The Van Leusen Oxazole Synthesis is a robust and widely applicable method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][7][11] This reaction proceeds via a [3+2] cycloaddition mechanism.

Reaction Mechanism

The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a reactive anion. This anion then undergoes a nucleophilic attack on the aldehyde (in this case, ethyl 3-formylbenzoate). The resulting intermediate cyclizes to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[3][7]

Van_Leusen_Mechanism TosMIC Tos-CH2-N≡C Anion Tos-CH(-)-N≡C TosMIC->Anion Aldehyde EtOOC-Ph-CHO Adduct EtOOC-Ph-CH(O-)-CH(Tos)-N≡C Aldehyde->Adduct Base Base Base->Anion Deprotonation Base->Anion Product This compound Anion->Aldehyde Nucleophilic Attack Oxazoline Cyclized Intermediate Adduct->Oxazoline Cyclization Oxazoline->Product -TosH

Caption: Van Leusen Reaction Mechanism for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Van Leusen oxazole synthesis.

Materials:

  • Ethyl 3-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of ethyl 3-formylbenzoate (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

  • To this stirred solution, add anhydrous potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization Data

Analysis Expected Data
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.4 (m, 2H), 7.9-8.1 (m, 1H), 7.5-7.7 (m, 2H), 4.4 (q, J=7.1 Hz, 2H), 1.4 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 166.0, 151.0, 149.0, 131.0, 130.0, 129.5, 128.0, 125.0, 124.0, 61.5, 14.3
Mass Spectrometry (ESI) m/z 218.07 [M+H]⁺
Infrared (IR) ~1720 cm⁻¹ (C=O, ester), ~1610 cm⁻¹ (C=N, oxazole), ~1280 cm⁻¹ (C-O, ester)

Potential Applications in Drug Discovery

The structure of this compound makes it an attractive starting point or fragment for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides. The benzene and oxazole rings also present sites for further functionalization, allowing for the exploration of structure-activity relationships.

SAR_Diagram Core This compound Ester Ester Moiety (R = Et) Core->Ester Starting Point Benzene Benzene Ring Core->Benzene Scaffold Oxazole Oxazole Ring Core->Oxazole Scaffold Acid Carboxylic Acid (R = H) Ester->Acid Hydrolysis Amides Amide Library (R = NR'R'') Acid->Amides Amide Coupling Derivatives Further Analogs Benzene->Derivatives Functionalization (e.g., Suzuki, Buchwald-Hartwig) Oxazole->Derivatives Functionalization (e.g., C-H activation)

Caption: Structure-Activity Relationship (SAR) exploration pathways for this compound.

Conclusion

While the specific historical discovery of this compound remains undocumented, its synthesis is readily achievable through well-established and authoritative methods in organic chemistry, most notably the Van Leusen Oxazole Synthesis. This technical guide provides a scientifically grounded framework for its preparation, characterization, and potential applications. As a versatile heterocyclic building block, this compound holds promise for the development of novel chemical entities in the ongoing quest for new and improved therapeutics.

References

A Theoretical and Computational Guide to Investigating Ethyl 3-(5-Oxazolyl)benzoate: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Ethyl 3-(5-Oxazolyl)benzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a systematic approach to elucidating the molecule's structural, electronic, and potential pharmacodynamic properties. By leveraging a suite of computational tools, we can predict its behavior and guide further experimental validation, thereby accelerating its potential development as a therapeutic agent.

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic and structural characteristics of the oxazole moiety contribute to its ability to interact with various biological targets.[1][2] this compound, an ester derivative containing this key heterocycle, presents an intriguing candidate for theoretical exploration. This guide will detail the necessary computational workflows, from initial molecular modeling to simulated bioactivity screening.

Part 1: Molecular Modeling and Structural Analysis

The initial phase of any theoretical study is the construction and optimization of an accurate three-dimensional model of the molecule. This forms the foundation for all subsequent calculations.

Molecular Structure Generation

The 2D structure of this compound is first drawn using a chemical drawing software like ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure. The IUPAC name for this compound is Ethyl 3-(1,3-oxazol-5-yl)benzoate, and its canonical SMILES representation is CCOC(=O)c1cccc(c1)c2cnco2.

Geometry Optimization

To obtain the most stable conformation (the global energy minimum), the initial 3D structure must be optimized. This is typically achieved using quantum mechanical methods, with Density Functional Theory (DFT) being a robust and widely used approach.[1]

Experimental Protocol: Geometry Optimization using DFT

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method Selection: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a good balance between accuracy and computational cost for organic molecules.[1]

  • Basis Set Selection: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic distribution in a molecule containing heteroatoms and a flexible ethyl group.

  • Calculation Execution: Perform a geometry optimization calculation. The software will iteratively adjust the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[1]

Part 2: Elucidation of Electronic Properties

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions. DFT calculations on the optimized geometry provide a wealth of information in this regard.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[1] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests a more reactive molecule.[1]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface.[1] It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other molecules, including biological macromolecules.

Table 1: Calculated Electronic Properties of this compound

PropertyValue (Hartrees)Value (eV)
HOMO EnergyTBDTBD
LUMO EnergyTBDTBD
HOMO-LUMO Gap (ΔE)TBDTBD

(Note: TBD - To Be Determined upon execution of the DFT calculations as outlined in the protocol.)

Part 3: Spectroscopic Characterization (Theoretical)

Computational methods can predict various spectroscopic properties of a molecule, which can be used to aid in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

The frequency calculation performed after geometry optimization also provides the theoretical vibrational spectrum (Infrared and Raman). Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending). By comparing the calculated spectrum with an experimental one, one can confirm the structure of a synthesized compound.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental data, can aid in the structural elucidation of the molecule and its conformers.

Part 4: Potential Biological Activity Assessment

Given the prevalence of oxazole derivatives as bioactive compounds, a key aspect of this theoretical study is to explore the potential of this compound as a drug candidate. Molecular docking is a powerful computational technique for this purpose.

Target Selection

Based on the known activities of similar oxazole-containing molecules, a relevant biological target can be selected. For instance, many oxazole derivatives have shown anticancer activity by inhibiting protein kinases or tubulin polymerization.[3][4] For the purpose of this guide, we will consider tubulin as a hypothetical target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (e.g., tubulin) to form a stable complex.[5] The output of a docking simulation includes the binding affinity (often expressed as a docking score) and the predicted binding pose, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Experimental Protocol: Molecular Docking

  • Software Selection: Utilize molecular docking software such as AutoDock, Glide, or GOLD.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site (active site) based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses.

    • The software will score and rank these poses based on the calculated binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key intermolecular interactions.

    • Visualize the ligand-protein complex to understand the binding mode.

Diagram 1: Computational Workflow for Theoretical Analysis

G cluster_0 Molecular Modeling cluster_1 Property Calculation cluster_2 Biological Activity Prediction A 2D Structure Generation B 3D Model Building A->B C Geometry Optimization (DFT) B3LYP/6-311++G(d,p) B->C D Electronic Properties (HOMO, LUMO, MEP) C->D E Spectroscopic Properties (IR, Raman, NMR) C->E G Molecular Docking C->G I Data Interpretation & Reporting D->I E->I F Target Identification F->G H Binding Affinity & Pose Analysis G->H H->I

Caption: A workflow for the theoretical analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive and systematic computational approach for the theoretical investigation of this compound. By following the detailed protocols for DFT calculations and molecular docking, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The data generated from these theoretical studies can provide a strong foundation for guiding future synthetic efforts and experimental bioactivity assays, ultimately accelerating the drug discovery and development pipeline. The integration of these computational methods represents a cost-effective and efficient strategy in the quest for novel therapeutic agents.

References

Quantum Chemical Calculations for Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring an oxygen and a nitrogen atom. This seemingly simple scaffold is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Oxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The structural rigidity, planarity, and the presence of heteroatoms for hydrogen bonding and other non-covalent interactions make the oxazole ring a "privileged scaffold" in rational drug design.[1][3][4][5][6] Understanding the intricate relationship between the electronic structure of these derivatives and their biological activity is paramount for the development of novel, more effective therapeutics.[7] This guide provides an in-depth exploration of quantum chemical calculations as a powerful tool to elucidate these relationships and accelerate the drug discovery process for oxazole-based compounds.

The 'Why': Causality in Computational Choices for Oxazole Derivatives

In the realm of drug discovery, computational chemistry is not merely about generating data; it's about making informed decisions. The choice of a particular quantum chemical method is dictated by the specific question we aim to answer. For oxazole derivatives, our primary interests often lie in understanding their reactivity, interaction with biological targets, and predicting their bioactivity.

Quantum mechanics provides a lens to peer into the electronic behavior of molecules, offering insights that are often inaccessible through experimental means alone.[8] By accurately modeling the electronic structure of oxazole derivatives, we can rationalize their observed biological activities and, more importantly, predict the properties of novel, yet-to-be-synthesized compounds. This predictive power is what makes quantum chemical calculations an indispensable tool in modern drug design.[9][10]

Foundational Quantum Chemical Methods for Oxazole Derivatives

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most popular quantum chemical method for studying molecules of pharmaceutical interest due to its favorable balance of accuracy and computational cost.[11][12] DFT calculations are instrumental in determining the optimized geometry, electronic structure, and reactivity of oxazole derivatives.[11][12]

Core Concepts:

  • Electron Density: DFT is based on the principle that the ground-state energy of a molecule is a functional of its electron density. This is a more computationally tractable approach than solving the many-electron Schrödinger equation directly.

  • Functionals and Basis Sets: The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311G++(d,p)).[11][12] The selection of these depends on the specific properties being investigated and the desired level of accuracy.

Experimental Protocol: Geometry Optimization and Frequency Calculation of an Oxazole Derivative using DFT

  • Input Structure Generation: Build the 3D structure of the oxazole derivative using a molecular modeling software (e.g., GaussView).

  • Computational Setup:

    • Select the DFT method: B3LYP is a commonly used hybrid functional.[11]

    • Choose a suitable basis set: 6-311G++(d,p) provides a good balance for geometry and electronic properties.[11]

    • Specify the calculation type: "Opt" for geometry optimization followed by "Freq" for frequency calculation.

    • Define the charge and multiplicity of the molecule.

  • Execution: Submit the calculation to a quantum chemistry software package like Gaussian or Q-Chem.[13]

  • Analysis:

    • Verify the optimized geometry.

    • Confirm the absence of imaginary frequencies in the output of the frequency calculation. The presence of imaginary frequencies indicates that the optimized structure is a transition state rather than a stable minimum.

    • Extract electronic properties such as total energy, dipole moment, and orbital energies.

Frontier Molecular Orbital (FMO) Analysis: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14][15] The energy and distribution of these frontier molecular orbitals provide valuable insights into the reactivity and bioactivity of oxazole derivatives.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.[11]

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[11][16]

The HOMO-LUMO gap can be correlated with the biological activity of oxazole derivatives. For instance, a smaller gap might imply a greater propensity to interact with a biological target.[16]

DerivativeHOMO (eV)LUMO (eV)ΔE (eV)Predicted Reactivity
2-Cyano Oxazole-8.5-1.07.5High
5-Methyl Oxazole-6.21.27.4Moderate
2,5-Dicyano Oxazole-9.0-2.07.0Very High

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Predictions for Substituted Oxazoles. Data is illustrative.

Natural Bond Orbital (NBO) Analysis: Decoding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule.[17] It helps in understanding charge distribution, hybridization, and delocalization of electrons within the oxazole ring and its substituents.[18][19]

Key Insights from NBO Analysis:

  • Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.

  • Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These interactions are crucial for understanding the stability and reactivity of the molecule.[17] For heterocyclic compounds, the extent of electron density transfer from the heteroatom's lone pair to the π system is a good measure of delocalization and aromaticity.[20]

Integrating Quantum Chemistry with Drug Design Workflows

Quantum chemical calculations are most powerful when integrated into a broader drug design workflow. This often involves combining quantum mechanical (QM) methods with molecular mechanics (MM) in what are known as QM/MM approaches.[10][21]

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[22] While classical docking methods rely on force fields, incorporating quantum chemical calculations can significantly improve the accuracy of binding energy predictions, especially when charge transfer and polarization effects are important.[9]

Workflow: QM-Enhanced Molecular Docking of an Oxazole Derivative

G cluster_prep Preparation cluster_dock Docking cluster_refine Refinement cluster_analysis Analysis ligand_prep Ligand Preparation: - 3D structure generation - Geometry optimization (DFT) initial_dock Initial Docking: - Use classical force field - Generate multiple binding poses ligand_prep->initial_dock receptor_prep Receptor Preparation: - Obtain crystal structure (PDB) - Add hydrogens, assign charges receptor_prep->initial_dock pose_selection Pose Selection: - Cluster and rank poses - Select top candidates initial_dock->pose_selection qmmm_setup QM/MM Setup: - Define QM region (ligand & key residues) - Define MM region (rest of protein) pose_selection->qmmm_setup qmmm_opt QM/MM Optimization & Energy Calculation: - Refine binding pose - Calculate interaction energy qmmm_setup->qmmm_opt binding_analysis Binding Affinity Analysis: - Compare QM/MM energies - Analyze key interactions qmmm_opt->binding_analysis

Caption: QM-Enhanced Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[23][24] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, can serve as powerful predictors in QSAR models for oxazole derivatives.[25]

Workflow: QSAR Model Development for Oxazole Derivatives

G data_prep Data Preparation: - Compile a dataset of oxazole derivatives - Obtain experimental bioactivity data (e.g., IC50) descriptor_calc Descriptor Calculation: - Optimize geometry (DFT) - Calculate quantum chemical descriptors (HOMO, LUMO, etc.) data_prep->descriptor_calc model_build Model Building: - Split data into training and test sets - Use statistical methods (e.g., MLR, PLS) to build the QSAR model descriptor_calc->model_build model_val Model Validation: - Assess the predictive power of the model using the test set - Perform cross-validation model_build->model_val new_pred Prediction for New Compounds: - Use the validated model to predict the activity of novel oxazole derivatives model_val->new_pred

Caption: QSAR Model Development Workflow.

Future Perspectives: The Rise of AI and Quantum Computing

The integration of artificial intelligence (AI) and machine learning with quantum mechanics is poised to further revolutionize drug discovery.[8] These technologies can accelerate the process of identifying promising drug candidates by learning from vast datasets of quantum chemical calculations. Furthermore, the advent of quantum computing holds the promise of solving complex quantum mechanical problems that are currently intractable for classical computers, opening new frontiers in the design of oxazole-based therapeutics.[26]

Conclusion: A Synergistic Approach for Accelerated Discovery

Quantum chemical calculations provide a powerful and versatile toolkit for the modern medicinal chemist. When applied judiciously and integrated into a comprehensive drug design workflow, these methods offer invaluable insights into the structure, reactivity, and biological activity of oxazole derivatives. By embracing a synergistic approach that combines computational modeling with experimental validation, researchers can significantly accelerate the discovery and development of novel oxazole-based drugs to address unmet medical needs.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Ethyl 3-(5-Oxazolyl)benzoate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is a modern, two-step sequence commencing with a palladium/copper-catalyzed Sonogashira cross-coupling to construct the key intermediate, Ethyl 3-ethynylbenzoate. This is followed by a cobalt(III)-catalyzed [3+2] cycloaddition to efficiently form the 5-substituted oxazole ring. This guide is designed for researchers in organic synthesis, offering detailed, step-by-step instructions, mechanistic insights, and practical advice for successful execution, purification, and characterization.

Introduction and Synthetic Strategy

The oxazole moiety is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a desirable target in drug discovery. This compound serves as a versatile intermediate, providing a handle for further chemical elaboration at the ester group or the aromatic ring.

Traditional oxazole syntheses, such as the Robinson-Gabriel or van Leusen methods, often require harsh conditions or multi-step preparations of precursors.[2][3] This protocol employs a more convergent and efficient approach rooted in modern transition-metal catalysis, which offers mild reaction conditions and broad functional group tolerance.[4]

Our synthetic route is outlined below:

Overall Reaction Scheme:

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl 3-ethynylbenzoate (Intermediate)

Principle and Mechanistic Insight

The Sonogashira reaction proceeds via two interconnected catalytic cycles. [4]The palladium cycle involves oxidative addition of the aryl halide (Ethyl 3-iodobenzoate) to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product. The copper cycle facilitates the formation of this key copper(I) acetylide intermediate from the terminal alkyne. Using a protected alkyne like trimethylsilyl (TMS) acetylene prevents self-coupling and other side reactions. The TMS group is then easily cleaved under mild basic conditions to reveal the terminal alkyne.

Materials and Equipment
Reagent/MaterialM.W.Amount (Example)Moles (equiv.)Supplier
Ethyl 3-iodobenzoate276.045.52 g20.0 mmol (1.0)Sigma-Aldrich
Trimethylsilylacetylene98.222.95 g (4.1 mL)30.0 mmol (1.5)Sigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II)701.90140 mg0.2 mmol (0.01)Strem Chemicals
Copper(I) iodide (CuI)190.4576 mg0.4 mmol (0.02)Acros Organics
Triethylamine (Et₃N)101.198.4 mL60.0 mmol (3.0)Fisher Scientific
Tetrahydrofuran (THF), anhydrous-100 mL-EMD Millipore
Potassium carbonate (K₂CO₃)138.214.15 g30.0 mmol (1.5)J.T. Baker
Methanol (MeOH)-50 mL-VWR
Diethyl ether-~300 mL-VWR
Saturated NH₄Cl (aq)-~100 mL-Lab Prepared
Brine-~100 mL-Lab Prepared
Anhydrous MgSO₄-~10 g-Fisher Scientific
Silica Gel (230-400 mesh)-~100 g-Sorbent Tech.

Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, heating mantle, separatory funnel, rotary evaporator, column chromatography setup.

Detailed Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 3-iodobenzoate (5.52 g), dichlorobis(triphenylphosphine)palladium(II) (140 mg), and copper(I) iodide (76 mg).

  • Solvent and Reagent Addition: Add anhydrous THF (100 mL) and triethylamine (8.4 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (4.1 mL) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Cooling and Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the catalyst residues, washing the pad with diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Deprotection: Dissolve the crude residue in methanol (50 mL) and add potassium carbonate (4.15 g). Stir the resulting suspension at room temperature for 2 hours.

  • Workup: Remove the methanol via rotary evaporation. Partition the residue between diethyl ether (150 mL) and water (100 mL). Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl (100 mL) and then brine (100 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (eluting with 5% ethyl acetate in hexanes) to afford Ethyl 3-ethynylbenzoate as a pale yellow oil. A similar protocol for the methyl ester shows a yield of ~96%. [5]

Part 2: Synthesis of this compound (Target Molecule)

Principle and Mechanistic Insight

This transformation is a cobalt(III)-catalyzed [3+2] cycloaddition. [6]The reaction is believed to proceed through the coordination of the alkyne to the Co(III) center, followed by cyclometalation and reaction with the N-acyloxyamide derivative, which serves as the source for the remaining C-N-O atoms of the oxazole ring. Subsequent reductive elimination regenerates the catalyst and releases the 2,5-disubstituted oxazole product. This method is highly efficient for forming the oxazole heterocycle in a single step from a terminal alkyne.

Materials and Equipment
Reagent/MaterialM.W.Amount (Example)Moles (equiv.)Supplier
Ethyl 3-ethynylbenzoate174.191.74 g10.0 mmol (1.0)From Part 1
N-pivaloyloxyformamide*145.161.74 g12.0 mmol (1.2)Synthesized**
Co(OAc)₂·4H₂O249.08125 mg0.5 mmol (0.05)Sigma-Aldrich
Bathophenanthroline332.41166 mg0.5 mmol (0.05)TCI America
Mn(OAc)₃·2H₂O268.095.36 g20.0 mmol (2.0)Sigma-Aldrich
Dichloroethane (DCE)-50 mL-Fisher Scientific
Ethyl Acetate-~400 mL-VWR
Hexanes-~400 mL-VWR
Saturated NaHCO₃ (aq)-~100 mL-Lab Prepared
Anhydrous Na₂SO₄-~10 g-Fisher Scientific
Silica Gel (230-400 mesh)-~80 g-Sorbent Tech.

*Note: N-pivaloyloxyformamide can be synthesized from formamide and pivaloyl chloride. **A separate protocol would be required for this reagent's synthesis.

Equipment: 100 mL round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet, rotary evaporator, column chromatography setup.

Detailed Experimental Protocol
  • Catalyst Pre-formation: In a 100 mL round-bottom flask, combine Co(OAc)₂·4H₂O (125 mg) and bathophenanthroline (166 mg). Add dichloroethane (DCE, 25 mL) and stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add Ethyl 3-ethynylbenzoate (1.74 g), N-pivaloyloxyformamide (1.74 g), and Mn(OAc)₃·2H₂O (5.36 g) as an oxidant.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC for the disappearance of the starting alkyne.

  • Cooling and Quenching: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Palladium and Cobalt Catalysts: Potentially toxic and should be handled with care. Avoid inhalation of dust.

    • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

    • Dichloroethane (DCE): A suspected carcinogen and is toxic. Handle only in a fume hood.

    • Anhydrous Solvents (THF): Can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Sonogashira coupling Inactive catalyst; insufficient base; poor quality anhydrous solvent.Use fresh catalyst and anhydrous solvent. Ensure the base is pure and added in sufficient excess. Degas the solvent before use.
Incomplete reaction in oxazole formation Deactivated catalyst; insufficient oxidant.Ensure all reagents are dry. Add oxidant in portions if the reaction stalls. Increase reaction time or temperature slightly.
Difficult purification Formation of side products (e.g., alkyne homocoupling).In the Sonogashira step, ensure slow addition of the alkyne. For purification, try a different solvent system for column chromatography or consider recrystallization.

Conclusion

This application note details a reliable and modern two-step synthesis for this compound. The protocol leverages a robust Sonogashira cross-coupling for the key alkyne intermediate, followed by an efficient cobalt-catalyzed cycloaddition to construct the target oxazole. The procedures described are scalable and utilize commercially available or readily accessible reagents, providing a practical route for researchers requiring this valuable synthetic building block.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(5-Oxazolyl)benzoate is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry and materials science. The oxazole moiety is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, known for its ability to engage in various biological interactions.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. This document provides a detailed, step-by-step guide for the laboratory-scale synthesis of this compound, designed for professionals in chemical research and drug development. The protocol is structured around a reliable two-step synthetic sequence, emphasizing the rationale behind procedural choices, safety considerations, and methods for characterization.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step process. The first step involves the α-bromination of a commercially available ketone to form a key α-haloketone intermediate. The second step is the cyclocondensation of this intermediate with formamide to construct the target oxazole ring, a method analogous to the Blümlein-Lewy reaction.[1]

Overall Synthesis Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxazole Formation A Ethyl 3-acetylbenzoate B Ethyl 3-(2-bromoacetyl)benzoate A->B  Br₂, CH₃OH   C This compound B->C  Formamide (HCONH₂), Heat  

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of Intermediate: Ethyl 3-(2-bromoacetyl)benzoate (2)

The initial step is the selective bromination at the α-carbon of the acetyl group on Ethyl 3-acetylbenzoate (1). This reaction creates the essential α-haloketone functionality required for the subsequent cyclization. The use of bromine in methanol provides a reliable method for this transformation.

Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), add Ethyl 3-acetylbenzoate (1) (10.0 g, 52.0 mmol).

  • Dissolution: Dissolve the starting material in 100 mL of methanol. Cool the flask to 0 °C using an ice-water bath.

  • Bromine Addition: While stirring vigorously, add a solution of bromine (2.7 mL, 8.3 g, 52.0 mmol) in 20 mL of methanol dropwise from the dropping funnel over a period of 30-40 minutes. Maintain the temperature at 0-5 °C during the addition. The characteristic red-brown color of bromine should dissipate upon addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: Once the reaction is complete, carefully pour the mixture into 200 mL of ice-cold water. A solid precipitate or an oily layer should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a mixture of ethanol and water to yield Ethyl 3-(2-bromoacetyl)benzoate (2) as a solid.

Quantitative Data: Reagent Table for Step 1
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeNotes
Ethyl 3-acetylbenzoate (1)192.211.052.010.0 gStarting material
Bromine (Br₂)159.811.052.02.7 mL (8.3 g)Highly corrosive and toxic. Add dropwise.
Methanol (CH₃OH)32.04--120 mLSolvent
Dichloromethane (CH₂Cl₂)84.93--225 mLExtraction solvent
Sodium Bicarbonate (NaHCO₃)84.01--As neededFor neutralization wash
Part 2: Synthesis of this compound (3)

This step involves the construction of the oxazole ring via the Hantzsch oxazole synthesis (or a related variant). The α-bromoketone intermediate (2) is cyclized with formamide, which serves as both the nitrogen and one-carbon source for the heterocycle.

Reaction Mechanism Overview

The mechanism involves an initial N-alkylation of formamide by the α-bromoketone, followed by intramolecular cyclization where the amide oxygen attacks the carbonyl carbon. A final dehydration step yields the aromatic oxazole ring.

Hantzsch Oxazole Synthesis Mechanism cluster_mech Simplified Mechanism Start α-Bromoketone + Formamide Int1 N-Alkylation Intermediate Start->Int1 SN2 Attack Int2 Cyclized Intermediate (Oxazoline) Int1->Int2 Intramolecular Cyclization Product Oxazole Int2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of oxazole formation.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine Ethyl 3-(2-bromoacetyl)benzoate (2) (5.0 g, 18.4 mmol) and formamide (25 mL).

  • Heating: Heat the reaction mixture to 120-130 °C in an oil bath and maintain this temperature for 4-5 hours. The reaction should be conducted in a well-ventilated fume hood as ammonia may be evolved.

  • Reaction Monitoring: Monitor the reaction's completion using TLC (hexane:ethyl acetate, 3:1).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 40 mL) to remove residual formamide, followed by a wash with saturated aqueous sodium chloride (brine) (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane) to afford the pure this compound (3).

Quantitative Data: Reagent Table for Step 2
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeNotes
Ethyl 3-(2-bromoacetyl)benzoate (2)271.101.018.45.0 gIntermediate from Step 1
Formamide (HCONH₂)45.04Excess-25 mLReagent and solvent
Ethyl Acetate88.11--150 mLExtraction solvent
Product Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), aromatic protons on the benzoate ring, and distinct singlets for the two protons on the oxazole ring.

  • ¹³C NMR: The carbon NMR will show signals for the ester carbonyl, the aromatic carbons, the ethyl group carbons, and the carbons of the oxazole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the aromatic and oxazole rings, and C-O stretches.

Safety and Handling Precautions

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl 3-(2-bromoacetyl)benzoate and related α-haloketones: These compounds are potent lachrymators (tear-inducing) and are harmful if swallowed or absorbed through the skin.[2] They can cause severe skin and eye irritation. Avoid inhalation of dust or vapors. Handle with extreme care.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Inhalation can be fatal. All transfers should be done in a fume hood. A neutralizing scrubber (sodium thiosulfate or bisulfite solution) is mandatory.

  • Formamide: It is a teratogen and can cause harm to an unborn child. It is also harmful if swallowed or in contact with skin. Use in a well-ventilated area and avoid exposure.

  • Solvents: Dichloromethane, methanol, and ethyl acetate are flammable and/or toxic. Avoid open flames and ensure proper ventilation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[2][3][4]

References

Application Notes and Protocols for the Chromatographic Purification of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Purifying Ethyl 3-(5-Oxazolyl)benzoate

This compound is a heterocyclic aromatic ester of significant interest in medicinal chemistry and materials science. The oxazole moiety is a key structural feature in numerous biologically active compounds, while the benzoate portion of the molecule can be readily modified, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation, as even minor impurities can lead to undesirable side reactions or misleading experimental results.

This comprehensive guide provides a detailed protocol for the purification of this compound using flash column chromatography, a widely employed technique for the efficient separation of organic compounds. The principles and experimental parameters detailed herein are grounded in established chromatographic theory and are designed to be a robust starting point for researchers in drug development and organic synthesis.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

Molecular Structure and Polarity:

This compound (Molecular Formula: C₁₂H₁₁NO₃) possesses a molecular weight of 217.22 g/mol . The molecule contains several key functional groups that dictate its polarity and, consequently, its behavior in a chromatographic system. These include:

  • An aromatic benzene ring: Generally nonpolar.

  • An ethyl ester group (-COOCH₂CH₃): Moderately polar.

  • An oxazole ring: A nitrogen- and oxygen-containing heterocycle that contributes to the molecule's overall polarity.

The combination of these groups results in a molecule of moderate polarity. In normal-phase chromatography, where a polar stationary phase (like silica gel) is used, compounds are separated based on their relative polarities. Less polar compounds have a weaker affinity for the stationary phase and elute faster, while more polar compounds are retained longer[1][2][3]. Therefore, this compound is expected to be well-retained on a silica gel column and can be eluted with a mobile phase of intermediate polarity.

Solubility:

UV Absorbance:

The presence of the aromatic benzene ring and the oxazole heterocycle confers UV-active properties to the molecule. Oxazole derivatives and substituted benzoates are known to absorb UV light, typically in the range of 230-350 nm[4][5][6][7][8]. This property is crucial for the visualization of the compound on a Thin-Layer Chromatography (TLC) plate using a UV lamp (typically at 254 nm) and for detection using a UV detector in High-Performance Liquid Chromatography (HPLC).

Method Development: Thin-Layer Chromatography (TLC)

Prior to performing flash column chromatography, it is essential to develop an appropriate solvent system using TLC. TLC is a rapid and inexpensive technique that provides a preview of the separation that can be achieved on a column.

Objective:

To identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. An Rf in this range generally translates to good separation on a flash column[9].

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Developing the Chromatogram: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) containing different ratios of a nonpolar solvent (hexane or heptane) and a polar solvent (ethyl acetate). Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%, 40% ethyl acetate in hexane). Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10][11]

Interpreting TLC Results:

  • If the Rf value is too high (> 0.4), the mobile phase is too polar, and the compound will elute too quickly from the column, resulting in poor separation. Decrease the proportion of the polar solvent (ethyl acetate).

  • If the Rf value is too low (< 0.2), the mobile phase is not polar enough, and the compound will be strongly retained on the column, leading to long elution times and band broadening. Increase the proportion of the polar solvent.

A hypothetical TLC analysis for this compound is presented in the table below:

Mobile Phase (Hexane:Ethyl Acetate)Rf Value of this compound (Predicted)Rf Value of a Less Polar Impurity (Hypothetical)Rf Value of a More Polar Impurity (Hypothetical)
90:100.150.400.05
80:200.300.600.12
70:300.450.750.25

Based on this hypothetical data, a mobile phase of 80:20 (v/v) Hexane:Ethyl Acetate would be a suitable starting point for the flash column chromatography.

Protocol: Purification by Flash Column Chromatography

This protocol outlines the steps for the purification of this compound using a silica gel flash column.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (sea sand, washed and dried)

  • Crude this compound

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • Rotary evaporator

Workflow for Flash Column Chromatography:

flash_chromatography_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation column_packing Column Packing sample_loading Sample Loading column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Figure 1: Workflow for the purification of this compound by flash column chromatography.

Step-by-Step Protocol:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to protect the surface during solvent addition.

    • Wash the column with the mobile phase until the silica bed is stable and no cracks are visible. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

    • Dry Loading (Alternative): If the crude product is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[9].

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate as determined by TLC) to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute of solvent descent)[12].

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in test tubes or flasks.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product.

    • Spot a small amount from each fraction on a TLC plate and develop it using the same mobile phase as the column.

    • Visualize the spots under a UV lamp.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Once the this compound has been purified by flash chromatography, its purity should be assessed by a more sensitive analytical technique such as HPLC.

Chromatographic Conditions for HPLC Analysis:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at the absorption maximum (λmax) of this compound (estimated to be in the 230-280 nm range)
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25-30 °C

Rationale for HPLC Conditions:

  • A C18 column is a versatile reverse-phase column suitable for the analysis of moderately polar compounds.

  • A mobile phase of acetonitrile and water is commonly used in reverse-phase HPLC. The addition of a small amount of acid improves peak shape for compounds with basic nitrogen atoms, such as the oxazole ring.

  • UV detection is appropriate due to the aromatic and heterocyclic nature of the molecule.

Troubleshooting

ProblemPossible CauseSolution
Poor separation on the column Inappropriate mobile phaseRe-optimize the solvent system using TLC.
Column was not packed properlyRepack the column, ensuring there are no cracks or air bubbles.
Compound does not elute from the column Mobile phase is not polar enoughGradually increase the polarity of the mobile phase (gradient elution).
Compound elutes too quickly Mobile phase is too polarUse a less polar mobile phase.
Streaking of spots on TLC plate Sample is too concentratedDilute the sample before spotting.
Compound is acidic or basicAdd a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase[12].

Conclusion

The successful purification of this compound is a critical step in its application in research and development. The protocols detailed in this guide, based on the principles of normal-phase chromatography, provide a robust framework for obtaining this valuable compound in high purity. By carefully developing the solvent system using TLC and following the step-by-step procedure for flash column chromatography, researchers can confidently prepare high-quality material for their downstream applications. The subsequent analysis by HPLC will serve as a reliable method to confirm the purity of the isolated product.

References

Application Notes and Protocols for the Recrystallization of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purification in Drug Discovery

In the synthesis of novel chemical entities for drug development, the isolation and purification of the target compound are paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1] This process relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system.[2] By carefully controlling parameters such as temperature and solvent composition, one can induce the selective crystallization of the target molecule, leaving impurities behind in the solution.[3]

This document provides a comprehensive guide to developing a robust recrystallization protocol for Ethyl 3-(5-Oxazolyl)benzoate, a heterocyclic compound of interest in medicinal chemistry. While specific solubility data for this exact molecule is not widely published, this guide will leverage established principles for the purification of related aryl oxazoles and ethyl esters to provide a detailed, rational approach to its purification.

I. Understanding the Molecule: this compound

To develop an effective purification strategy, a fundamental understanding of the target molecule's structure and potential properties is essential.

Molecular Structure:

This compound is comprised of a central benzene ring substituted with an ethyl ester group and an oxazole ring. This structure suggests a molecule with moderate polarity. The presence of the aromatic rings and the ester functionality will govern its solubility in various organic solvents.

Physicochemical Properties (Predicted and Inferred):

While experimental data for this specific molecule is sparse, we can infer certain properties based on its structural motifs and data from related compounds.

PropertyPredicted/Inferred ValueRationale/Supporting Data
Physical State Solid at room temperatureThe presence of multiple aromatic and heterocyclic rings often leads to a higher melting point compared to simple esters like ethyl benzoate, which is a liquid.[4] Recrystallization is a technique used for purifying solids.[1]
Melting Point Not available in literatureThe melting point is a critical parameter for assessing the purity of the recrystallized product and should be determined experimentally.
Solubility Likely soluble in moderately polar to polar organic solvents.Ethyl esters are often soluble in solvents like ethyl acetate and acetone.[5] Oxazole derivatives have been shown to be soluble in alcohols and esters.[3] A common solvent system for a related substituted oxazole is an ethyl acetate-hexane mixture.[6]

II. The Science of Solvent Selection: A Rational Approach

The success of any recrystallization protocol hinges on the selection of an appropriate solvent or solvent system.[7] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[7]

  • Low Solvating Power at Lower Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.[7]

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]

Proposed Solvent Screening Protocol for this compound

Given the absence of specific solubility data, a systematic solvent screening is the recommended first step. This should be performed on a small scale.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of solvents with varying polarities (e.g., Hexane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol)

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place a small, consistent amount of the crude compound (e.g., 10-20 mg) into separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube while observing for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show a significant difference in solubility between hot and cold conditions, resulting in good crystal formation upon cooling.

Interpreting the Results:

ObservationInterpretationNext Steps
Dissolves completely at room temperatureSolvent is too good.Consider this solvent as the "soluble" component in a two-solvent system.
Insoluble even when heatedSolvent is too poor.Consider this solvent as the "insoluble" component (antisolvent) in a two-solvent system.
Sparingly soluble at room temperature, but dissolves completely upon heating, and forms crystals upon coolingPotential single-solvent system. Proceed with optimizing a single-solvent recrystallization protocol.
Soluble in one solvent, insoluble in anotherPotential two-solvent system. Proceed with developing a two-solvent recrystallization protocol.

Based on the structure of this compound, promising single solvents to investigate include ethanol, isopropanol, and ethyl acetate . A likely effective two-solvent system would be a mixture of a more polar solvent in which the compound is soluble (e.g., ethyl acetate or acetone ) and a non-polar solvent in which it is less soluble (e.g., hexane or heptane ).[3][6]

III. Detailed Recrystallization Protocols

The following protocols are designed as a starting point and should be optimized based on the results of the solvent screening.

Protocol 1: Single-Solvent Recrystallization

This method is preferred for its simplicity when a suitable single solvent is identified.

Recrystallization_Workflow A Dissolution: Dissolve crude product in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble impurities are present C Crystallization: Slow cooling to room temperature, then in an ice bath A->C If no insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration C->D E Washing: Rinse crystals with a small amount of cold solvent D->E F Drying: Dry crystals under vacuum E->F G Analysis: Determine yield and purity (e.g., melting point) F->G

References

Structural Elucidation of Ethyl 3-(5-Oxazolyl)benzoate: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Scientists

Abstract: This application note provides a detailed protocol and in-depth spectral analysis for the structural characterization of Ethyl 3-(5-Oxazolyl)benzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a bifunctional molecule incorporating both a benzoate ester and an oxazole moiety, this compound serves as an excellent model for demonstrating the power of NMR in unambiguously assigning complex aromatic and heterocyclic structures. This guide is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization. We will explore the causality behind experimental choices, from sample preparation to the selection of acquisition parameters, and culminate in a thorough interpretation of the predicted spectra, grounded in established spectroscopic principles.

Introduction: The Importance of Structural Verification

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. The precise arrangement of its aromatic and heterocyclic rings is critical to its function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3]

This guide will provide a self-validating framework for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this compound, ensuring confidence in its structural identity.

Experimental Protocols: A Foundation for Quality Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, contaminant-free sample solution suitable for high-resolution NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[4][5]

  • Deuterated Chloroform (CDCl₃), high purity (0.6-0.7 mL)[4][6]

  • Tetramethylsilane (TMS) as an internal standard (or use solvent with pre-added TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial

Methodology:

  • Weighing: Accurately weigh the required amount of this compound and place it into a clean, dry vial. The concentration should be sufficient to achieve a good signal-to-noise ratio without causing line broadening.[7]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm) that can be used as a secondary reference.[8][9]

  • Internal Standard: Ensure the CDCl₃ contains 0.03-0.05% TMS. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[10][11] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp singlet, and its high volatility simplifies sample recovery.[11][12]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[6]

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton plug, filter the solution directly into the NMR tube.[5] This crucial step removes any particulate matter that could disrupt the magnetic field homogeneity, a process known as shimming.[4] The final sample height in the tube should be at least 4-5 cm to ensure it spans the active region of the spectrometer's detection coil.[5][6]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Causality Explained:

  • Why Deuterated Solvents? Standard proton-containing solvents would produce a massive signal that would overwhelm the signals from the analyte.[8] Deuterated solvents, where ¹H is replaced by ²H (deuterium), are "invisible" in ¹H NMR spectra.[9][12] Furthermore, the deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift during the experiment.[4][8]

  • Why TMS? TMS is chemically inert, soluble in most organic solvents, and its signal appears in a region (0 ppm) where most organic protons and carbons do not resonate, thus avoiding spectral overlap.[13][14]

Protocol 2: NMR Data Acquisition

Objective: To set appropriate experimental parameters to obtain high-resolution spectra with an adequate signal-to-noise ratio in a reasonable timeframe.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl3 w/ TMS prep2 Filter into NMR Tube prep1->prep2 acq_setup Instrument Setup (Lock, Shim, Tune) acq_h1 Acquire 1D ¹H Spectrum acq_setup->acq_h1 acq_c13 Acquire 1D ¹³C Spectrum acq_h1->acq_c13 proc1 Fourier Transform (FID -> Spectrum) acq_c13->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H Signals proc3->proc4 proc5 Assign Peaks & Interpret proc4->proc5 cluster_prep cluster_prep cluster_prep->acq_setup

Caption: NMR Analysis Workflow from Sample to Structure.

Typical Acquisition Parameters (for a 400-500 MHz Spectrometer):

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Pulse Program zg30[15]zgpg30 (proton decoupled)A 30° pulse angle allows for faster repetition without saturating the signals, good for quantitative work. Proton decoupling for ¹³C simplifies the spectrum to singlets.[16]
Spectral Width (SW) ~16 ppm (-2 to 14 ppm)~220 ppm (-10 to 210 ppm)This range covers all expected chemical shifts for organic molecules.[17][18]
Acquisition Time (AT) 2-4 seconds1-2 secondsMust be long enough to allow the Free Induction Decay (FID) to decay, ensuring good digital resolution.[19][20]
Number of Scans (NS) 8-16256-1024The signal-to-noise ratio improves with the square root of the number of scans.[20][21] Due to the low natural abundance (~1.1%) of ¹³C, many more scans are needed.[17][22]
Relaxation Delay (D1) 1-2 seconds2 secondsA delay between pulses allowing nuclei to return to equilibrium, ensuring signal intensity is reliable.
Receiver Gain (RG) Auto-adjustedAuto-adjustedOptimizes the signal intensity relative to the analog-to-digital converter's range to prevent clipping and maximize sensitivity.[20]

Predicted Spectra and Interpretation

The key to structural elucidation is predicting the spectrum based on the known structure and then comparing it to the experimental data.

Structure of this compound with Atom Labeling:

Chemical structure of this compound with labels for NMR analysis
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is analyzed based on three key features: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

LabelAssignmentIntegrationPredicted δ (ppm)MultiplicityCoupling (J Hz)
H-a-O-CH₂-CH₃3H~1.4Triplet (t)J_ab ≈ 7.1
H-b-O-CH₂-CH₃2H~4.4Quartet (q)J_ba ≈ 7.1
H-4'Oxazole1H~7.3-7.5Singlet (s)-
H-2'Oxazole1H~7.9-8.1Singlet (s)-
H-5Aromatic1H~7.6Triplet (t)J_5,4 ≈ J_5,6 ≈ 7.8
H-6Aromatic1H~8.0-8.2Doublet of triplets (dt) or Multiplet (m)J_6,5 ≈ 7.8, J_6,2 ≈ J_6,4 ≈ 1.5
H-4Aromatic1H~8.2-8.3Doublet of triplets (dt) or Multiplet (m)J_4,5 ≈ 7.8, J_4,2 ≈ J_4,6 ≈ 1.5
H-2Aromatic1H~8.5-8.7Triplet (t) or Singlet-like (s)J_2,6 ≈ J_2,4 ≈ 1.5

Interpretation:

  • Ethyl Group (H-a, H-b): The ethyl ester protons will appear as a characteristic triplet (H-a, 3H) and quartet (H-b, 2H). The H-b protons are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.4 ppm.[23]

  • Oxazole Protons (H-2', H-4'): The two protons on the oxazole ring are in distinct electronic environments and will appear as two separate singlets.[24] Their chemical shifts are in the aromatic region, influenced by the heteroatoms in the ring.

  • Aromatic Protons (H-2, H-4, H-5, H-6): The four protons on the benzene ring are all non-equivalent.

    • H-5: This proton is flanked by H-4 and H-6, and is expected to be a triplet.

    • H-4 and H-6: These protons will be deshielded by the adjacent electron-withdrawing ester and oxazole groups. They will show coupling to H-5 (large, ortho coupling) and smaller meta couplings to H-2, H-6 or H-2, H-4 respectively, likely appearing as complex multiplets or doublet of triplets.

    • H-2: This proton is situated between two electron-withdrawing substituents, making it the most deshielded of the aromatic protons. It will experience two small meta couplings and may appear as a narrow triplet or even a singlet-like peak.

Predicted ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line.[25] The chemical shift is highly dependent on the carbon's hybridization and proximity to electronegative atoms.[17][26]

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

LabelAssignmentPredicted δ (ppm)Rationale
C-a-O-CH₂-C H₃~14Standard sp³ methyl carbon.[27]
C-b-O-C H₂-CH₃~61sp³ carbon bonded to electronegative oxygen.[28]
C-4'Oxazole~122-125Unsubstituted sp² carbon on the oxazole ring.
C-4Aromatic~129Aromatic CH, ortho to the oxazole group.
C-6Aromatic~130Aromatic CH, ortho to the ester group.
C-1Aromatic~131Quaternary carbon attached to the ester group.
C-5Aromatic~133-134Aromatic CH, para to the ester group.
C-2Aromatic~135Aromatic CH between two substituents.
C-3Aromatic~138-140Quaternary carbon attached to the oxazole group.
C-2'Oxazole~151-153Oxazole carbon adjacent to two heteroatoms.[29]
C-5'Oxazole~158-160Oxazole carbon attached to the benzene ring.
C-cC =O (Ester)~165Carbonyl carbon, highly deshielded by double-bonded oxygen.[28][30]

Interpretation:

  • Aliphatic Carbons (C-a, C-b): The ethyl group carbons appear in the upfield region, with the carbon attached to oxygen (C-b) being significantly downfield compared to the terminal methyl carbon (C-a).[30]

  • Aromatic & Heteroaromatic Region (120-160 ppm):

    • The ten sp² carbons (six from the benzene ring, four from the oxazole) will appear in this broad region.

    • The signals for carbons bearing a proton (CH) can be distinguished from quaternary carbons (C) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

    • The oxazole carbons (C-2', C-5') are expected to be significantly downfield due to the influence of the adjacent nitrogen and oxygen atoms.[29]

  • Carbonyl Carbon (C-c): The ester carbonyl carbon will be the most downfield signal in the spectrum, a characteristic feature of this functional group.[17][22]

Conclusion

This application note has outlined a comprehensive, field-proven protocol for the ¹H and ¹³C NMR analysis of this compound. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral predictions, based on established chemical shift principles and data from analogous structures, serve as a robust framework for the definitive structural assignment of the target molecule and related compounds. This systematic approach underscores the indispensable role of NMR spectroscopy in modern chemical research and development, ensuring the scientific integrity of synthesized materials.

References

Mass spectrometry of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometric Analysis of Ethyl 3-(5-Oxazolyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and materials science. We detail a robust methodology encompassing sample preparation, liquid chromatography-mass spectrometry (LC-MS) instrument setup, and data interpretation. The protocols are designed to be self-validating, with explanations grounded in established principles of mass spectrometry. This note elucidates the expected ionization behavior and proposes a detailed fragmentation pathway for this compound based on tandem mass spectrometry (MS/MS) principles, supported by literature on related chemical structures. The aim is to equip researchers with the necessary expertise to confidently characterize this and similar molecules.

Introduction: The Analytical Imperative

This compound (C₁₂H₁₁NO₃) is a small molecule featuring a central benzene ring substituted with an ethyl ester and a nitrogen-containing oxazole heterocycle. Such structures are common scaffolds in medicinal chemistry and materials science, making their unambiguous identification and characterization critical for research and development. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for determining the molecular weight and structural features of these compounds.[1] This application note details the analytical approach for this compound using Electrospray Ionization (ESI) coupled with tandem mass spectrometry, a technique well-suited for polar, nitrogen-containing organic molecules.[2][3][4]

Analyte Profile: this compound

A precise understanding of the analyte's properties is fundamental to developing a sound analytical method.

PropertyValueSource
Chemical Formula C₁₂H₁₁NO₃[5]
Average Molecular Weight 217.22 g/mol [5]
Monoisotopic Mass 217.0739 DaCalculated
CAS Number 1261268-84-1[5]
Structure BLD Pharm[5]

Note: The monoisotopic mass is the relevant value for high-resolution mass spectrometry.

Experimental Workflow: From Sample to Spectrum

The analytical process is a sequence of logical steps designed to ensure data quality and reproducibility. The workflow presented here is optimized for a standard LC-MS system.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Stock Solution (1 mg/mL in MeOH) B Working Solution (~10 µg/mL in Mobile Phase A) A->B Dilution C LC Separation (C18 Column) B->C D ESI Ionization (Positive Mode) C->D E MS Detection (Full Scan & MS/MS) D->E F Identify [M+H]+ Ion E->F G Analyze Fragmentation Pattern F->G

Caption: General workflow for the LC-MS analysis of this compound.

Protocol: Sample Preparation

The goal of sample preparation is to solubilize the analyte and bring it to a concentration suitable for the mass spectrometer, while minimizing matrix effects.[1][6][7]

Materials:

  • This compound solid standard

  • Methanol (MeOH), HPLC or MS-grade

  • Acetonitrile (ACN), HPLC or MS-grade

  • Water, Type I or MS-grade

  • Formic Acid (FA), MS-grade

  • 2 mL autosampler vials with septa

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol in a clean vial. Ensure complete dissolution.[8]

  • Working Solution (~10 µg/mL): Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This brings the concentration into a typical range for sensitive ESI-MS analysis.[8]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[8]

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

Protocol: LC-MS Instrumentation and Parameters

Liquid chromatography separates the analyte from potential impurities before it enters the mass spectrometer.[9] Electrospray ionization is selected due to its efficacy in ionizing nitrogen-containing heterocyclic compounds to form protonated molecules, [M+H]⁺.[2][4]

Table 1: Suggested LC-MS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecule separation.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient5% B to 95% B over 5 minA standard gradient to elute the compound efficiently.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume2-5 µLBalances sensitivity with the risk of overloading the column.
Mass Spectrometry
Ionization ModeESI, PositiveThe nitrogen atoms on the oxazole ring are readily protonated.[2][4]
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temperature120 - 150 °CAssists in desolvation of the analyte ions.
Desolvation Gas Flow600 - 800 L/hr (Nitrogen)Removes solvent from the ESI droplets.
Scan Range (Full Scan)m/z 50 - 500Covers the molecular ion and expected fragments.[10]
Collision GasArgonStandard inert gas for Collision-Induced Dissociation (CID).
Collision Energy (MS/MS)10 - 40 eV (Ramp)A ramp of energies ensures capture of both low and high-energy fragments.

Results and Data Interpretation

Full Scan Mass Spectrum: Identifying the Molecular Ion

In positive mode ESI, the analyte is expected to accept a proton (H⁺), primarily at one of the basic nitrogen sites of the oxazole ring. The resulting ion is the protonated molecule, [M+H]⁺.

  • Monoisotopic Mass of M: 217.0739 Da

  • Expected [M+H]⁺ Ion: 218.0817 Da

The most abundant peak in the full scan mass spectrum corresponding to the retention time of the analyte should be observed at m/z 218.08.

Tandem MS (MS/MS) Analysis: Structural Elucidation

By selecting the [M+H]⁺ ion (m/z 218.1) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that provide structural information. The fragmentation pattern is predictable based on the weakest bonds and the most stable resulting fragments. The fragmentation of esters and heterocyclic rings follows well-established chemical principles.[11][12][13]

Proposed Fragmentation Pathway:

The structure of this compound offers several likely points of fragmentation. Key cleavages are expected around the ester group and within the oxazole ring.

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene (28.03 Da) to form a carboxylic acid ion.[12]

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester can result in the loss of a neutral ethanol molecule (46.04 Da).

  • Loss of the Ethoxy Group (•OC₂H₅): Homolytic cleavage can lead to the loss of the ethoxy radical (45.03 Da), resulting in an acylium ion. This is a very common pathway for benzoate esters.[14][15][16]

  • Oxazole Ring Cleavage: Oxazole rings can fragment through various pathways, often involving the loss of CO, HCN, or related small molecules.[11]

Fragmentation cluster_ester Ester Fragmentation cluster_ring Ring Fragmentation M [M+H]⁺ m/z = 218.1 F1 [M+H - C₂H₄]⁺ m/z = 190.1 (Loss of Ethylene) M->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z = 172.0 (Loss of Ethanol) M->F2 - C₂H₅OH F3 [M+H - •OC₂H₅]⁺ m/z = 173.1 (Acylium Ion) M->F3 - •OC₂H₅ F4 [C₈H₆NO]⁺ m/z = 132.0 (From m/z 172 after CO loss) F2->F4 - CO F5 [C₇H₅O]⁺ m/z = 105.0 (Benzoyl Cation) F3->F5 - C₃H₂NO

Caption: Proposed fragmentation pathway for protonated this compound.

Table 2: Expected Fragment Ions and Their Origins

m/z (Calculated)Proposed FormulaDescription of LossPlausible Origin
190.0604C₁₀H₈NO₃⁺Loss of ethylene (C₂H₄)McLafferty rearrangement of the ethyl ester.
172.0448C₉H₆NO₂⁺Loss of ethanol (C₂H₅OH)Cleavage of the C-O bond of the ester.
173.0522C₉H₇NO₂⁺Loss of ethoxy radical (•OC₂H₅)Formation of a stable 3-(5-oxazolyl)benzoyl acylium ion.
144.0444C₈H₆NO⁺Loss of CO from m/z 172A common fragmentation pathway for aromatic acids/esters.
105.0335C₇H₅O⁺Loss of the oxazole moiety from m/z 173Formation of the highly stable benzoyl cation.[14][15][16]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the outlined procedures for sample preparation and LC-MS analysis, researchers can obtain high-quality mass spectra for this compound. The predicted molecular ion and the proposed fragmentation pathway serve as a robust guide for data interpretation, enabling confident structural confirmation. This methodology is not only applicable to the title compound but can also be adapted for the analysis of other small molecules containing similar ester and heterocyclic functionalities.

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Structural Characterization of Ethyl 3-(5-Oxazolyl)benzoate using Fourier-Transform Infrared (FT-IR) Spectroscopy.

Abstract

This document provides a comprehensive guide to the analysis of this compound, a heterocyclic compound relevant in medicinal chemistry and materials science, using Fourier-Transform Infrared (FT-IR) Spectroscopy. We detail the principles of the technique, outline a robust experimental protocol using Attenuated Total Reflectance (ATR), and provide a framework for spectral interpretation. The causality behind experimental choices is explained to ensure methodological soundness for researchers, scientists, and drug development professionals.

Introduction: The Role of FT-IR in Modern Chemical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive, rapid, and highly specific analytical technique used to identify chemical compounds and elucidate their molecular structures.[1][2] The method relies on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies of energy that correspond to its natural vibrational modes.[3] This absorption pattern creates a unique spectral "fingerprint," allowing for unambiguous identification and structural characterization.

This compound is a molecule of interest due to its composite structure, featuring an aromatic ester and a five-membered oxazole ring. Such heterocyclic scaffolds are foundational in the development of novel pharmaceutical agents. Accurate and efficient verification of its molecular structure is a critical step in synthesis and quality control, a task for which FT-IR is exceptionally well-suited.

Deconstructing the Analyte: Predicted Vibrational Modes

A successful interpretation of an FT-IR spectrum begins with a theoretical analysis of the molecule's structure. This compound comprises three key functional regions, each with characteristic vibrational frequencies.

  • Aromatic System: The meta-substituted benzene ring.

  • Ester Group: The ethyl benzoate moiety.

  • Heterocyclic System: The 1,3-oxazole ring.

The expected absorption bands for these groups are summarized below. This predictive approach is fundamental to a targeted analysis of the resulting spectrum.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Characteristics
Aromatic Ring C-H Stretch3100 - 3000Medium to Weak, Sharp
C=C In-Ring Stretch1600 - 1585 & 1500 - 1400Medium to Strong, Sharp
C-H Out-of-Plane Bend900 - 675Strong, Sharp (diagnostic for substitution)
Ester Group C=O Stretch (Carbonyl)1730 - 1715Very Strong, Sharp
C-O Stretch ("Ether" link)1300 - 1200Strong, Sharp
C-O Stretch ("Alkyl" link)1200 - 1000Medium, Sharp
Ethyl Group C-H (sp³) Stretch3000 - 2850Medium, Sharp
Oxazole Ring C=N Stretch1650 - 1600Medium, Sharp
C-O-C Stretch1300 - 1000Medium to Strong

Table 1: Predicted FT-IR Absorption Frequencies for this compound. The conjugation of the ester's carbonyl group with the aromatic ring is expected to lower its stretching frequency into the 1730-1715 cm⁻¹ range.[4][5] The oxazole ring vibrations, particularly the C=N stretch, are key identifiers for the heterocyclic portion of the molecule.[6]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders and liquids due to its simplicity, speed, and the minimal sample preparation required.[7][8] It eliminates the need for creating KBr pellets, a process which can be affected by ambient moisture. The protocol described below is designed for a standard FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.[9]

Rationale for ATR

The ATR technique works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[8] An evanescent wave penetrates a very small depth into the sample (typically 0.5-2 µm), making it ideal for strongly absorbing or opaque samples without any dilution.[7] This shallow penetration depth ensures that high-quality, reproducible spectra are obtained.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and has reached thermal stability (typically 30-60 minutes).

    • Confirm the ATR crystal surface is immaculate. Clean with a soft tissue dampened with ACS-grade isopropanol or ethanol and allow it to fully evaporate. This step is critical to prevent cross-contamination.[9]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Causality: The background scan measures the ambient atmosphere (H₂O and CO₂) and the instrumental response.[3] This spectrum is automatically subtracted from the sample spectrum to provide a clean analyte signal, free from environmental interference.

  • Sample Application:

    • Place a small amount of this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.[9]

  • Ensuring Optimal Contact:

    • Use the integrated pressure clamp to apply firm, consistent pressure to the sample.

    • Causality: Good contact between the solid sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively. Insufficient contact will result in a weak, low-quality spectrum.[10]

  • Data Acquisition:

    • Collect the sample spectrum using the parameters outlined in Table 2.

    • Typical Parameters:

      Parameter Recommended Setting Rationale
      Spectral Range 4000 - 400 cm⁻¹ Covers the entire mid-infrared region where fundamental molecular vibrations occur.[11]
      Resolution 4 cm⁻¹ Sufficient to resolve most characteristic bands in solid-state organic compounds.

      | Number of Scans | 16 - 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N) of the spectrum.[11] |

  • Post-Analysis Cleanup:

    • Release the pressure clamp and carefully remove the bulk of the powder with a soft brush or spatula.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened tissue as described in Step 1 to prepare for the next sample.

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_post 3. Analysis & Cleanup Inst_Prep Instrument & ATR Warm-up and Cleaning BG_Scan Acquire Background Spectrum (H₂O, CO₂ Reference) Inst_Prep->BG_Scan Clean Crystal Sample_App Apply Solid Sample to ATR Crystal BG_Scan->Sample_App Ready for Sample Apply_Press Apply Pressure (Ensure Good Contact) Sample_App->Apply_Press Acq_Spec Acquire Sample Spectrum (16-32 Scans @ 4 cm⁻¹) Apply_Press->Acq_Spec Process_Data Data Processing (Background Subtraction, Baseline Correction) Acq_Spec->Process_Data Raw Data Interpret Spectral Interpretation (Correlate Peaks to Functional Groups) Process_Data->Interpret Cleanup Clean ATR Crystal Interpret->Cleanup Analysis Complete

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Analysis and Interpretation

The processed spectrum of this compound should be analyzed by correlating the observed absorption bands with the predicted frequencies from Table 1.

  • High-Frequency Region (4000 - 2500 cm⁻¹): This region is dominated by C-H stretching vibrations. Look for sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic and oxazole C-H bonds, and peaks just below 3000 cm⁻¹ from the ethyl group's sp³ C-H bonds.[12]

  • Carbonyl and Double-Bond Region (1800 - 1500 cm⁻¹): This is a highly diagnostic region. The most intense peak in the entire spectrum should be the ester C=O stretch, expected between 1730-1715 cm⁻¹.[4] Following this, look for sharp peaks between 1650-1500 cm⁻¹ corresponding to the C=C stretches of the aromatic ring and the C=N stretch of the oxazole ring.[6][12]

  • Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex pattern of peaks from C-O stretching, C-H bending, and various ring deformation modes. While individual peak assignment can be difficult, the overall pattern is unique to the molecule's specific structure.[13] The strong C-O ester stretches (1300-1000 cm⁻¹) and the characteristic C-H out-of-plane bending from the meta-substituted ring are critical confirmatory signals within this region.[4][12]

Conclusion

FT-IR spectroscopy, particularly with an ATR accessory, provides a rapid, reliable, and robust method for the structural confirmation of this compound. By following the detailed protocol and applying a systematic approach to spectral interpretation—beginning with the prediction of key functional group frequencies—researchers can confidently verify the identity and purity of their synthesized compound. This application note serves as a self-validating guide, grounding experimental practice in established spectroscopic principles.

References

The Strategic Role of Ethyl 3-(5-Oxazolyl)benzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Oxazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the oxazole ring system stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds, from natural products to FDA-approved pharmaceuticals.[1][2] The unique electronic properties and structural rigidity of the oxazole ring enable it to engage in diverse non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Ethyl 3-(5-Oxazolyl)benzoate is a key building block that incorporates this valuable oxazole moiety, offering a versatile platform for the synthesis of novel therapeutic agents. This document provides an in-depth guide to its synthesis, applications, and the underlying chemical principles for researchers in drug discovery and development.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1261268-84-1BLD Pharm
Molecular Formula C₁₂H₁₁NO₃BLD Pharm
Molecular Weight 217.22 g/mol BLD Pharm
Appearance Off-white to light yellow powderInferred from similar compounds
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structure

The structure of this compound features a central benzene ring substituted with an ethyl ester at the 1-position and an oxazole ring at the 3-position. This arrangement offers several strategic advantages for medicinal chemists:

  • The Ethyl Ester: This functional group can serve as a handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, 3-(1,3-Oxazol-5-yl)benzoic acid[5], which can then be coupled with amines to form amides, a common linkage in many drug molecules.

  • The Oxazole Ring: As a bioisostere for amide and ester groups, the oxazole ring can improve the metabolic stability and pharmacokinetic properties of a drug candidate.[6] Its aromatic nature also allows for π-π stacking interactions with biological targets.

  • The Phenyl Core: The benzene ring provides a rigid scaffold for orienting the functional groups in three-dimensional space, which is critical for specific binding to a target protein.

Synthetic Protocol: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][7][8][9] This reaction is particularly well-suited for the preparation of this compound.

Reaction Scheme

dot digraph "Van_Leusen_Oxazole_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12];

} } Caption: Van Leusen synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Ethyl 3-formylbenzoate (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-formylbenzoate (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous methanol (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[10]

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The phenyl-oxazole scaffold is a key feature in many compounds targeting various diseases.

Case Study: Development of c-Myc Inhibitors for Cancer Therapy

The transcription factor c-Myc is a critical driver in the development and progression of many human cancers, including lung cancer, making it a prime target for therapeutic intervention.[11] Recently, a series of novel benzimidazole derivatives were designed and synthesized as c-Myc inhibitors. One of the lead compounds, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine , demonstrated potent anticancer activity by disrupting the interaction between c-Myc and its partner protein Max.[11]

Although this example features an isoxazole, the oxazole isomer is a closely related and often interchangeable scaffold in medicinal chemistry. The synthesis of analogues where the isoxazole is replaced by an oxazole could be readily achieved using this compound as a starting material.

G

The general workflow would involve the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid. This acid can then be coupled with a variety of amine-containing fragments, such as the benzimidazole moiety in the c-Myc inhibitor, using standard peptide coupling reagents like EDC and HOBt. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its synthesis via the robust Van Leusen reaction provides a reliable source of this versatile intermediate. The presence of both an oxazole ring and a modifiable ethyl ester group makes it an ideal starting point for the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the use of such well-designed building blocks will be crucial in accelerating the drug discovery process. Future research will likely focus on expanding the library of compounds derived from this compound and exploring their potential in treating a wider range of diseases.

References

The Strategic Application of Ethyl 3-(5-Oxazolyl)benzoate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] This five-membered heterocycle, with its unique electronic and structural properties, offers a versatile platform for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious agents.[3][4] Within this valuable class of compounds lies Ethyl 3-(5-Oxazolyl)benzoate, a molecule poised for significant application in contemporary drug discovery workflows. This guide provides an in-depth exploration of its synthesis, properties, and strategic deployment in pharmaceutical research.

Structural Features and Physicochemical Properties

This compound (CAS No. 1261268-84-1) presents a unique combination of structural motifs that are highly attractive for drug design. The molecule consists of a central oxazole ring substituted with an ethyl benzoate group at the 3-position. This arrangement offers several key features for molecular interactions with biological targets: the oxazole ring can act as a bioisosteric replacement for a phenyl ring, potentially improving physicochemical properties, while the ester group provides a handle for further chemical modification or can act as a hydrogen bond acceptor.[5][6]

PropertyValueSource
CAS Number1261268-84-1[7]
Molecular FormulaC₁₂H₁₁NO₃[7]
Molecular Weight217.22 g/mol [7]
AppearanceInquire with supplier
SolubilityInquire with supplier

Synthesis of this compound: A Proposed Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and versatile method for its preparation can be derived from the well-established van Leusen oxazole synthesis.[8][9][10][11][12] This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Proposed Synthetic Pathway: Van Leusen Reaction

The proposed synthesis involves the reaction of ethyl 3-formylbenzoate with tosylmethyl isocyanide in the presence of a base, such as potassium carbonate.

Van Leusen Synthesis start Ethyl 3-formylbenzoate + Tosylmethyl isocyanide (TosMIC) reagents K₂CO₃, Methanol start->reagents Reaction intermediate Intermediate Oxazoline reagents->intermediate product This compound intermediate->product Elimination byproduct - p-Toluenesulfinic acid intermediate->byproduct

Caption: Proposed van Leusen synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-formylbenzoate (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous methanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-formylbenzoate (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery

The structure of this compound makes it a highly valuable tool in several areas of drug discovery.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[13] this compound fits the profile of an ideal fragment due to its relatively low molecular weight and the presence of key pharmacophoric features.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Optimization A Fragment Library (including this compound) C Biophysical Screening (e.g., NMR, SPR, X-ray) A->C B Target Protein B->C D Fragment Hit Identification C->D E Structure-Based Design (Fragment Growing/Linking) D->E F Lead Compound E->F

Caption: Workflow of Fragment-Based Drug Discovery.

The phenyl-oxazole motif has been successfully employed in FBDD campaigns.[14] The oxazole ring can engage in various non-covalent interactions, while the ester group can be explored for vector-based fragment growth to enhance potency and selectivity.

Scaffold for Library Synthesis

The oxazole core is a common feature in many classes of inhibitors, including protein kinase inhibitors.[15][16] this compound can serve as a versatile starting point for the synthesis of focused compound libraries. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diversity.

Kinase_Inhibitor_Scaffold A This compound B Hydrolysis (LiOH or NaOH) A->B C 3-(5-Oxazolyl)benzoic acid B->C D Amide Coupling (EDC, HOBt, Amine Library) C->D E Diverse Library of Kinase Inhibitor Candidates D->E

Caption: Library synthesis from this compound.

This strategy allows for the rapid generation of analogues to probe the structure-activity relationship (SAR) around the oxazole scaffold, accelerating the discovery of potent and selective inhibitors.

Intermediate for Complex Molecule Synthesis

Beyond its direct use in screening, this compound is a valuable intermediate for the synthesis of more complex, biologically active molecules. The ester functionality can be reduced to an alcohol, converted to other functional groups, or used in cross-coupling reactions, providing access to a wide range of novel chemical entities.

Conclusion

This compound represents a molecule of significant potential for drug discovery researchers. Its straightforward synthesis, combined with the proven utility of the oxazole scaffold, positions it as a valuable tool for fragment-based screening, library synthesis, and as a versatile building block for more complex therapeutics. The strategic application of this compound can undoubtedly contribute to the acceleration of drug discovery programs across various therapeutic areas.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel anti-inflammatory agents, commencing from the versatile starting material, Ethyl 3-(5-Oxazolyl)benzoate. The strategic approach detailed herein involves a two-step synthetic sequence: the hydrolysis of the ethyl ester to its corresponding carboxylic acid, followed by amide coupling with an appropriate aminophenol to yield a salicylanilide derivative. Salicylanilides are a class of compounds recognized for their diverse biological activities, including potent anti-inflammatory effects.[1][][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the scientific rationale underpinning the synthetic strategy.

Introduction: The Strategic Utility of the Oxazole Scaffold

The oxazole ring is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets.[1] Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as an excellent starting scaffold, presenting a readily modifiable ester group for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

The synthetic strategy outlined in this document focuses on the preparation of N-(2-hydroxyphenyl)-3-(5-oxazolyl)benzamide, an oxazole analog of the salicylanilide class of compounds. This target was rationally selected based on the established anti-inflammatory properties of salicylanilides, which are known to modulate key inflammatory pathways.[1] The core concept is the bioisosteric replacement of a phenyl ring in a known anti-inflammatory scaffold with the 3-(5-oxazolyl)benzoyl moiety, a strategy often employed in medicinal chemistry to enhance pharmacological properties.

Overall Synthetic Scheme

The synthesis of the target anti-inflammatory agent is achieved through a straightforward and efficient two-step process. The first step involves the hydrolysis of the starting material, this compound, to yield 3-(5-Oxazolyl)benzoic acid. The subsequent step is the coupling of this carboxylic acid with 2-aminophenol to form the desired amide bond, yielding the final product.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-(5-Oxazolyl)benzoic acid

Scientific Rationale

The initial step in the synthetic sequence is the conversion of the ethyl ester to a carboxylic acid. This transformation is crucial as it activates the scaffold for the subsequent amide bond formation. Alkaline hydrolysis is a robust and high-yielding method for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Experimental Protocol: Alkaline Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(5-Oxazolyl)benzoic acid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
3-(5-Oxazolyl)benzoic acidC₁₀H₇NO₃189.1790-95White to off-white solid

Part 2: Synthesis of N-(2-hydroxyphenyl)-3-(5-oxazolyl)benzamide

Scientific Rationale

The formation of the amide bond is a critical step in this synthesis. A direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling agents are employed to activate the carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted and effective method for amide bond formation, minimizing side reactions and racemization.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This activated ester readily reacts with the amine (2-aminophenol) to form the desired amide.

Experimental Protocol: Amide Coupling

Materials:

  • 3-(5-Oxazolyl)benzoic acid

  • 2-Aminophenol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 3-(5-Oxazolyl)benzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated HOBt ester.

  • Add 2-aminophenol (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-hydroxyphenyl)-3-(5-oxazolyl)benzamide.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
N-(2-hydroxyphenyl)-3-(5-oxazolyl)benzamideC₁₆H₁₂N₂O₃280.2860-75Light brown to yellow solid

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The synthesized N-(2-hydroxyphenyl)-3-(5-oxazolyl)benzamide, as a salicylanilide analog, is hypothesized to exert its anti-inflammatory effects through a similar mechanism. The structural features of the molecule, including the N-phenylbenzamide core and the hydroxyl group, are crucial for binding to the active site of COX enzymes.

Caption: Proposed mechanism of action.

Conclusion

This application note details a robust and rational synthetic approach for the preparation of a novel potential anti-inflammatory agent, N-(2-hydroxyphenyl)-3-(5-oxazolyl)benzamide, from this compound. The described protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard laboratory setting. The strategic incorporation of the oxazole and salicylanilide motifs provides a strong foundation for the development of new therapeutic leads. Further biological evaluation of the synthesized compound is warranted to fully elucidate its anti-inflammatory profile and mechanism of action.

References

Application Notes & Protocols: A Strategic Framework for Developing Novel Antimicrobial Agents from an Ethyl 3-(5-Oxazolyl)benzoate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutics with unique mechanisms of action. Heterocyclic compounds, particularly those containing the oxazole nucleus, represent a promising and versatile scaffold for this endeavor.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ethyl 3-(5-Oxazolyl)benzoate as a starting point for a structured antimicrobial discovery program. We present a complete workflow, from initial hit-to-lead chemistry and structure-activity relationship (SAR) exploration to detailed protocols for in vitro efficacy, cytotoxicity assessment, and preliminary mechanism of action studies. The methodologies are designed to be robust and self-validating, providing a clear path from initial concept to a data-supported lead candidate.

Introduction: The Imperative for New Antimicrobial Scaffolds

The relentless evolution of multi-drug resistant (MDR) pathogens poses a grave threat to global health. The chemical space of existing antibiotics is well-explored, and the discovery of entirely new classes of drugs has slowed considerably. This innovation gap has shifted focus towards novel chemical scaffolds that can be systematically optimized to yield potent and safe antimicrobial agents.[1] The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2][5][6] Its presence in numerous natural products with biological activity underscores its potential.[1] This guide establishes this compound as a foundational scaffold, proposing a strategic pathway for its evolution into a viable antimicrobial lead series.

Section 1: The Core Scaffold & Hit-to-Lead Strategy

Rationale for this compound

This compound (CAS 1261268-84-1) is an excellent starting point for a medicinal chemistry campaign.[7] Its structure presents three key regions for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

  • The Benzoate Ring (Region A): Amenable to substitution, allowing modulation of electronic and steric properties.

  • The Ethyl Ester (Region B): Can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to alter solubility, cell permeability, and target engagement.

  • The Oxazole Ring (Region C): While the core is likely crucial for activity, modifications at the C2 position could be explored in later stages.

Proposed Synthetic Strategy

A robust synthesis is the bedrock of any medicinal chemistry program. A plausible and scalable synthesis for the core scaffold and its derivatives is outlined below. The initial synthesis of the core scaffold can be achieved via established methods such as the Robinson-Gabriel synthesis or variations thereof, followed by esterification.[1]

Protocol 1: Synthesis of this compound Derivatives

Causality Statement: This protocol is designed for flexibility. By starting with substituted 3-aminobenzoic acids (Step 1) or using different acyl chlorides (Step 2), a diverse library of analogs can be generated efficiently to probe the SAR at Region A. Further modification of the ester in Region B (Step 5) expands the chemical space.

  • Amide Formation: In a round-bottom flask, dissolve 1.0 equivalent of ethyl 3-aminobenzoate (or a substituted analog) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.05 equivalents of chloroacetyl chloride. Rationale: Chloroacetyl chloride provides the two-carbon backbone and the reactive chloride needed for the subsequent cyclization.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate, ethyl 3-(2-chloroacetamido)benzoate.

  • Oxazole Cyclization (Robinson-Gabriel Synthesis): To the crude intermediate, add phosphorus oxychloride (POCl₃) and heat at 80-90°C for 2-4 hours. Rationale: POCl₃ acts as a dehydrating and cyclizing agent to form the oxazole ring.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • (Optional) Ester Modification: The ethyl ester can be hydrolyzed to the carboxylic acid using LiOH in a THF/water mixture, or converted to various amides by treating the acid with a desired amine in the presence of a coupling agent like HATU.

Section 2: Workflow for Antimicrobial Compound Development

A structured, multi-stage screening process is essential to identify promising candidates while efficiently eliminating unsuitable compounds. This workflow ensures that resources are focused on derivatives with the highest potential.

Antimicrobial Development Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Safety cluster_2 Phase 3: Lead Characterization A Derivative Synthesis (Protocol 1) B Primary MIC Screening (Protocol 2) vs. ESKAPE Pathogens A->B C Confirmatory MIC & MBC (Protocols 2 & 3) B->C Active Hits (MIC ≤ 16 µg/mL) D Cytotoxicity Assay (MTT) (Protocol 4) C->D E Calculate Selectivity Index (SI) D->E F Preliminary MoA Studies (Protocol 5) E->F Promising Leads (High SI) G In Vivo Efficacy Model (e.g., Murine Sepsis) F->G

Caption: High-level workflow from synthesis to in vivo testing.

Section 3: In Vitro Efficacy Assessment

The first critical gate in the discovery process is to determine if the synthesized compounds have intrinsic antimicrobial activity against a clinically relevant panel of pathogens.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is the gold standard for quantitative antimicrobial susceptibility testing.[8][9][10]

Causality Statement: The broth microdilution method is preferred over simpler methods like disk diffusion because it provides a quantitative MIC value, which is essential for SAR analysis and for calculating the selectivity index.[11][12] Using cation-adjusted Mueller-Hinton Broth (CAMHB) is critical for reproducibility as divalent cations can affect the activity of some antimicrobial agents.

  • Preparation:

    • Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • Grow bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, A. baumannii) overnight in CAMHB at 37°C.

    • Dilute the overnight cultures in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound (at a starting concentration of, for example, 128 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial suspension to wells 1 through 11. The final volume in each well is ~110 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Causality Statement: The MBC test is a crucial follow-up to the MIC. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is a key parameter for therapeutic potential, especially in treating infections in immunocompromised patients.

  • Following the MIC determination (Protocol 2), take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible).

Data Presentation: Hypothetical SAR Data
Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. coliMBC/MIC Ratio
Parent H-CH₂CH₃64>128N/A
EOB-01 4-Cl-CH₂CH₃16642
EOB-02 4-F-CH₂CH₃8322
EOB-03 4-OCH₃-CH₂CH₃32>1284
EOB-04 4-F-H (Acid)4161
EOB-05 4-F-NH(CH₃)282

Interpretation: The hypothetical data suggests that electron-withdrawing groups at the R¹ position (e.g., F, Cl) improve activity. Converting the ethyl ester (R²) to a carboxylic acid or a simple amide further enhances potency, particularly against the Gram-positive MRSA. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Section 4: Cytotoxicity and Selectivity Assessment

A potent antimicrobial is useless if it is equally potent against human cells. The goal is to find compounds with a high degree of selectivity for the bacterial target.

Protocol 4: MTT Assay for Eukaryotic Cell Cytotoxicity

Causality Statement: The MTT assay is a standardized, colorimetric method to assess cell viability.[13] It measures the metabolic activity of mitochondrial reductase enzymes, providing a reliable proxy for cell health.[14][15][16] Using a standard cell line like HEK293 (human embryonic kidney) or HepG2 (human liver) provides a general assessment of cytotoxicity.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Selectivity Index

The Selectivity Index (SI) is a critical metric for prioritizing compounds. It is calculated as:

SI = IC₅₀ (Eukaryotic Cells) / MIC (Bacterial Cells)

Compound IDIC₅₀ vs. HEK293 (µg/mL)MIC vs. S. aureus (µg/mL)Selectivity Index (SI)
EOB-02 128816
EOB-04 >2564>64
EOB-05 96248

Interpretation: A higher SI value is desirable. Compound EOB-04 shows the most promise, with potent antibacterial activity and very low cytotoxicity, resulting in an excellent selectivity index.

Section 5: Elucidating the Mechanism of Action (MoA)

Identifying the bacterial target or pathway disrupted by a new compound class is crucial for its development. Early-stage MoA studies can guide chemical optimization and predict potential resistance mechanisms.

MoA Decision Tree A Start with Lead Compound (e.g., EOB-04) B Macromolecular Synthesis Assay (Protocol 5) A->B C DNA Synthesis Inhibited? B->C D Protein Synthesis Inhibited? C->D No G Investigate Gyrase/ Topoisomerase C->G Yes E Cell Wall Synthesis Inhibited? D->E No H Investigate Ribosome Binding D->H Yes F Membrane Integrity Assay E->F No I Investigate PBPs/ Peptidoglycan Synthesis E->I Yes J Membrane-Active Mechanism F->J Yes

Caption: A decision tree for preliminary MoA investigation.

Protocol 5: Macromolecular Synthesis Inhibition Assay

Causality Statement: This assay rapidly determines which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.[17] By measuring the incorporation of specific radiolabeled precursors, we can quickly triage the compound into a mechanistic class.[18]

  • Grow a bacterial culture (e.g., S. aureus) to early-log phase.

  • Aliquot the culture into four sets of tubes.

  • To each set, add a specific radiolabeled precursor:

    • ³H-thymidine (for DNA synthesis)

    • ³H-uridine (for RNA synthesis)

    • ³H-leucine (for protein synthesis)

    • ¹⁴C-N-acetylglucosamine (for peptidoglycan/cell wall synthesis)

  • Add the test compound (at 5x and 10x MIC) to experimental tubes. Include a vehicle control and known inhibitors for each pathway as positive controls (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, vancomycin for cell wall).

  • Take time points (e.g., 0, 5, 10, 20, 30 minutes).

  • At each time point, precipitate the macromolecules by adding ice-cold trichloroacetic acid (TCA).

  • Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

  • Measure the radioactivity of the filter using a scintillation counter.

  • Plot the incorporated radioactivity over time. A rapid cessation of incorporation in one of the sets compared to the control indicates inhibition of that specific pathway.[19][20]

Section 6: Transition to In Vivo Models

Once a lead compound demonstrates potent and selective in vitro activity and a tractable MoA, the next step is to evaluate its efficacy in a living system.

Causality Statement: In vitro studies are essential but cannot replicate the complexity of a host-pathogen interaction.[21][22] In vivo models are necessary to assess a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effect of the drug on the pathogen in the host), which are the ultimate determinants of therapeutic success.[23][24][25]

Common Preclinical Models:

  • Murine Thigh Infection Model: Used to assess bacterial killing and the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

  • Murine Sepsis/Peritonitis Model: A model of acute, systemic infection used to evaluate a compound's ability to improve survival.[23]

  • Skin and Soft Tissue Infection Models: Relevant for pathogens like MRSA that cause skin infections.[25]

The selection of the model depends on the target pathogen and the intended clinical indication.[21] These studies are complex and typically require specialized facilities and expertise.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-(5-Oxazolyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic compound. Here, we address common problems encountered during its synthesis, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our approach is grounded in established chemical principles to ensure scientific integrity and provide actionable solutions.

Introduction: Synthetic Strategy

The most common and efficient method for synthesizing 5-aryl-substituted oxazoles like this compound is the Van Leusen Oxazole Synthesis .[1] This reaction involves the condensation of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] For our target molecule, the logical starting materials are Ethyl 3-formylbenzoate and TosMIC .

The alternative Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is also a valid approach for oxazole formation.[3][4] However, the synthesis of the required precursor for our target molecule can be more complex than the Van Leusen approach. Therefore, this guide will primarily focus on troubleshooting the Van Leusen synthesis of this compound.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question 1: I am getting a very low yield, or no desired product at all. What are the most likely causes?

Answer: This is a common issue that can often be traced back to a few key factors. Let's break them down:

  • Reagent Quality, Especially TosMIC: Tosylmethyl isocyanide (TosMIC) is a moisture-sensitive reagent. Its quality is paramount for the success of the Van Leusen reaction.[5] Over time, it can degrade, leading to lower yields.

    • Recommendation: Always use freshly purchased or properly stored TosMIC. If you suspect your TosMIC has degraded, it is best to use a fresh batch.

  • Base Selection and Strength: The reaction requires a base to deprotonate the TosMIC, making it nucleophilic.[2] The choice and amount of base are critical.

    • Recommendation: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. Ensure it is anhydrous. If the reaction is still sluggish, a stronger base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF can be employed, but be mindful of potential side reactions with the ester group.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of TosMIC and the aldehyde starting material, resulting in a lower yield of the desired oxazole.

    • Recommendation: Start the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, you can gradually increase the temperature.

  • Solvent Choice: The solvent plays a crucial role in the Van Leusen reaction.

    • Recommendation: Methanol is a common solvent for this reaction with K₂CO₃. Anhydrous conditions are generally preferred to avoid hydrolysis of the ester and other side reactions. A mixture of an aprotic solvent like THF or DME with methanol can also be effective.

Side Reactions and Impurities

Question 2: My reaction mixture is showing multiple spots on TLC, and my final product is impure after work-up. What are the likely side products and how can I minimize them?

Answer: The formation of byproducts is a frequent challenge. Here are some common culprits and how to address them:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Recommendation: Monitor the reaction closely using TLC. If the reaction stalls, consider adding a small amount of fresh base or TosMIC. Increasing the reaction time or temperature moderately may also help drive the reaction to completion.

  • Formation of a Nitrile by-product: If a ketone were used instead of an aldehyde, the Van Leusen reaction would produce a nitrile.[2] While less likely with an aldehyde, under certain conditions, side reactions can lead to nitrile formation.

  • Hydrolysis of the Ethyl Ester: The presence of water, especially if using a strong base, can lead to the hydrolysis of the ethyl benzoate moiety to the corresponding carboxylic acid.

    • Recommendation: Use anhydrous solvents and reagents. If hydrolysis is a significant issue, consider protecting the carboxylic acid in a different way or using milder reaction conditions.

  • Polymerization/Degradation Products: Aldehydes can be prone to self-condensation or polymerization under basic conditions.

    • Recommendation: Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. Maintaining a lower reaction temperature can also help minimize these side reactions.

Work-up and Purification Challenges

Question 3: I am having difficulty purifying my this compound. What is the best approach?

Answer: Proper work-up and purification are critical for obtaining a pure product.

  • Initial Work-up: The primary goal of the work-up is to remove the tosyl byproduct (p-toluenesulfinic acid) and the excess base.

    • Recommendation: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Purification Technique:

    • Recommendation: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the desired product from unreacted starting materials and byproducts. The polarity of the solvent system will need to be optimized based on TLC analysis.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • Ethyl 3-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.

  • Add anhydrous potassium carbonate (2 equivalents) and tosylmethyl isocyanide (1.1 equivalents) to the methanol.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add Ethyl 3-formylbenzoate (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ReagentMolar Eq.
Ethyl 3-formylbenzoate1.0
Tosylmethyl isocyanide (TosMIC)1.1
Potassium Carbonate (K₂CO₃)2.0
Protocol 2: Thin Layer Chromatography (TLC) Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate - to be optimized)

  • UV lamp (254 nm)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved sample onto the baseline of a TLC plate. Also, spot the starting material (Ethyl 3-formylbenzoate) for comparison.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Visualizations

Van Leusen Synthesis Workflow

VanLeusen_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Add_Solvent Add Anhydrous Methanol Start->Add_Solvent Add_Base Add K₂CO₃ Add_Solvent->Add_Base Add_TosMIC Add TosMIC Add_Base->Add_TosMIC Stir_1 Stir at RT Add_TosMIC->Stir_1 Add_Aldehyde Add Ethyl 3-formylbenzoate Stir_1->Add_Aldehyde Heat Heat to Reflux Add_Aldehyde->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Concentrate_1 Concentrate Cool->Concentrate_1 Add_Water Add Water Concentrate_1->Add_Water Extract Extract with Ethyl Acetate Add_Water->Extract Wash_Bicarb Wash with Sat. NaHCO₃ Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Concentrate_2 Concentrate Dry->Concentrate_2 Chromatography Column Chromatography Concentrate_2->Chromatography End Pure Product Chromatography->End

Caption: Workflow for the Van Leusen Synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield Check_TosMIC Check TosMIC Quality Start->Check_TosMIC Check_Base Review Base/Conditions Check_TosMIC->Check_Base Good Use_New_TosMIC Use Fresh TosMIC Check_TosMIC->Use_New_TosMIC Degraded Check_Temp Evaluate Temperature Check_Base->Check_Temp OK Use_Anhydrous_Base Use Anhydrous Base (e.g., K₂CO₃) Check_Base->Use_Anhydrous_Base Moisture/Weak Consider_Stronger_Base Consider Stronger Base (e.g., t-BuOK in THF) Check_Base->Consider_Stronger_Base Reaction Stalls Optimize_Temp Optimize Temperature (start lower) Check_Temp->Optimize_Temp Too High

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Oxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your synthetic workflows. Oxazole derivatives are crucial scaffolds in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2] However, their synthesis can be fraught with challenges, from low yields to difficult purifications.

This guide is structured to help you diagnose and solve specific issues you may encounter. We will move from a general troubleshooting framework to specific FAQs and protocols for the most common synthetic routes: the Robinson-Gabriel, Van Leusen, and Fischer syntheses.

General Troubleshooting Workflow

Before diving into specific reaction types, it's beneficial to have a logical workflow for troubleshooting any problematic chemical reaction. The following diagram outlines a systematic approach to diagnosing and resolving issues in oxazole synthesis.

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Corrective Actions start Problem Encountered (e.g., Low Yield, Impure Product) analyze Analyze Reaction Outcome (TLC, LC-MS, NMR of crude) start->analyze identify Identify Key Issue analyze->identify incomplete Incomplete Reaction identify->incomplete Unreacted Starting Material Present byproducts Multiple Byproducts identify->byproducts New Spots/Peaks Observed no_reaction No Reaction identify->no_reaction Only Starting Material Present optimize_cond Optimize Conditions (Temp, Time, Concentration) incomplete->optimize_cond Increase Time/Temp byproducts->optimize_cond Decrease Temp change_method Consider Alternative (Catalyst, Solvent, Reagent) byproducts->change_method Milder Conditions check_reagents Check Reagent Quality (Purity, Activity, Anhydrous) no_reaction->check_reagents optimize_cond->start Re-run Experiment check_reagents->optimize_cond Reagents OK purify_start Purify Starting Materials check_reagents->purify_start Impurities Detected change_method->start Re-run Experiment purify_start->start VanLeusen_Mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Aldehyde Aldehyde (R-CHO) Adduct Alkoxide Adduct Aldehyde->Adduct Nucleophilic Addition Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Carbanion->Adduct Nucleophilic Addition Oxazoline Dihydrooxazole Intermediate Adduct->Oxazoline Intramolecular 5-endo-dig Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Base-promoted Elimination of Tos-H

References

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Ethyl 3-(5-Oxazolyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and consistency of this valuable heterocyclic building block. Oxazoles are a cornerstone in pharmaceutical chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Section 1: Primary Synthetic Strategies & Protocols

The synthesis of 5-substituted oxazoles like this compound is most commonly achieved via the Robinson-Gabriel synthesis or the Van Leusen reaction. We will detail a representative protocol for the more prevalent Robinson-Gabriel approach.

Strategy: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and versatile method for forming the oxazole ring via the cyclodehydration of a 2-acylamino-ketone intermediate.[4][5] The overall workflow involves two key stages: formation of the amide precursor and its subsequent acid-catalyzed cyclization.

Experimental Protocol: Robinson-Gabriel Synthesis of this compound

Step 1: Synthesis of Ethyl 3-(2-aminoacetyl)benzoate Hydrochloride (Intermediate 1) This step creates the necessary α-aminoketone scaffold. A Friedel-Crafts acylation approach is often used.

  • To a stirred suspension of aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere, add ethyl 3-(chloroacetyl)benzoate (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • In a separate flask, prepare a solution of hexamethylenetetramine (HMTA, 1.1 eq.) in DCM. Cool this solution to 0 °C.

  • Slowly add the acyl chloride mixture to the HMTA solution. An exotherm may be observed.

  • After the addition is complete, stir the reaction at room temperature overnight.

  • Add a mixture of concentrated HCl and ethanol to the reaction flask to hydrolyze the intermediate and precipitate the amine salt.

  • Filter the resulting solid, wash with cold ethanol and diethyl ether, and dry under vacuum to yield Ethyl 3-(2-aminoacetyl)benzoate hydrochloride.

Step 2: Synthesis of Ethyl 3-(2-benzamidoacetyl)benzoate (Intermediate 2 - The 2-Acylamino-ketone) This is a standard Schotten-Baumann acylation to form the key precursor for cyclization.

  • Suspend Intermediate 1 (1.0 eq.) in a biphasic mixture of DCM and 1 M sodium carbonate (Na₂CO₃) solution.

  • Cool the vigorously stirred mixture to 0 °C.

  • Add benzoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows consumption of the starting amine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2-acylamino-ketone, which can be purified by recrystallization or column chromatography.

Step 3: Cyclodehydration to form Ethyl 3-(2-phenyl-5-oxazolyl)benzoate This is the critical ring-forming step.

  • Dissolve the 2-acylamino-ketone (Intermediate 2, 1.0 eq.) in a suitable solvent (e.g., toluene or neat).

  • Add the dehydrating agent. Concentrated sulfuric acid (H₂SO₄, 2-3 eq.) is common. [See Troubleshooting for other options].

  • Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Section 2: Troubleshooting Guide (Q&A Format)

Issue 1: My cyclodehydration reaction (Step 3) is not working or gives a very low yield. What is going wrong?

  • Probable Cause A: Ineffective Dehydrating Agent. The energy barrier for the intramolecular cyclization and subsequent dehydration can be high. Concentrated sulfuric acid is effective but can cause charring or sulfonation side-products with sensitive substrates.

    • Solution: The choice of dehydrating agent is the most critical parameter in a Robinson-Gabriel synthesis.[6] Consider alternatives based on your substrate's sensitivity and the reaction's performance. A systematic screening is recommended.

Dehydrating Agent Typical Conditions Advantages Disadvantages
Conc. H₂SO₄ Neat or in Toluene, 80-110 °CInexpensive, strong, effective for many substrates.[2][5]Can cause charring, sulfonation, or decomposition.
Polyphosphoric Acid (PPA) Neat, 100-150 °CStrong dehydrating agent, good for difficult cyclizations.Viscous, difficult to stir, harsh workup.
Phosphorus Pentoxide (P₂O₅) In Toluene or Xylene, RefluxPowerful dehydrating agent.Heterogeneous, can be difficult to dose accurately.
Phosphorus Oxychloride (POCl₃) In Pyridine or Toluene, 0 °C to RefluxMilder than H₂SO₄, good for acid-sensitive substrates.Toxic, corrosive, requires careful handling.
Trifluoroacetic Anhydride (TFAA) In DCM or neat, 0 °C to RTVery mild conditions, clean reactions.[6]Expensive, volatile, requires anhydrous conditions.
  • Probable Cause B: Insufficient Temperature. The reaction often requires thermal energy to overcome the activation barrier for cyclization.

    • Solution: If using a milder dehydrating agent, ensure the temperature is adequate. For H₂SO₄ in toluene, reflux temperatures are common. If the reaction stalls at 80 °C, consider cautiously increasing the temperature to 100-110 °C while monitoring for decomposition.

  • Probable Cause C: Water in the Reaction. The reaction is a dehydration; therefore, any water present will inhibit the reaction by Le Chatelier's principle.

    • Solution: Ensure your starting 2-acylamino-ketone is thoroughly dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

Issue 2: My TLC/LC-MS shows multiple side products after the cyclization step. How can I improve selectivity?

  • Probable Cause: Substrate Decomposition. Harsh acidic conditions (especially H₂SO₄ at high temperatures) can degrade the aromatic ring or the ester functionality.

    • Solution: Switch to a milder dehydrating agent like TFAA or POCl₃, which allows the reaction to proceed at lower temperatures.[6] Additionally, minimize the reaction time. Once the starting material is consumed (as per TLC/LC-MS), work up the reaction immediately to prevent product degradation.

  • Probable Cause: Incomplete Cyclization. You may be seeing the intermediate oxazoline species (the cyclized product before water elimination).

    • Solution: This suggests the dehydration step is the bottleneck. Increase the reaction temperature or switch to a more potent dehydrating agent like PPA.

Issue 3: The final purification by column chromatography is difficult, and the yield is poor.

  • Probable Cause A: Baseline Streaking or Inseparable Impurities. This often points to highly polar impurities, potentially from decomposition or residual acid.

    • Solution: Improve the workup procedure. After quenching and neutralizing, perform an extra wash with a saturated NaHCO₃ solution, followed by a brine wash, to rigorously remove all acidic residues. If the product is stable, you can re-dissolve the crude material in ethyl acetate and wash it again.

  • Probable Cause B: Product is an Oil that is Difficult to Handle.

    • Solution: After chromatography, ensure all solvent is removed under high vacuum. If the product remains an oil, try co-evaporation with a non-polar solvent like hexanes to remove residual high-boiling solvents (e.g., ethyl acetate). If a solid is expected, attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and cooling slowly, or by using a solvent/anti-solvent system (e.g., DCM/hexanes).[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Robinson-Gabriel cyclodehydration, and how does it inform troubleshooting?

A1: Understanding the mechanism is key.

  • Protonation: The amide oxygen or the ketone oxygen is protonated by the acid catalyst. Protonation of the ketone is more productive for cyclization.

  • Intramolecular Attack: The nucleophilic amide oxygen attacks the electrophilic carbonyl carbon of the protonated ketone, forming a five-membered ring intermediate (a protonated oxazoline).

  • Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of the aromatic oxazole ring.

This mechanism shows that the reaction is an equilibrium. To drive it forward, you must either use a strong acid to ensure efficient protonation or effectively remove water. If your reaction stalls, it is likely stuck at the 2-acylamino-ketone or the oxazoline intermediate, pointing to a need for stronger acidic/dehydrating conditions.

Diagram: Robinson-Gabriel Reaction Mechanism

Robinson_Gabriel cluster_main Robinson-Gabriel Cyclodehydration Start 2-Acylamino-ketone Protonated Protonated Ketone Start->Protonated + H⁺ Cyclized Cyclized Intermediate (Dihydrooxazolol) Protonated->Cyclized Intramolecular Attack Oxazole Oxazole Product Cyclized->Oxazole - H₂O (Dehydration)

Caption: Key steps in the acid-catalyzed Robinson-Gabriel synthesis.

Q2: Are there alternative, "greener" synthetic methods available?

A2: Yes, the field is moving towards more sustainable practices. Microwave-assisted synthesis has been shown to significantly reduce reaction times and sometimes increase yields for oxazole formation.[8] The use of ionic liquids as recyclable solvents or solid acid catalysts instead of corrosive liquid acids like H₂SO₄ are also being explored to minimize waste and improve safety.[9][10]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization.

  • ¹H and ¹³C NMR: Will confirm the structure, showing the characteristic proton signal for the oxazole ring (typically δ 7.5-8.5 ppm) and the correct integration and splitting patterns for the ethyl benzoate moiety.

  • Mass Spectrometry (LC-MS or GC-MS): Will confirm the molecular weight of the product.

  • FT-IR: Will show the characteristic C=O stretch of the ester (around 1720 cm⁻¹) and C=N/C=C stretches of the oxazole ring (around 1600-1650 cm⁻¹).

  • HPLC: Is the best method for determining purity (e.g., >95% area).

Diagram: General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze Start_Present Is Starting Material (Acylamino-ketone) Present? Analyze->Start_Present Decomposition Are there multiple decomposition products? Start_Present->Decomposition No Increase_Conditions Incomplete Reaction: - Increase Temperature - Use Stronger Dehydrating Agent - Increase Reaction Time Start_Present->Increase_Conditions Yes Decrease_Conditions Decomposition Occurred: - Decrease Temperature - Use Milder Dehydrating Agent - Decrease Reaction Time Decomposition->Decrease_Conditions Yes Workup_Issue Product Formed but Lost: - Check Workup pH - Optimize Extraction Solvent - Review Purification Method Decomposition->Workup_Issue No End Re-run Optimized Reaction Increase_Conditions->End Decrease_Conditions->End Workup_Issue->End

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

Technical Support Center: Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of Ethyl 3-(5-Oxazolyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, from low yields to intractable side reactions, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively and optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is resulting in very low yields and a significant amount of dark, insoluble tar. What is causing this, and how can I prevent it?

This is the most common issue encountered, particularly when employing classical cyclodehydration methods like the Robinson-Gabriel synthesis, which often rely on harsh acidic conditions.

Root Cause Analysis: The formation of tar and low yields typically indicates that the reaction conditions are too aggressive for your substrate. Strong acids (e.g., concentrated H₂SO₄) at elevated temperatures can lead to several competing degradation pathways:

  • Substrate Decomposition: The starting materials, particularly the 2-acylamino-ketone precursor, can be sensitive to strong acids and may decompose before cyclization occurs.[1]

  • Polymerization: Reactive intermediates or the oxazole product itself can polymerize under intense acid catalysis and heat.[2]

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid under hot, aqueous acidic conditions, which can complicate workup and purification.

Recommended Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature is the first and simplest step. Find a balance that allows for a reasonable reaction rate while minimizing decomposition.[1]

  • Select a Milder Dehydrating Agent: The choice of cyclodehydrating agent is critical.[1] While strong mineral acids are traditional, modern reagents often provide cleaner reactions and higher yields. Consider alternatives that operate under milder conditions.[2][3]

  • Ensure Anhydrous Conditions: Any water in the reaction can promote hydrolysis of key intermediates or the starting amide bond.[1][2] Always use dry solvents and reagents.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, which often leads to cleaner reaction profiles and higher yields by minimizing thermal degradation.[1]

Data Summary: Comparison of Cyclodehydrating Agents

ReagentTypical ConditionsAdvantagesPotential Downsides & Side Reactions
Conc. H₂SO₄ Neat or in AcOH, 80-120°CInexpensive, powerfulProne to charring, polymerization, sulfonation of aromatics.[2][4]
Polyphosphoric Acid (PPA) 100-160°COften gives better yields than H₂SO₄Highly viscous, can be difficult to stir and work up.
Phosphorus Oxychloride (POCl₃) In pyridine or DMF, 0-100°CEffective for many substratesCorrosive, toxic, workup can be challenging.
Trifluoroacetic Anhydride (TFAA) In DCM or THF, 0°C to RTMild conditions, volatile byproductsExpensive, can be too weak for some substrates.[1]
Burgess Reagent In THF, 50-70°CVery mild, neutral conditionsExpensive, substrate scope can be limited.[2]
PPh₃ / I₂ / Et₃N In MeCN or THF, 0°C to RTMild, non-acidic conditionsStoichiometric phosphine oxide byproduct can complicate purification.[1][3]

Troubleshooting Workflow: Low Yield / Tar Formation

G start Low Yield Issue tar Significant Tar Formation? start->tar incomplete Incomplete Reaction (TLC)? tar->incomplete No sol_tar_yes Action: Lower Temperature & Use Milder Dehydrating Agent (e.g., TFAA, PPh3/I2) tar->sol_tar_yes Yes sol_incomplete_yes Action: Increase Reaction Time or Switch to a Stronger Dehydrating Agent (e.g., POCl3) incomplete->sol_incomplete_yes Yes sol_incomplete_no Issue may be purification loss or incorrect starting material stoichiometry. Re-evaluate workup & characterization. incomplete->sol_incomplete_no No

Caption: Decision tree for troubleshooting low yields.

Question 2: My NMR shows unreacted starting material and a major byproduct. What could this byproduct be?

When the desired cyclodehydration is inefficient, side reactions can become prominent. Identifying the byproduct is key to adjusting the reaction conditions appropriately.

Plausible Side Products & Their Origin:

  • Enamide Formation: Before cyclization, the 2-acylamino-ketone intermediate can eliminate water to form a stable enamide. This pathway competes directly with the desired oxazole formation.[2]

  • Hydrolyzed Starting Material: If water is present, the amide bond of the 2-acylamino-ketone precursor can hydrolyze, reverting to the corresponding aminoketone and 3-ethoxycarbonylbenzoic acid. This is especially prevalent under harsh acidic conditions.[1]

  • Cornforth Rearrangement Product: While less common under initial synthesis conditions, if the product is subjected to prolonged high heat, a thermal Cornforth rearrangement could occur, leading to an isomeric oxazole product. This involves a pericyclic ring-opening to a nitrile ylide intermediate, followed by re-cyclization.[5][6]

Reaction Scheme: Main vs. Side Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-Acylamino-ketone Precursor INT Oxazoline Intermediate SM->INT -H2O (Cyclization) ENAM Enamide Byproduct SM->ENAM -H2O (Elimination) HYD Hydrolyzed Starting Materials SM->HYD +H2O (Hydrolysis) PROD This compound (Desired Product) INT->PROD -H2O (Dehydration)

Caption: Competing pathways in the synthesis.

Diagnostic Protocol: Identifying Byproducts

  • Acquire High-Resolution Mass Spectrometry (HRMS): This will provide an exact mass, allowing you to predict the molecular formula of the byproduct and compare it to the likely structures (Enamide, Hydrolyzed SM).

  • Analyze ¹H and ¹³C NMR:

    • Enamide: Look for characteristic vinyl proton signals and the absence of the signals corresponding to the fully formed oxazole ring.

    • Hydrolyzed SM: You will see two distinct sets of signals corresponding to the two separate hydrolyzed molecules.

  • Modify Reaction Conditions:

    • To disfavor enamide formation, try altering the dehydrating agent or temperature.[2]

    • To prevent hydrolysis, rigorously dry all solvents and reagents and consider running the reaction under an inert atmosphere (N₂ or Ar).

Question 3: My product is proving difficult to separate from impurities via silica gel chromatography. What strategies can I employ?

Purification is often challenging when byproducts have polarities similar to the desired oxazole product.

Root Cause Analysis: The ethyl ester and the oxazole ring both contribute moderate polarity to the target molecule. Byproducts like unreacted 2-acylamino-ketone or the enamide can have very similar retention factors (Rf) on silica gel, leading to poor separation.

Recommended Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems. If a standard Hexanes/Ethyl Acetate gradient is failing, try a system with a different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

    • Additives: Adding a small amount of a modifier can improve peak shape and separation. For basic impurities or products, adding ~0.5% triethylamine to the eluent can help. For acidic impurities, adding ~0.5% acetic acid can be effective.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid and you have achieved >90% purity, recrystallization is an excellent method for removing final traces of impurities. Experiment with solvent/anti-solvent pairs (e.g., Ethyl Acetate/Hexanes, Ethanol/Water).

    • Preparative HPLC: For high-value material or very difficult separations, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option.

References

Troubleshooting Van Leusen oxazole synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Van Leusen Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct oxazole rings. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges, minimize byproduct formation, and maximize the yield and purity of your desired oxazole products.

Overview of the Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a widely employed method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction is prized for its operational simplicity, broad substrate scope, and the use of readily available starting materials.[3] It proceeds via the base-mediated deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[4]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is complete by TLC, but after workup, my yield is very low. What are the potential causes?

Low isolated yields despite complete consumption of starting materials often point to issues during the workup and purification stages.

Probable Causes & Solutions:

  • Difficult Product Purification:

    • Residual p-Toluenesulfinic Acid: This acidic byproduct from the final elimination step can complicate purification, especially during chromatography.

      • Solution: During the aqueous workup, wash the organic layer with a dilute solution of sodium bisulfite or sodium hydrosulfide (NaHS) to remove the sulfinic acid byproduct.[5][6]

    • Emulsion Formation: The presence of salts and the sulfinic acid byproduct can lead to the formation of emulsions during aqueous extraction, making phase separation difficult and leading to product loss.

      • Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion.[6] If the problem persists, passing the mixture through a pad of Celite can be effective.

Q2: I am observing a significant amount of a byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm its identity and push the reaction to completion?

The accumulation of the dihydrooxazole intermediate is a common issue, particularly with less reactive aldehydes or when using milder bases.[5]

Probable Cause & Solution:

  • Incomplete Elimination of the Tosyl Group: The final base-promoted elimination of the tosyl group is the rate-determining step for aromatization. If this step is sluggish, the stable oxazoline intermediate will be the major product isolated.[5]

    • Confirmation: Isolate the byproduct by column chromatography. The intermediate will have characteristic signals in ¹H and ¹³C NMR spectroscopy. Key indicators include the presence of the tosyl group's aromatic protons and methyl singlet, as well as aliphatic protons corresponding to the dihydrooxazole ring. Mass spectrometry can be used to confirm the molecular weight of the intermediate.

    • Forcing the Elimination:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C or reflux, depending on the solvent) after the initial addition of reagents can provide the necessary activation energy to promote the elimination step.[5]

      • Use a Stronger Base: While potassium carbonate (K₂CO₃) is often sufficient, switching to a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate a more efficient elimination.[5]

      • Extend Reaction Time: In some cases, particularly at lower temperatures, simply allowing the reaction to stir for a longer duration can drive the conversion to the desired oxazole.[5]

Q3: My reaction is producing a significant amount of a nitrile byproduct instead of the expected oxazole. What is the cause of this?

The formation of a nitrile is a strong indication of the presence of ketone impurities in your aldehyde starting material.[6]

Probable Cause & Solution:

  • Presence of Ketone Impurities: Ketones react with TosMIC via a different pathway to form nitriles, not oxazoles.[7] This is a well-established transformation known as the Van Leusen nitrile synthesis.[8]

    • Solution: It is crucial to use highly pure aldehydes. If you suspect ketone contamination, purify the aldehyde before use. A highly effective method is the formation of a sodium bisulfite adduct, which is specific to aldehydes and unhindered ketones.[9][10]

Q4: I've noticed the formation of N-(tosylmethyl)formamide in my reaction mixture. Where is this coming from, and is it detrimental to my reaction?

The presence of N-(tosylmethyl)formamide is indicative of the decomposition of TosMIC.

Probable Cause & Solution:

  • Hydrolysis of TosMIC: TosMIC is sensitive to moisture and can hydrolyze, especially under basic conditions, to form N-(tosylmethyl)formamide.[5]

    • Solution: Ensure that your reaction is performed under strictly anhydrous conditions. Use freshly dried solvents and glassware, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Impact on Reaction: The formation of this byproduct consumes your TosMIC reagent, which will inevitably lower the yield of your desired oxazole. While it may not directly interfere with the reaction pathway, its formation is a sign of suboptimal reaction conditions.[5]

Q5: My aldehyde is sensitive to strong bases. What conditions should I use to avoid decomposition?

For base-sensitive substrates, the choice of base and the reaction setup are critical.

Recommended Solutions:

  • Use a Milder Base: A milder base like potassium carbonate is recommended for aldehydes that are prone to decomposition or self-condensation under strongly basic conditions.[6]

  • Slow Addition: Instead of adding the aldehyde to a pre-formed mixture of the base and TosMIC, try adding the aldehyde solution slowly to the reaction mixture containing the deprotonated TosMIC. This helps to keep the instantaneous concentration of the aldehyde low, minimizing base-induced side reactions.[6]

Data Presentation

Table 1: Comparison of Common Bases for the Van Leusen Oxazole Synthesis
BaseSolvent(s)Typical ConditionsAdvantagesDisadvantages
K₂CO₃ MethanolRefluxMild, suitable for base-sensitive aldehydes, readily available.[1]May require longer reaction times or heating to effect complete elimination.[5]
KOtBu THF, DME0 °C to RTStrong, non-nucleophilic base that promotes rapid reaction and efficient elimination.[8]Can promote decomposition of base-sensitive aldehydes and requires strictly anhydrous conditions.
DBU THF, DMERT to 50 °CStrong, non-nucleophilic organic base, often provides cleaner reactions.[5]More expensive than inorganic bases.

Experimental Protocols

Protocol 1: Purification of Aldehydes via Sodium Bisulfite Adduct Formation

This protocol is effective for removing ketone impurities from aldehyde starting materials.[9][10]

  • Adduct Formation:

    • Dissolve the crude aldehyde in a suitable water-miscible solvent (e.g., methanol for aromatic aldehydes, DMF for aliphatic aldehydes).[10]

    • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 30-60 seconds. A precipitate of the bisulfite adduct may form.

    • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake again.

  • Separation:

    • Separate the layers. The aldehyde bisulfite adduct will be in the aqueous phase, while any ketone impurities will remain in the organic layer.

    • If a solid has precipitated at the interface, it can be collected by filtration.[10]

  • Regeneration of the Aldehyde:

    • Isolate the aqueous layer containing the adduct.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ≥ 12.[10]

    • Shake the funnel to extract the regenerated, purified aldehyde into the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: General Procedure for the Synthesis of 5-Substituted Oxazoles using K₂CO₃ in Methanol

This is a robust and widely used procedure for a variety of aldehydes.[6]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

    • Add anhydrous methanol (10 mL) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Van_Leusen_Mechanism Figure 1: Van Leusen Oxazole Synthesis Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products & Byproducts Aldehyde Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic_Attack Aldehyde->Nucleophilic_Attack TosMIC TosMIC Deprotonation Deprotonation TosMIC->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonates TosMIC Deprotonation->Nucleophilic_Attack Cyclization Cyclization Nucleophilic_Attack->Cyclization 5-endo-dig Elimination Elimination Cyclization->Elimination Base-promoted Oxazole 5-Substituted Oxazole Elimination->Oxazole Sulfinic_Acid p-Toluenesulfinic Acid Elimination->Sulfinic_Acid

Caption: Reaction pathway for the Van Leusen oxazole synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow cluster_purity Purity Issues cluster_conditions Condition Issues Start Low Yield or Byproduct Formation Analyze_Byproducts Identify Byproducts (TLC, NMR, MS) Start->Analyze_Byproducts Check_Purity Check Starting Material Purity Ketone_Impurity Ketone in Aldehyde? (Leads to Nitrile) Check_Purity->Ketone_Impurity Wet_Reagents Moisture Present? (TosMIC Decomposition) Check_Purity->Wet_Reagents Check_Conditions Review Reaction Conditions Incomplete_Elimination Oxazoline Intermediate? (Incomplete Elimination) Check_Conditions->Incomplete_Elimination Analyze_Byproducts->Check_Purity Nitrile or other impurities observed Analyze_Byproducts->Check_Conditions Intermediate or TosMIC decomposition observed Purify_Aldehyde Solution: Purify aldehyde (e.g., bisulfite adduct) Ketone_Impurity->Purify_Aldehyde Dry_Reagents Solution: Use anhydrous solvents/reagents Wet_Reagents->Dry_Reagents Optimize_Conditions Solution: Increase Temp, Use Stronger Base, or Extend Time Incomplete_Elimination->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 3-(5-Oxazolyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges associated with its purification.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can present several challenges. The presence of a polar oxazole ring and a nonpolar ethyl benzoate group gives the molecule a unique solubility profile, which can complicate standard purification techniques. Common issues include the removal of starting materials, reaction byproducts, and degradation products. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Compound is highly retained on the silica gel: The polar oxazole moiety can interact strongly with the acidic silica gel. 2. Improper solvent system: The chosen eluent may not be optimal for eluting the compound. 3. Compound degradation on silica: The compound may be sensitive to the acidic nature of standard silica gel.1. Use a less polar stationary phase: Consider using alumina or a deactivated silica gel. 2. Optimize the eluent system: A gradient elution, starting with a nonpolar solvent and gradually increasing polarity, can be effective. A common starting point is a mixture of hexanes and ethyl acetate.[1] 3. Neutralize the silica gel: Pre-treating the silica gel with a small amount of triethylamine in the eluent can help prevent degradation of sensitive compounds.
Oily Product Instead of Solid 1. Presence of residual solvent: Even small amounts of solvent can prevent crystallization. 2. Impurities depressing the melting point: The presence of byproducts can result in an oily or waxy product.1. Dry the product under high vacuum: Ensure all residual solvent is removed. 2. Attempt recrystallization: If the product is an oil, try dissolving it in a minimal amount of a hot solvent and then cooling it slowly to induce crystallization.[2] 3. Trituration: Stirring the oily product with a non-polar solvent in which the desired compound is insoluble can sometimes induce solidification.
Persistent Impurities in NMR Spectrum 1. Co-elution during chromatography: An impurity may have a similar polarity to the desired product. 2. Incomplete reaction: Unreacted starting materials may be present. 3. Formation of side products: The synthesis of oxazoles can sometimes lead to the formation of isomeric or other side products.[3][4]1. Re-purify using a different solvent system or stationary phase. 2. Consider a chemical quench: If the impurity is a reactive starting material, a specific chemical treatment might be possible. 3. Recrystallization: This technique is excellent for removing small amounts of impurities.[5]
Product Discoloration 1. Trace metal impurities: Catalysts or reagents from the synthesis may be present. 2. Oxidation or degradation: The compound may be unstable under certain conditions (e.g., exposure to air or light).1. Treatment with activated charcoal: This can often remove colored impurities during recrystallization.[2] 2. Store the compound under an inert atmosphere and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: What is the best method for assessing the purity of this compound?

A2: A combination of techniques is recommended for a thorough purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting non-volatile impurities.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Q3: Can this compound be purified by recrystallization?

A3: Yes, recrystallization can be an effective purification method, particularly for removing small amounts of impurities from a solid product.[2] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures. A good starting point for solvent screening would be mixtures of ethyl acetate and hexanes, or ethanol and water.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data is limited, oxazoles are generally considered to be relatively stable aromatic compounds.[10] However, like many organic molecules, it may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to high temperatures. It is advisable to store the purified compound in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Eluent Selection:

  • Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.

2. Column Packing:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, is often most effective.

  • Collect fractions and monitor the elution of the compound using TLC.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying solid this compound by recrystallization.[2]

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc column Flash Column Chromatography tlc->column Impurities Present recrystallize Recrystallization tlc->recrystallize Minor Impurities analysis Purity Analysis (NMR, HPLC, MS) column->analysis recrystallize->analysis pure Pure Product analysis->pure Purity Confirmed

Caption: Decision workflow for purification method selection.

Recrystallization_Process start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Purified Crystals dry->product

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Degradation Pathways of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(5-Oxazolyl)benzoate. This guide provides in-depth technical information, troubleshooting advice, and practical experimental protocols to investigate the degradation pathways of this molecule. Our approach is grounded in established chemical principles and regulatory expectations for stability testing.[1]

Introduction to Stability and Degradation

Understanding the degradation pathways of a pharmaceutical compound is a critical aspect of drug development.[2] Forced degradation studies, or stress testing, are essential for identifying potential degradation products, establishing the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[2][3][4][5] This knowledge is crucial for ensuring the safety, efficacy, and quality of the final drug product.[5] this compound, with its ester and oxazole functionalities, is susceptible to specific degradation pathways under various stress conditions.

This guide will walk you through the theoretical and practical aspects of investigating these pathways.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the potential degradation of this compound.

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: Based on its chemical structure, which contains an ethyl ester and an oxazole ring, the two most probable degradation pathways are:

  • Hydrolysis of the ester linkage: The ethyl benzoate moiety is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the ester bond to yield 3-(5-Oxazolyl)benzoic acid and ethanol.[6][7] This is a common degradation pathway for ester-containing drug molecules.[6]

  • Degradation of the oxazole ring: The oxazole ring can be susceptible to degradation under oxidative and photolytic conditions.[8][9]

    • Oxidation: The oxazole ring can be cleaved by strong oxidizing agents.[8] The reaction with singlet oxygen, for instance, can proceed via a [4+2]-cycloaddition, leading to the formation of an unstable bicyclic endoperoxide that can further decompose.[9]

    • Photolysis: Aromatic heterocyclic rings like oxazole can undergo photodegradation upon exposure to UV light.[10]

Q2: What are the expected primary degradation products?

A2: The primary expected degradation products from the most likely pathways are:

  • From Hydrolysis:

    • 3-(5-Oxazolyl)benzoic acid

    • Ethanol

  • From Oxazole Ring Opening (Oxidative/Photolytic):

    • Complex mixtures of smaller, more polar molecules resulting from the cleavage of the heterocyclic ring. The exact structures would need to be elucidated through techniques like mass spectrometry.

Q3: Is thermal degradation a significant concern?

A3: Thermal degradation is possible, particularly at elevated temperatures. Studies on substituted ethyl benzoates have shown that they can undergo thermal decomposition to yield the corresponding benzoic acid and ethylene.[11][12] Therefore, it is prudent to investigate the thermal stability of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies.

Problem Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.
The compound is highly stable under the tested conditions.This is valuable information. Document the stability and consider if more extreme, yet relevant, conditions should be tested.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the experiment to achieve partial degradation (typically 5-20%).[8]
Multiple, poorly resolved peaks in the chromatogram. Incomplete separation of degradation products.Optimize the analytical method (e.g., change the mobile phase gradient, column chemistry, or temperature).
Complex degradation pathways leading to numerous products.Use a high-resolution analytical technique like LC-MS/MS to identify and characterize the individual degradation products.
Unexpected peaks in the chromatogram. Impurities in the starting material or reagents.Analyze a blank (solvent) and an unstressed sample to identify any pre-existing impurities.
Interaction with excipients (if in a formulation).Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone and in the presence of excipients to identify any interactions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products.[2][3][4][5] The following protocols provide a starting point for investigating the degradation pathways of this compound.

I. General Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Include a control sample (unstressed) stored at a protected condition (e.g., 2-8 °C in the dark) for comparison.

II. Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

III. Oxidative Degradation
  • Mix the stock solution with a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

IV. Photolytic Degradation
  • Expose the solution of this compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • At the end of the exposure, analyze both the exposed and control samples.

V. Thermal Degradation
  • Store a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common starting point. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on fundamental organic chemistry principles.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation parent_hydrolysis This compound prod1_hydrolysis 3-(5-Oxazolyl)benzoic acid parent_hydrolysis->prod1_hydrolysis H+ or OH- prod2_hydrolysis Ethanol parent_hydrolysis->prod2_hydrolysis H+ or OH- parent_oxidation This compound prod_oxidation Ring-Opened Products (Complex Mixture) parent_oxidation->prod_oxidation [O] / hv parent_thermal This compound prod1_thermal 3-(5-Oxazolyl)benzoic acid parent_thermal->prod1_thermal Heat (Δ) prod2_thermal Ethylene parent_thermal->prod2_thermal Heat (Δ)

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study.

G start Start: Pure API of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample analyze Analyze using Stability-Indicating Method (e.g., HPLC-UV) sample->analyze compare Compare Stressed vs. Unstressed Samples analyze->compare degradation Degradation Observed? compare->degradation characterize Characterize Degradants (e.g., LC-MS/MS, NMR) degradation->characterize Yes no_degradation Report Intrinsic Stability degradation->no_degradation No pathway Propose Degradation Pathways characterize->pathway end End pathway->end no_degradation->end

Caption: General workflow for a forced degradation study.

Summary of Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 24 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOH60°C for 24 hoursEster Hydrolysis
Neutral Hydrolysis Purified Water60°C for 24 hoursEster Hydrolysis
Oxidation 3% H₂O₂Room Temperature for 24 hoursOxazole Ring Opening
Photolysis ICH Q1B compliant light source>1.2 million lux hours and >200 W h/m²Oxazole Ring Opening
Thermal Heat80°C for 48 hours (solid state)Ester Pyrolysis

References

Technical Support Center: Stability Studies of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the dedicated technical support guide for stability studies of Ethyl 3-(5-Oxazolyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting stability studies for this compound. As a molecule combining an ethyl ester and an oxazole ring, this compound presents unique stability challenges that require a systematic and scientifically rigorous approach.

Forced degradation, or stress testing, is a critical component of drug development, providing invaluable insights into the intrinsic stability of a drug substance.[1][2] These studies help to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q1A for stability testing and Q1B for photostability testing, provide a framework for these investigations.[4][5] This guide will translate these regulatory expectations into actionable protocols and troubleshooting advice tailored to this compound.

The primary degradation pathways anticipated for this compound are the hydrolysis of the ethyl ester linkage and the potential cleavage of the oxazole ring under various stress conditions. Understanding the kinetics and mechanisms of these degradation processes is essential for developing a stable formulation and ensuring the safety and efficacy of the final drug product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your stability studies of this compound.

Q1: What are the primary degradation pathways I should expect for this compound?

Answer:

Based on the chemical structure of this compound, which contains both an ethyl ester and an oxazole moiety, two primary degradation pathways are anticipated under forced degradation conditions:

  • Hydrolysis of the Ethyl Ester: The ester group is susceptible to both acid- and base-catalyzed hydrolysis.[6] This reaction will yield 3-(5-Oxazolyl)benzoic acid and ethanol. Basic conditions are expected to cause a more rapid and irreversible hydrolysis compared to acidic conditions.[7][8]

  • Degradation of the Oxazole Ring: The oxazole ring can be susceptible to cleavage under strong acidic, basic, or oxidative conditions.[9] The exact degradation products will depend on the specific stressor. For instance, under harsh hydrolytic conditions, the ring could potentially open to form an amino ketone or related species.

A visual representation of these anticipated primary degradation pathways is provided below.

G parent This compound ester_hydrolysis 3-(5-Oxazolyl)benzoic Acid + Ethanol parent->ester_hydrolysis Hydrolysis (Acid/Base) oxazole_cleavage Oxazole Ring Cleavage Products parent->oxazole_cleavage Harsh Acid/Base or Oxidation

Caption: Anticipated primary degradation pathways for this compound.

Q2: I'm observing a new, unexpected peak in my chromatogram after performing acidic hydrolysis. How can I identify it?

Answer:

An unexpected peak during an acidic hydrolysis stress test, other than the expected 3-(5-Oxazolyl)benzoic acid, could arise from several possibilities. Here is a systematic approach to its identification:

Step 1: Verify the Identity of the Main Degradant

First, confirm that the major degradation peak corresponds to the expected hydrolysis product, 3-(5-Oxazolyl)benzoic acid. You can do this by:

  • Co-injection: Spike your degraded sample with a reference standard of 3-(5-Oxazolyl)benzoic acid. If the peak area of the main degradant increases without the appearance of a new peak, its identity is likely confirmed.

  • LC-MS Analysis: Utilize a High-Resolution Mass Spectrometer (HRMS) like a QToF-MS to obtain an accurate mass of the degradant peak. The measured mass should correspond to the theoretical mass of 3-(5-Oxazolyl)benzoic acid.

Step 2: Investigate the Unexpected Peak

If the main degradant is confirmed and a second, unexpected peak is present, consider the following possibilities:

  • Secondary Degradation: The initial hydrolysis product, 3-(5-Oxazolyl)benzoic acid, might be further degrading under the acidic stress conditions, leading to cleavage of the oxazole ring.

  • Incomplete Hydrolysis of an Intermediate: The synthesis of this compound may have left trace amounts of related esters that are also hydrolyzing.

  • Interaction with Co-solvent: If a co-solvent was used to dissolve the compound, it might be reacting with the analyte or its degradants under acidic conditions.

Troubleshooting Workflow:

G start Unexpected Peak in Acid Hydrolysis confirm_main Confirm identity of 3-(5-Oxazolyl)benzoic acid (LC-MS, co-injection) start->confirm_main investigate_unknown Investigate the unknown peak using LC-HRMS confirm_main->investigate_unknown secondary_degradation Hypothesize secondary degradation (e.g., oxazole ring opening) investigate_unknown->secondary_degradation related_substance Consider hydrolysis of a process-related impurity investigate_unknown->related_substance solvent_artifact Investigate potential reaction with co-solvent investigate_unknown->solvent_artifact modify_conditions Modify stress conditions (e.g., lower temperature, shorter duration) secondary_degradation->modify_conditions characterize Characterize the structure of the unknown degradant modify_conditions->characterize G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it < 3.0?) start->check_ph adjust_ph Adjust Mobile Phase pH with Acid check_ph->adjust_ph No check_concentration Check Sample Concentration check_ph->check_concentration Yes adjust_ph->start Re-evaluate dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample High check_connections Inspect System for Dead Volume check_concentration->check_connections Optimal dilute_sample->start Re-evaluate optimize_connections Optimize Tubing and Connections check_connections->optimize_connections Yes evaluate_column Evaluate Column Performance (Is it old?) check_connections->evaluate_column No optimize_connections->start Re-evaluate replace_column Replace Column evaluate_column->replace_column Yes

References

Technical Support Center: Purification of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of Ethyl 3-(5-Oxazolyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this key intermediate. Our focus is on delivering not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product has a persistent yellow or brown color. How can I decolorize it?

A1: A persistent color indicates the presence of chromophoric (color-causing) impurities, which are often highly conjugated or polymeric byproducts formed during synthesis. The most effective method for removal is treatment with activated charcoal.[1][2]

  • Causality: Activated charcoal possesses a highly porous structure with a large surface area, which readily adsorbs large, flat, nonpolar molecules—a common feature of colored impurities.[3] The desired product, being smaller and more polar, remains largely in solution.

  • Protocol: Activated Charcoal Decolorization

    • Choose a suitable recrystallization solvent in which your product is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol).

    • Dissolve the colored crude product in the minimum amount of the hot solvent to create a saturated solution.

    • Allow the solution to cool slightly to prevent flash boiling. Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).

      • Expert Tip: Using too much charcoal can lead to significant product loss due to co-adsorption.[4] It is better to start with a small amount and repeat if necessary.

    • Gently heat the mixture at reflux for 5-10 minutes with stirring.

    • Perform a hot gravity filtration using fluted filter paper to rapidly remove the charcoal. This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely on the filter paper.[3]

    • Allow the clear, filtered solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified, colorless product.

    • Collect the crystals by vacuum filtration.

Q2: My ¹H NMR spectrum shows unreacted starting materials and other unidentified aromatic peaks. What is the most efficient purification strategy?

A2: When dealing with a mixture of structurally similar compounds, such as starting materials and the final product, flash column chromatography is the most powerful purification technique.[5] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

  • Causality: this compound has a moderate polarity due to the ester and oxazole moieties. Impurities will have different polarities, allowing for separation. For instance, a carboxylic acid starting material will be much more polar and stick to the silica gel more strongly than the ester product.

  • Protocol: Flash Column Chromatography

    • Stationary Phase: Use standard silica gel (230-400 mesh). The oxazole ring can be sensitive to highly acidic conditions, so if degradation is observed, consider using silica gel that has been pre-treated with a base like triethylamine (typically 1% in the eluent).[5]

    • Mobile Phase (Eluent) Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for oxazole derivatives is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).[5]

      • Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

      • The ideal system will give your product a Retention Factor (Rf) of approximately 0.3-0.4, with clear separation from all impurity spots.

    • Column Packing & Loading: Pack the column with a slurry of silica gel in the initial, least polar eluent. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample as a liquid.

    • Elution: Begin elution with the determined solvent system. If impurities are close to your product, a gradient elution (slowly increasing the proportion of the polar solvent) can enhance separation. Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q3: My product appears as an oil after purification instead of a solid, or it has a very low melting point. What is the cause and solution?

A3: This issue, often termed "oiling out," can be caused by several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, leading to melting point depression and preventing solidification.[6]

  • Residual Solvent: Trapped solvent molecules act as an impurity, lowering the melting point.

  • Rapid Cooling: Cooling a saturated solution too quickly can cause the compound to crash out of solution as a supersaturated oil rather than forming an ordered crystal lattice.[4][6]

  • Troubleshooting Steps:

    • Ensure Purity: Re-analyze the oil by HPLC or NMR. If significant impurities are detected, a more rigorous purification, such as column chromatography, is required.[5]

    • Remove Solvent: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove any residual solvent.

    • Optimize Recrystallization:

      • If the oil is relatively pure, attempt to recrystallize it again. Dissolve the oil in a minimal amount of hot solvent.

      • Allow the solution to cool very slowly to room temperature. Seeding the solution with a previously obtained pure crystal can help initiate proper crystallization.[7]

      • Only after slow cooling to room temperature should the flask be moved to an ice bath to maximize yield.

Q4: I see evidence of ester hydrolysis (a carboxylic acid impurity) in my analytical data. How do I remove this?

A4: The most direct way to remove an acidic impurity from a neutral organic product is through an acid-base liquid-liquid extraction.[8][9]

  • Causality: A weak aqueous base, like 5% sodium bicarbonate (NaHCO₃) solution, will react with the acidic carboxylic acid impurity to form its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.[9] A strong base like NaOH should be avoided as it can hydrolyze the desired ester product.[8]

  • Protocol: Mild Basic Wash

    • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that evolves during neutralization.[8]

    • Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the impurity salt).

    • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.[10]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying crude this compound?

A1: A robust, multi-step workflow is recommended to achieve high purity. This approach ensures that different types of impurities are removed at each stage.[11]

G A Crude Product B Acid-Base Wash (Removes acidic/basic impurities) A->B Dissolve in Org. Solvent C Recrystallization (Removes major solid impurities) B->C Concentrate D Purity Check (HPLC, TLC, NMR) C->D H Meets Spec? D->H E Column Chromatography (For high-purity separation) F Final Purity Check E->F G Purified Product (>99%) F->G H->G Yes I Requires Further Purification? H->I No I->E Yes I->G No (Acceptable Purity)

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[12][13] For aromatic esters like this compound, common choices include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate.

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair. This involves dissolving the compound in a "soluble" solvent (e.g., ethanol) at its boiling point and then adding a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.[13]

Solvent System ExampleCharacteristics
Ethanol/Water Good for moderately polar compounds. Water acts as the anti-solvent.
Ethyl Acetate/Hexane Excellent for controlling polarity. Hexane is the non-polar anti-solvent.
Toluene Can be effective for aromatic compounds, often yielding good crystals.

Q3: Which analytical techniques are essential for confirming the purity of the final product?

A3: Using orthogonal (independent) analytical techniques provides the highest confidence in purity assessment.[14][15]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity determination. It separates the main compound from impurities, and purity is typically reported as the area percentage of the main peak.[16] A reversed-phase C18 column with a mobile phase like acetonitrile/water is a common starting point.[14][17]

  • Nuclear Magnetic Resonance (¹H NMR): NMR confirms the chemical structure of your compound. Purity can be assessed by the absence of impurity peaks. For a quantitative measure, Quantitative NMR (qNMR) can be used, which determines purity by integrating the signal of the analyte against a certified internal standard.[18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurity peaks.[19]

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid. Impurities tend to broaden the range and depress the melting point.

Q4: How should I store purified this compound to prevent degradation?

A4: Like many esters and heterocyclic compounds, this compound should be protected from moisture and light to ensure long-term stability.

  • Moisture: The ester functional group is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions. The oxazole ring can also be sensitive.

  • Storage Conditions: Store the compound in a tightly sealed container (preferably amber glass to protect from light) in a cool, dry place.[5] For long-term storage, placing it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

References

Technical Support Center: Overcoming Low Yield in Suzuki Coupling for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in the Suzuki-Miyaura cross-coupling for the synthesis of substituted oxazoles. The electron-deficient nature of the oxazole ring and the specific reactivity of its halogenated derivatives can present unique hurdles.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental outcomes and provides a structured approach to diagnosing and solving the underlying issues.

Q1: My reaction shows low or no conversion of the starting halo-oxazole. Where should I begin troubleshooting?

A1: Low or no conversion is typically rooted in a suboptimal catalytic cycle, most often a sluggish oxidative addition step. The C-X bond on an electron-deficient ring like oxazole can be challenging to activate.

Causality & Solution Workflow:

  • Evaluate the Halide: The reactivity of the C-X bond is critical and follows the general trend I > Br > Cl.[2] While 2-bromooxazoles are common starting points, if you are using a 2-chlorooxazole, the oxidative addition is significantly more challenging and requires a more active catalytic system.[3]

    • Action: If using a chloro-oxazole with a standard catalyst like Pd(PPh₃)₄, consider switching to a bromo- or iodo-oxazole if synthetically feasible. If you must use the chloride, a more specialized catalyst system is necessary.

  • Catalyst & Ligand Choice: Standard catalysts may be insufficient. The key is to increase the electron density at the palladium center to facilitate its insertion into the C-X bond.

    • Expert Insight: Use bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are designed for these challenging couplings.[4][5] They accelerate both oxidative addition and reductive elimination.

    • Action: Screen a panel of modern ligands. A good starting point is to switch from a simple Pd(OAc)₂/PPh₃ system to a pre-catalyst like XPhos Pd G3 or to use Pd₂(dba)₃ with a ligand like SPhos.

  • Reaction Temperature: Suzuki couplings are often temperature-sensitive.

    • Action: If your reaction is sluggish at a lower temperature (e.g., 80°C), carefully increase it in increments (e.g., to 100-110°C), monitoring for potential substrate or product decomposition by TLC or LC-MS. Microwave-assisted heating can sometimes dramatically increase yield and reduce reaction times.[1][2]

Troubleshooting Workflow for Low Conversion

start Low / No Conversion halide Evaluate Halo-oxazole (I > Br >> Cl) start->halide catalyst Optimize Catalyst/Ligand System halide->catalyst If using Cl or Br with poor results temp Increase Reaction Temperature catalyst->temp If still sluggish end Improved Conversion temp->end

Caption: A logical workflow for addressing low starting material conversion.

Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid (or its ester) is a common side reaction that consumes your nucleophile and complicates purification.[6][7] It is primarily caused by two pathways: reaction with dissolved oxygen or direct reaction with a Pd(II) precatalyst before the catalytic cycle is established.[7][8][9]

Key Causes & Mitigation Strategies:

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[7][8]

    • Action: Rigorous exclusion of oxygen is critical.[9] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). See the protocol below for effective degassing techniques.

  • Pd(II) Precatalyst Activation: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must first be reduced to the active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules.[8]

    • Action:

      • Use a Pd(0) source directly, such as Pd(PPh₃)₄.

      • Alternatively, use a modern pre-catalyst (e.g., Buchwald G3/G4 palladacycles) which are designed for rapid and efficient generation of the active Pd(0) species, minimizing this side reaction.[10]

      • If using a Pd(II) source, adding a phosphine ligand can help facilitate the reduction through phosphine oxidation instead of boronic acid homocoupling.[8]

Q3: My boronic acid seems to be decomposing, leading to low yield. What is happening and what are the solutions?

A3: The primary decomposition pathway for boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[11] This is particularly problematic for heteroaryl boronic acids, especially those with basic nitrogen atoms, and is often catalyzed by aqueous basic conditions.[8][11]

Solutions to Enhance Stability:

  • Switch to a Boronate Ester: Boronate esters, especially pinacol esters and MIDA boronates, are significantly more stable towards protodeboronation than their corresponding boronic acids.[11][12][13] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[11][14]

    • Expert Insight: For challenging oxazole couplings, using the pinacol boronate ester of your coupling partner is often the most reliable strategy for improving yields and reproducibility.

  • Use Anhydrous Conditions (with caution): While aqueous bases are common, they can accelerate protodeboronation.

    • Action: Consider using an anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in an anhydrous solvent like dioxane or toluene.[15] Note that some "anhydrous" conditions may still require trace water to function effectively.[15]

  • Use Potassium Organotrifluoroborates (K-R-BF₃): These reagents are highly stable, crystalline solids that are much less prone to protodeboronation.[5][14] They are excellent alternatives to boronic acids for difficult couplings.

Table 1: Comparison of Boron Reagents
Reagent TypeReactivityStabilityHandlingCommon Issues
Boronic Acid High, often faster reactions[12]Low to moderate; prone to protodeboronation[11][12]Can be difficult to purify; may require cold storageProtodeboronation, Oligomerization[16]
Pinacol Ester Moderate; may require hydrolysis in situHigh; stable to storage and chromatography[12][13]Often crystalline, easy to handle solidsSlower reaction rates compared to acids
MIDA Ester Low (acts as slow-release)Very high; stable to chromatographyCrystalline solidsRequires specific conditions for cleavage
Trifluoroborate Salt HighVery high; resistant to protodeboronation[5][14]Stable, crystalline solidsRequires specific conditions for activation
Q4: I'm seeing a lot of the dehalogenated oxazole byproduct. How can I minimize this?

A4: Dehalogenation (or hydrodehalogenation) is a side reaction where the halogen on your oxazole is replaced by a hydrogen atom.[4] This is typically caused by a competing reductive elimination from a palladium-hydride (Pd-H) intermediate. This Pd-H species can form from the base, solvent (e.g., alcohols), or trace water.[4]

Strategies to Suppress Dehalogenation:

  • Optimize the Base: Strong bases, especially alkoxides, can promote the formation of Pd-H species.

    • Action: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often better choices than hydroxides or alkoxides.[4][17]

  • Choose the Right Ligand: The ligand influences the rate of reductive elimination. A ligand that promotes rapid C-C bond formation will outcompete the C-H formation pathway.

    • Action: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that could lead to dehalogenation.[4]

  • Solvent Choice: Protic solvents or those with acidic protons can be a source of hydrides.

    • Action: Use aprotic solvents like dioxane, THF, or toluene instead of alcohols if dehalogenation is a significant problem.[4]

Part 2: Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand system is best for oxazole Suzuki couplings?

A: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for challenging substrates like substituted oxazoles, modern catalytic systems are highly recommended. A robust starting point is [Pd₂(dba)₃ + a Buchwald biaryl phosphine ligand (e.g., XPhos or SPhos)] or a preformed palladacycle precatalyst like [XPhos Pd G3] . These systems are designed to be highly active for the coupling of electron-deficient heterocycles.[4]

Q: How do I choose the right base and solvent?

A: The base and solvent are interdependent and crucial for success. The base's primary role is to activate the boronic acid for transmetalation.[18][19]

  • Bases: A moderately strong inorganic base is usually optimal. K₃PO₄ is an excellent, versatile choice for many challenging couplings. K₂CO₃ and Cs₂CO₃ are also widely used.[4][17] Strong bases like NaOH or KOH can promote side reactions.[17]

  • Solvents: A polar aprotic solvent is often preferred to ensure all components remain in solution. Common choices include 1,4-dioxane , THF , or toluene , often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[8][20] For instance, a 10:1 mixture of dioxane:water is a very common and effective solvent system.

Q: What are the best practices for setting up an oxygen-free Suzuki reaction?

A: Rigorous exclusion of oxygen is paramount to prevent catalyst deactivation and boronic acid homocoupling.[9]

  • Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are pure.

  • Degas the Solvent: Before adding the catalyst, degas the solvent containing your halo-oxazole, boron reagent, and base. The most effective method is the "freeze-pump-thaw" technique (3 cycles). A simpler, often sufficient method is to bubble argon or nitrogen through the solvent for 20-30 minutes.

  • Inert Atmosphere: Assemble the reaction vessel under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for maximum protection.

  • Catalyst Addition: Add the palladium catalyst and ligand last, under the inert atmosphere, just before heating.

Part 3: Protocols & Data

Experimental Protocol: General Procedure for Suzuki Coupling of 2-Bromooxazole

Disclaimer: This is a general starting protocol. Optimization of stoichiometry, temperature, and reaction time is essential for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromooxazole derivative (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for an additional 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxid Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_trans->product bx X-B(OR)₂ pd2_trans->bx ar1x Ar¹-X (Halo-oxazole) ar1x->pd2_oxid ar2b Ar²-B(OR)₂ (Boron Reagent) ar2b->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Robinson-Gabriel Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Robinson-Gabriel Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, with a particular focus on minimizing byproduct formation and optimizing reaction outcomes.

Introduction to the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a fundamental method for the preparation of oxazoles, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The reaction involves the cyclodehydration of a 2-acylamino-ketone precursor, typically under acidic conditions.[1][2] While robust, this reaction is often plagued by side reactions that can lead to diminished yields and complex purification challenges. This guide will provide the insights needed to anticipate and overcome these obstacles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Robinson-Gabriel synthesis in a question-and-answer format, providing targeted solutions to improve yield and purity.

Question 1: My reaction yields are consistently low, and I observe significant tar formation. What is the likely cause and how can I mitigate it?

Answer: Low yields accompanied by the formation of a dark, insoluble tar are classic indicators that the reaction conditions are too harsh for your specific 2-acylamino-ketone substrate.[3] The strong acids traditionally employed for the cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can promote decomposition and polymerization pathways, especially at elevated temperatures.

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under more gentle conditions. Polyphosphoric acid (PPA) can sometimes offer improved yields over sulfuric acid. Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA) or employing a two-step approach with Dess-Martin periodinane (DMP) followed by cyclodehydration with triphenylphosphine and iodine are often significantly cleaner and higher-yielding.[1][4]

  • Optimize Reaction Temperature: Systematically lower the reaction temperature to find the optimal balance between a reasonable reaction rate and the minimization of substrate and product degradation.

  • Reduce Reaction Time: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Unnecessarily long reaction times at elevated temperatures increase the likelihood of byproduct formation and decomposition.[3]

Question 2: My reaction appears sluggish and incomplete, even after extended reaction times. How can I drive the reaction to completion without promoting side reactions?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being sufficiently overcome with the current conditions, or the chosen dehydrating agent is not potent enough for your substrate.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate and cautious increase in the equivalents of the cyclodehydrating agent may enhance the reaction rate. However, be mindful that excess reagent can also promote side reactions.[4]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild reagent, consider transitioning to a slightly stronger one. For instance, if trifluoroacetic anhydride (TFAA) is proving ineffective, phosphorus oxychloride (POCl₃) might be a more suitable choice.[4][5] Refer to the table below for a comparison of common dehydrating agents.

  • Employ Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes. This is due to efficient and rapid heating of the reaction mixture, which can lead to higher yields and a cleaner reaction profile by minimizing the time the substrate is exposed to high temperatures.[4]

Question 3: I am observing an unexpected, non-polar byproduct in my reaction mixture. What could it be and how can I prevent its formation?

Answer: A common non-polar byproduct in the Robinson-Gabriel synthesis is an enamide . This arises from the elimination of water from the 2-acylamino-ketone starting material, competing with the desired intramolecular cyclization.[6]

Mechanism of Enamide Formation:

Under acidic conditions, the ketone carbonyl can be protonated, facilitating the formation of an enol intermediate. Subsequent dehydration can lead to the formation of a conjugated enamide system.

Identification and Prevention:

  • Spectroscopic Characterization:

    • ¹H NMR: Look for vinylic protons, typically in the range of 5-7 ppm.

    • IR Spectroscopy: A C=C stretching vibration for the enamide will appear around 1640-1680 cm⁻¹, which can sometimes be difficult to distinguish from the aromatic C=C stretches of the desired oxazole.[7][8]

  • Preventative Measures:

    • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. A systematic optimization of these parameters is often necessary.[6]

    • Choice of Dehydrating Agent: Milder dehydrating agents that favor the intramolecular cyclization over elimination are preferred.

Question 4: My work-up is yielding a significant amount of a polar byproduct. What is the likely culprit and how do I avoid it?

Answer: The presence of a polar byproduct often points to the hydrolysis of the oxazoline intermediate back to an N-acyl-α-amino alcohol. This occurs when water is present in the reaction mixture, attacking the protonated oxazoline before it can fully dehydrate to the aromatic oxazole.[3][9]

Mechanism of Hydrolysis:

The oxazoline intermediate, formed after the initial cyclization, can be protonated under acidic conditions. This activates the ring towards nucleophilic attack by water, leading to ring-opening and the formation of the stable N-acyl-α-amino alcohol.

Identification and Prevention:

  • Spectroscopic Characterization:

    • ¹H NMR: The most telling sign is the appearance of a broad singlet corresponding to a hydroxyl (-OH) proton. You would also expect to see signals for the protons adjacent to the newly formed alcohol and the amide N-H.

    • IR Spectroscopy: A broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹.[10]

  • Preventative Measures:

    • Ensure Anhydrous Conditions: This is the most critical factor. Thoroughly dry all solvents and reagents before use. Consider using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Choose a Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any trace amounts of water present in the reaction mixture.[6]

Visualizing Reaction Pathways

To better understand the chemical transformations at play, the following diagrams illustrate the desired reaction pathway alongside the common competing side reactions.

Robinson_Gabriel_Pathways cluster_main Main Reaction Pathway cluster_side1 Enamide Byproduct Formation cluster_side2 Hydrolysis Byproduct Formation 2-Acylamino-ketone 2-Acylamino-ketone Oxazoline_Intermediate Oxazoline_Intermediate 2-Acylamino-ketone->Oxazoline_Intermediate Intramolecular Cyclization Enamide Enamide 2-Acylamino-ketone->Enamide Dehydration (-H2O) Oxazole Oxazole Oxazoline_Intermediate->Oxazole Dehydration (-H2O) N-acyl-alpha-amino_alcohol N-acyl-alpha-amino_alcohol Oxazoline_Intermediate->N-acyl-alpha-amino_alcohol Hydrolysis (+H2O)

Caption: Desired and competing pathways in the Robinson-Gabriel synthesis.

Data Summary: Common Dehydrating Agents

The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.[4]

Dehydrating AgentTypical Solvent(s)Typical TemperatureAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Acetic Anhydride90-100 °CInexpensive, powerfulHarsh conditions, prone to tar formation
Polyphosphoric Acid (PPA) None (used as solvent)100-160 °COften gives cleaner reactions than H₂SO₄High temperatures required, viscous
Phosphorus Oxychloride (POCl₃) Toluene, DioxaneRefluxPowerful dehydrating agentCan be harsh, corrosive
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxMild conditions, suitable for sensitive substratesExpensive, can be highly reactive
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group toleranceTwo-step process, expensive reagents

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[4]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated NaHCO₃ or NH₄OH) until a pH of 7-8 is reached. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[4]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild, Two-Step Synthesis via Dess-Martin Oxidation and Cyclodehydration

This modern approach is suitable for substrates with sensitive functional groups.

Step A: Dess-Martin Oxidation of a β-hydroxy amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[4]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.

Step B: Cyclodehydration with Triphenylphosphine and Iodine

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[4]

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[4]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Robinson-Gabriel synthesis?

A1: The reaction proceeds via the cyclodehydration of a 2-acylamino-ketone. The generally accepted mechanism involves an initial acid-catalyzed enolization of the ketone, followed by an intramolecular nucleophilic attack of the amide oxygen onto the enol or protonated ketone. The resulting oxazoline intermediate then undergoes dehydration to afford the aromatic oxazole.[11]

Q2: Are there any "greener" or more modern alternatives to the classical conditions?

A2: Yes, several modifications have been developed to improve the environmental footprint and efficiency of the Robinson-Gabriel synthesis. As mentioned earlier, microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[4] The use of milder, non-corrosive dehydrating agents also contributes to a greener process. Additionally, one-pot procedures, such as a combined Ugi/Robinson-Gabriel reaction, have been developed to increase efficiency and reduce waste.[11]

Q3: How is the 2-acylamino-ketone starting material typically synthesized?

A3: The requisite 2-acylamino-ketone starting material is commonly synthesized via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[1] It is important to note that the Dakin-West reaction itself can sometimes produce oxazole byproducts, so purification of the 2-acylamino-ketone prior to the Robinson-Gabriel synthesis is crucial for obtaining a clean final product.

References

Technical Support Center: Purification of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers engaged in the synthesis and purification of Ethyl 3-(5-Oxazolyl)benzoate. This molecule, a key building block in medicinal chemistry, often presents unique purification challenges due to the specific chemical properties of its oxazole and ethyl benzoate moieties. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve high purity in your final product.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture contains a significant amount of 3-(5-Oxazolyl)benzoic acid. What is the most efficient way to remove it?

A1: The presence of the corresponding carboxylic acid is a very common issue, primarily arising from the hydrolysis of the ethyl ester during the reaction or aqueous workup.[1][2] The oxazole ring itself can be sensitive to strongly acidic or basic conditions which may be used in synthesis or workup, potentially leading to side reactions, though it is more resistant to acids than furan.[3][4]

The most effective method for removing this acidic impurity is a liquid-liquid extraction using a mild base. The key is to deprotonate the carboxylic acid, making it highly soluble in an aqueous layer, while leaving your neutral ester product in the organic layer.

Causality Explained: The pKa of a benzoic acid derivative is typically around 4-5, making it readily deprotonated by weak bases like sodium bicarbonate (NaHCO₃). Your target ester, this compound, lacks a readily ionizable proton and will remain in the organic phase. Using a strong base like sodium hydroxide (NaOH) is not recommended as it can saponify (hydrolyze) your desired ester product, especially with prolonged contact.[5]

Recommended Protocol: Mild Basic Extraction

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: I've performed a column chromatography, but my product elutes with an impurity that has a very similar Rf value on TLC. How can I improve the separation?

A2: Co-elution is a frequent challenge when impurities have similar polarities to the target compound. This often occurs with structural isomers or byproducts from the oxazole ring formation. To resolve this, you must enhance the selectivity of your chromatography system.

Expert Insights: Simply increasing the column length or using more eluent is inefficient. The key is to change the chemical interactions between your compounds and the stationary phase. This is achieved by modifying the mobile phase (eluent).

Strategies for Improving Chromatographic Resolution:

  • Decrease Eluent Polarity: If your spots are running high on the TLC plate (Rf > 0.5), reduce the concentration of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%). This will increase the interaction of all compounds with the polar silica gel, causing them to move slower and potentially separating better.

  • Change Solvent System: The nature of the solvent can dramatically alter selectivity. If a standard ethyl acetate/hexane system fails, try a different solvent combination. For instance, substituting ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol can change the hydrogen bonding and dipole-dipole interactions, leading to a different elution order.

  • Add a Modifier: Sometimes, adding a small amount (0.5-1%) of a modifier like triethylamine or acetic acid can improve peak shape and separation. For this compound, which has a weakly basic nitrogen atom in the oxazole ring, peak tailing on silica gel (which is slightly acidic) can be an issue.[4] Adding ~0.5% triethylamine to your eluent can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.

Troubleshooting Scenario Recommended Action Rationale
Poor Separation (ΔRf < 0.1) Switch eluent system (e.g., Hexane/EtOAc to DCM/MeOH)Alters selectivity by changing specific solvent-solute interactions.
Tailing Product Spot Add 0.5% triethylamine to the eluentNeutralizes acidic silica sites, preventing unwanted interaction with the basic oxazole nitrogen.
All Spots Run Too High (Rf > 0.5) Decrease the proportion of the polar solventIncreases retention on the stationary phase, allowing more time for separation to occur.

Q3: My final product is a persistent oil, but I expect it to be a solid. Does this mean it's impure?

A3: Not necessarily, but it is a strong indicator that impurities are present. Pure compounds often have sharp melting points, and impurities can disrupt the crystal lattice, leading to melting point depression or failure to solidify.

Self-Validation Steps:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for several hours, sometimes with gentle heating. Solvents like toluene or DMF can be difficult to remove and will keep your product oily.

  • Purity Analysis: Obtain a high-resolution ¹H NMR spectrum. The presence of multiple ethyl ester signals (triplets and quartets) or unidentifiable aromatic peaks strongly suggests impurities.

  • Induce Crystallization: If the NMR looks clean, you can attempt to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes or pentane) to the oil and swirl or sonicate. This can sometimes wash away the impurities that are inhibiting crystallization, causing your product to solidify.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities I should expect when synthesizing this compound?

A1: Impurities typically fall into three categories:

  • Starting Materials: Unreacted precursors from the oxazole synthesis (e.g., an α-haloketone or an amide) or unreacted starting materials from the esterification step.

  • Reaction Byproducts: The most common byproduct is the hydrolyzed carboxylic acid, 3-(5-Oxazolyl)benzoic acid.[6] Other possibilities include products from side-reactions during the oxazole ring formation or decomposition products if harsh conditions were used.[3]

  • Reagents and Solvents: Residual catalysts, acids, bases, or high-boiling solvents (like DMF or toluene) used in the reaction.

Q2: How do I decide on the best purification strategy for my crude product?

A2: The optimal strategy depends on the nature and quantity of the impurities. A systematic approach is best, starting with analysis by Thin Layer Chromatography (TLC). The following decision tree illustrates a logical workflow for selecting a purification method.

Purification_Workflow cluster_start Initial Analysis cluster_methods Purification Methods cluster_end Final Product start Analyze Crude Product (TLC, ¹H NMR) extraction Acid-Base Extraction start->extraction Acidic/Basic Impurities Present? chromatography Flash Column Chromatography start->chromatography Only Neutral Impurities Present extraction->chromatography Neutral Impurities Still Present pure_product Pure Product (Verify by NMR, MP) extraction->pure_product Product is >98% Pure After Extraction recrystallization Recrystallization chromatography->recrystallization Product is Solid & >95% Pure chromatography->pure_product Product is Oil or Recrystallization Fails recrystallization->pure_product

Caption: Decision workflow for purification.

Q3: Can you provide a detailed protocol for flash column chromatography of this compound?

A3: Absolutely. Flash column chromatography is the most versatile method for purifying this compound from neutral impurities.[7][8]

Protocol: Flash Column Chromatography

  • TLC Analysis & Solvent Selection:

    • Develop a TLC system to separate your product from impurities. A good starting point is 20-30% Ethyl Acetate in Hexanes.

    • Aim for a product Rf value of ~0.3 for optimal separation on the column. Adjust the solvent ratio as needed.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Fill the column about halfway with your chosen eluent.

    • In a separate beaker, make a slurry of silica gel in the eluent.

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the column to pack the silica and open the stopcock to drain some solvent, settling the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or dichloromethane.

    • Alternatively, for less soluble materials ("dry loading"): dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add your sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add eluent to the top of the column.

    • Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of test tubes (fractions).

    • Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Q4: Is recrystallization a viable purification method? What solvents should I try?

A4: Yes, if your product is a solid and is already reasonably pure (>90%), recrystallization is an excellent and highly efficient final purification step. It is particularly good at removing small amounts of impurities that are structurally very similar to your product.

Principle of Recrystallization: The process relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures. Ideally, your product should be highly soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities remain soluble (or are insoluble) at all temperatures.

Recommended Solvents for Trial: A good approach is to test solubility in a range of solvents. Place a small amount of your crude material in several test tubes and add a few drops of each solvent.

Solvent Polarity Index Boiling Point (°C) Comments
Ethanol/Water High78-100Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/Hexanes Medium/Low77 / 69A very common and effective system. Dissolve in hot ethyl acetate, add hexanes until cloudy, cool.
Toluene Low111Good for aromatic compounds. Can be slow to crystallize.
Isopropanol Medium82A good alternative to ethanol with slightly lower polarity.

Protocol: Recrystallization

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a condenser if necessary). Continue adding solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities.

  • If no crystals form, try scratching the flask or placing it in an ice bath.

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-(5-Oxazolyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction: A Strategic Approach to Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. The oxazole moiety, a five-membered heterocycle, is a common feature in many biologically active compounds.[1] When considering a scalable synthesis, the chosen route must be robust, high-yielding, and utilize readily available and cost-effective starting materials.

After careful consideration of various synthetic strategies, including the Robinson-Gabriel and other methods, we recommend a modified Van Leusen oxazole synthesis . This approach is known for its reliability and generally high yields in the formation of 5-substituted oxazoles.[2] The proposed synthetic pathway involves the reaction of Ethyl 3-formylbenzoate with tosylmethyl isocyanide (TosMIC).

This guide will focus on the practical aspects of this synthesis, particularly addressing the challenges that may arise during scale-up.

Proposed Synthetic Workflow

The recommended two-step synthesis for this compound is outlined below.

Synthetic Workflow cluster_0 Step 1: Synthesis of Ethyl 3-formylbenzoate cluster_1 Step 2: Van Leusen Oxazole Synthesis A 3-Methylbenzoic acid B Ethyl 3-methylbenzoate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 3-(bromomethyl)benzoate B->C Radical Bromination (NBS, AIBN) D Ethyl 3-formylbenzoate C->D Oxidation (e.g., Sommelet reaction or with DMSO) E Ethyl 3-formylbenzoate G This compound E->G K₂CO₃, Methanol F Tosylmethyl isocyanide (TosMIC) F->G K₂CO₃, Methanol

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why was the Van Leusen synthesis chosen over the Robinson-Gabriel method for this scale-up?

A1: While the Robinson-Gabriel synthesis is a classic method for oxazole formation, it often requires harsh acidic conditions and high temperatures, which can lead to substrate degradation and the formation of difficult-to-remove byproducts, especially at scale.[3] The Van Leusen reaction, on the other hand, proceeds under milder basic conditions, is generally higher yielding, and has a broader substrate scope, making it more amenable to a controlled and scalable process.[1]

Q2: What are the critical safety considerations when working with tosylmethyl isocyanide (TosMIC)?

A2: TosMIC is a stable solid, but like all isocyanides, it should be handled with care in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes. It is also important to be aware that the reaction is typically exothermic, and appropriate temperature control measures should be in place during scale-up.

Q3: Can I use a different base instead of potassium carbonate?

A3: Yes, other bases such as sodium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used. However, potassium carbonate is often preferred for its low cost, moderate reactivity, and ease of handling. The choice of base may require some optimization depending on the scale and specific reaction conditions.

Q4: My reaction seems to have stalled. What should I do?

A4: First, confirm the quality of your starting materials, especially the TosMIC, as it can degrade over time. Ensure your solvent (methanol) is anhydrous. If the starting materials are of good quality, you can try increasing the reaction temperature moderately (e.g., to a gentle reflux) or adding an additional portion of the base. Monitoring the reaction by TLC or LC-MS is crucial to determine the best course of action.

Q5: What are the expected common impurities in the final product?

A5: Common impurities can include unreacted Ethyl 3-formylbenzoate, tosyl byproducts, and potentially small amounts of the intermediate oxazoline. Proper workup and purification, as detailed in the protocol below, are essential to remove these impurities.

Troubleshooting Guide

This section provides a more in-depth look at potential issues you might encounter during the scale-up of the Van Leusen synthesis of this compound.

Issue Potential Cause Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of TosMIC: TosMIC is sensitive to moisture and prolonged storage. 3. Inefficient Mixing: Poor agitation in a large reactor can lead to localized concentration gradients.1. Monitor the reaction by TLC or LC-MS. If starting material is still present, consider extending the reaction time or increasing the temperature to a gentle reflux. 2. Use freshly purchased or properly stored TosMIC. Consider running a small-scale test reaction to confirm its reactivity. 3. Ensure adequate agitation for the reactor size. Use an overhead stirrer for larger volumes.
Formation of Significant Byproducts 1. Side Reactions of the Aldehyde: The aldehyde starting material can undergo side reactions under basic conditions (e.g., Cannizzaro reaction). 2. Hydrolysis of the Ester: The ethyl ester group may be susceptible to hydrolysis.1. Add the aldehyde slowly to the mixture of TosMIC and base to maintain a low concentration of the aldehyde. 2. Use anhydrous methanol and minimize the reaction time once the conversion is complete.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The presence of tosyl byproducts can sometimes lead to emulsions during the aqueous workup. 2. Oily Product: The crude product may be an oil, making crystallization difficult.1. Add a small amount of brine to the aqueous layer to help break the emulsion. 2. If direct crystallization is challenging, consider purification by column chromatography on silica gel.
Exothermic Reaction during Scale-Up 1. Heat of Reaction: The reaction between the aldehyde, TosMIC, and base is exothermic.1. For larger scale reactions, portion-wise or slow addition of the aldehyde to the reaction mixture is recommended. Ensure the reactor is equipped with adequate cooling.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-formylbenzoate

The synthesis of Ethyl 3-formylbenzoate from 3-methylbenzoic acid is a multi-step process that involves esterification, radical bromination, and subsequent oxidation. For the purpose of this guide, we will assume Ethyl 3-formylbenzoate is commercially available or has been synthesized via established literature methods.[4][5]

Protocol 2: Scale-up Synthesis of this compound

Materials:

  • Ethyl 3-formylbenzoate[4][5]

  • Tosylmethyl isocyanide (TosMIC)[2]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Appropriately sized reactor with overhead stirrer, thermometer, and addition funnel

  • Heating/cooling system

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean and dry reactor, add anhydrous methanol (5 volumes relative to Ethyl 3-formylbenzoate).

  • Reagent Addition: With stirring, add potassium carbonate (1.5 equivalents) and tosylmethyl isocyanide (1.1 equivalents).

  • Aldehyde Addition: Slowly add a solution of Ethyl 3-formylbenzoate (1.0 equivalent) in anhydrous methanol (2 volumes) to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature between 20-25°C. An initial exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Reaction Stalls Check_Reagents Check Purity of TosMIC and Anhydrous Conditions Start->Check_Reagents Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Increase_Temp Increase Temperature to Reflux Incomplete_Reaction->Increase_Temp Yes Byproducts Significant Byproducts? Incomplete_Reaction->Byproducts No Success Successful Synthesis Increase_Temp->Success Add_Base Add More Base (0.2 eq) Optimize_Addition Optimize Aldehyde Addition (Slower) Byproducts->Optimize_Addition Yes Purification_Issue Purification Issues (Emulsion/Oily Product) Byproducts->Purification_Issue No Optimize_Addition->Success Brine_Wash Use Brine in Workup Purification_Issue->Brine_Wash Chromatography Purify by Column Chromatography Brine_Wash->Chromatography Chromatography->Success

Caption: A decision-making workflow for troubleshooting common issues.

Conclusion

The Van Leusen oxazole synthesis provides a robust and scalable route to this compound. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers and process chemists can confidently scale up this synthesis. Careful control of reaction parameters, diligent monitoring, and appropriate purification techniques are key to achieving a high-yielding and efficient process.

References

Validation & Comparative

Confirming the Structure of Ethyl 3-(5-Oxazolyl)benzoate: A Comparative Spectroscopic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comprehensive analysis to confirm the structure of Ethyl 3-(5-Oxazolyl)benzoate, a molecule of interest for its potential applications in drug discovery and organic electronics. As a Senior Application Scientist, this document is structured to provide not just data, but a logical, experimentally-grounded workflow for structural confirmation, emphasizing the "why" behind the "how."

This guide will navigate through the proposed synthesis, a detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a comparative study against structurally related analogs.

Molecular Structure and Isomeric Considerations

The target molecule, this compound, possesses a distinct substitution pattern on the benzene ring. The ethyl benzoate moiety is substituted at the meta position with a 5-oxazolyl group.

Molecular Formula: C₁₂H₁₁NO₃[1] CAS Number: 1261268-84-1[1]

A critical aspect of structural confirmation is to rule out potential isomers. Key isomers to consider would include:

  • Positional Isomers: Ethyl 2-(5-Oxazolyl)benzoate and Ethyl 4-(5-Oxazolyl)benzoate, where the oxazole ring is at the ortho and para positions, respectively.

  • Ring Isomers: Substitution with other five-membered heterocycles such as isoxazole or pyrazole.

  • Linkage Isomers: Connection of the benzoate group to a different position on the oxazole ring, for instance, at the 2- or 4-position.

This guide will demonstrate how a combination of spectroscopic techniques can unequivocally distinguish this compound from these alternatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence, culminating in the formation of the oxazole ring. This approach provides a logical framework for obtaining the target compound and its potential impurities. A common method for oxazole synthesis is the Robinson-Gabriel synthesis or variations thereof.

Synthetic Pathway A Ethyl 3-aminobenzoate C Ethyl 3-formamidobenzoate A->C Acylation B Formic Acid B->C E This compound C->E Cyclodehydration (e.g., POCl₃) D Ethyl α-amino-β-ketoester D->E

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Signature Analysis: A Predictive and Comparative Approach

Due to the limited availability of direct experimental data for this compound, the following sections will provide a detailed predictive analysis of its expected spectroscopic data. This analysis is grounded in the well-established principles of NMR, IR, and MS, and is supported by comparative data from structurally similar compounds.

¹H NMR Spectroscopy: The Fingerprint of Proton Environments

The ¹H NMR spectrum is arguably the most powerful tool for elucidating the substitution pattern of the aromatic ring. For this compound, we would expect to see distinct signals for the aromatic protons, the oxazole protons, and the ethyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2' (Oxazole)~7.8 - 8.0s-Deshielded proton on the oxazole ring.
H-4' (Oxazole)~7.2 - 7.4s-Shielded proton on the oxazole ring.
H-2 (Aromatic)~8.2 - 8.4t~1.5Triplet due to coupling with H-4 and H-6.
H-4 (Aromatic)~7.9 - 8.1ddd~7.8, 1.5, 1.2Doublet of doublet of doublets due to coupling with H-2, H-5, and H-6.
H-5 (Aromatic)~7.5 - 7.7t~7.8Triplet due to coupling with H-4 and H-6.
H-6 (Aromatic)~8.1 - 8.3ddd~7.8, 2.0, 1.2Doublet of doublet of doublets due to coupling with H-2, H-4, and H-5.
-OCH₂CH₃~4.4q~7.1Quartet due to coupling with the methyl protons.
-OCH₂CH₃~1.4t~7.1Triplet due to coupling with the methylene protons.

Comparative Analysis:

  • Ethyl Benzoate: The aromatic protons of ethyl benzoate show a characteristic pattern with signals around δ 8.0 (ortho), 7.4 (meta), and 7.5 (para) ppm.[2] The introduction of the oxazolyl group at the 3-position will significantly alter this pattern, leading to the predicted complex splitting for the aromatic protons of our target molecule.

  • Ethyl 3-Methylbenzoate: In ethyl 3-methylbenzoate, the aromatic protons appear as a complex multiplet between δ 7.2 and 7.9 ppm.[3] The oxazole ring in our target compound is expected to have a more pronounced deshielding effect on the adjacent aromatic protons compared to a methyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts for this compound are outlined below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~165 - 167Typical chemical shift for an ester carbonyl carbon.
C-5' (Oxazole)~150 - 152Carbon atom of the oxazole ring attached to the benzene ring.
C-2' (Oxazole)~150 - 152Unsubstituted carbon atom of the oxazole ring.
C-4' (Oxazole)~122 - 124Unsubstituted carbon atom of the oxazole ring.
C-3 (Aromatic)~135 - 137Aromatic carbon attached to the oxazole ring.
C-1 (Aromatic)~130 - 132Aromatic carbon attached to the ester group.
C-6 (Aromatic)~129 - 131Aromatic CH.
C-5 (Aromatic)~128 - 130Aromatic CH.
C-4 (Aromatic)~127 - 129Aromatic CH.
C-2 (Aromatic)~125 - 127Aromatic CH.
-OCH₂CH₃~61 - 63Methylene carbon of the ethyl group.
-OCH₂CH₃~14 - 16Methyl carbon of the ethyl group.

Comparative Analysis:

  • Ethyl Benzoate: The ¹³C NMR spectrum of ethyl benzoate shows signals for the carbonyl carbon at ~166 ppm, and aromatic carbons in the range of ~128-133 ppm.[4]

  • Oxazole: The carbon atoms in the oxazole ring typically resonate at ~151 ppm (C2), ~125 ppm (C4), and ~139 ppm (C5). The substitution on the benzene ring will influence these shifts in the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
C=O (Ester)~1720 - 1740Strong, characteristic stretching vibration for an ester carbonyl.
C=N (Oxazole)~1600 - 1650Stretching vibration of the imine bond within the oxazole ring.
C=C (Aromatic)~1450 - 1600Multiple bands corresponding to the stretching vibrations of the aromatic ring.
C-O (Ester)~1100 - 1300Stretching vibrations of the C-O bonds in the ester group.
C-H (Aromatic)~3000 - 3100Stretching vibrations of the C-H bonds on the aromatic and oxazole rings.
C-H (Aliphatic)~2850 - 3000Stretching vibrations of the C-H bonds in the ethyl group.

Comparative Analysis:

  • Ethyl Benzoate: The IR spectrum of ethyl benzoate prominently features a strong carbonyl absorption around 1720 cm⁻¹ and C-O stretching bands between 1100 and 1300 cm⁻¹.[5][6]

  • The presence of the oxazole ring in the target molecule is expected to introduce additional C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Molecular Ion: For C₁₂H₁₁NO₃, the expected monoisotopic mass is 217.0739 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 217.0739.

Predicted Fragmentation Pattern:

Fragmentation Pathway M [M]⁺ m/z = 217 F1 [M - OCH₂CH₃]⁺ m/z = 172 M->F1 Loss of ethoxy radical F2 [M - COOCH₂CH₃]⁺ m/z = 144 M->F2 Loss of ethyl formate F3 [C₇H₄NO]⁺ m/z = 118 F2->F3 Rearrangement F4 [C₆H₄]⁺ m/z = 76 F2->F4 Loss of CNO

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis:

  • Ethyl Benzoate: The mass spectrum of ethyl benzoate shows a molecular ion peak at m/z 150.[7] Key fragments include m/z 122 ([M - C₂H₄]⁺), 105 ([M - OC₂H₅]⁺), and 77 ([C₆H₅]⁺).[4]

  • The fragmentation of this compound will be influenced by the stability of the oxazolyl-substituted benzoyl cation.

Experimental Protocols for Structural Confirmation

To empirically validate the structure of a synthesized batch of this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Parameters: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to distinguish between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and coupling constants with the predicted values in Tables 1 and 2.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted frequencies in Table 3.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Acquisition: Analyze the sample using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern and compare it to the predicted pathway.

Conclusion: A Self-Validating Approach to Structural Confirmation

The definitive confirmation of the structure of this compound relies on a multi-faceted analytical approach. By combining a plausible synthetic strategy with a thorough, predictive analysis of its spectroscopic signatures, a robust framework for structural elucidation is established. The provided comparative data with known analogs serves as a crucial benchmark for interpreting experimental results. Adherence to the outlined experimental protocols will enable researchers to confidently verify the identity and purity of this valuable chemical entity, ensuring the integrity of their subsequent research and development endeavors.

References

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Validation of Analytical Methods for Ethyl 3-(5-Oxazolyl)benzoate

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a finished product is underpinned by rigorous analytical scrutiny. The reliability of this scrutiny hinges on the validation of the analytical methods used. This guide provides a comprehensive framework for the validation of analytical methods for this compound, a heterocyclic compound representative of intermediates and active pharmaceutical ingredients (APIs) in modern drug discovery.

Our focus is not merely on the procedural steps but on the scientific rationale—the "why" behind each validation parameter. This guide is structured to provide a self-validating system of protocols, grounded in the authoritative principles set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]

Strategic Selection of the Primary Analytical Technique

For a compound like this compound, a substituted aromatic ester, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical choice. Its versatility, high resolution, and applicability to a wide range of non-volatile and thermally sensitive molecules make it ideal for quantification (assay) and impurity profiling.

As a point of comparison, Gas Chromatography (GC) could be considered. However, GC requires the analyte to be volatile and thermally stable. While potentially suitable for this compound, it may not be appropriate for potential non-volatile degradation products, limiting its utility as a stability-indicating method. This guide will therefore focus on validating an RP-HPLC method, with comparative notes on GC where relevant.

The Validation Master Plan: An Interconnected Framework

Method validation is not a series of disconnected tests but an integrated process where each parameter informs the others. The overall objective is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The following diagram illustrates the logical workflow of a comprehensive validation plan.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Lifecycle Management Dev Analytical Procedure Development (ICH Q14) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Confirms no interference Robustness Robustness Specificity->Robustness Stress testing of validated method Accuracy Accuracy Linearity->Accuracy Defines concentration range Limits LOD & LOQ Linearity->Limits Calculated from slope Linearity->Robustness Stress testing of validated method Precision Precision (Repeatability & Intermediate) Accuracy->Precision Assessed at multiple levels Accuracy->Robustness Stress testing of validated method Precision->Robustness Stress testing of validated method Limits->Robustness Stress testing of validated method Lifecycle Continuous Monitoring & Revalidation Robustness->Lifecycle Defines operational boundaries ForcedDegradation cluster_0 Stress Conditions Acid Acidic (0.1 M HCl) Analysis Analyze via HPLC-PDA (Check Resolution & Peak Purity) Acid->Analysis Base Basic (0.1 M NaOH) Base->Analysis Oxidative Oxidative (3% H₂O₂) Oxidative->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound (API) API->Acid API->Base API->Oxidative API->Thermal API->Photo

References

A Comparative Guide to the Synthesis of Ethyl 3-(5-Oxazolyl)benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the oxazole moiety stands as a cornerstone in the design of novel therapeutic agents. Its presence in a multitude of biologically active compounds underscores the importance of efficient and scalable synthetic routes to access diverse oxazole-containing building blocks. Among these, Ethyl 3-(5-Oxazolyl)benzoate is a valuable intermediate, offering a versatile scaffold for further chemical elaboration in drug discovery programs. This guide provides an in-depth, objective comparison of prominent synthetic pathways to this target molecule, grounded in established chemical principles and supported by experimental data. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for the discerning researcher.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a common challenge in heterocyclic chemistry: the regioselective construction of a substituted bi-aryl system where one of the aryl components is a five-membered heterocycle. The principal disconnection strategies involve either forming the oxazole ring on a pre-functionalized benzoic acid derivative or, conversely, attaching the benzoate moiety to a pre-formed oxazole. This guide will explore two primary and mechanistically distinct approaches: the Van Leusen Oxazole Synthesis and a classical approach involving the synthesis of the key intermediate, 3-(5-Oxazolyl)benzoic acid, followed by Fischer esterification.

Route 1: The Van Leusen Oxazole Synthesis Approach

The Van Leusen oxazole synthesis is a powerful and convergent method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][4][5] This approach is particularly attractive for the synthesis of this compound as it allows for the direct installation of the oxazole ring onto the benzoate backbone in a single key step.

Mechanistic Rationale

The reaction proceeds via a [3+2] cycloaddition. The process is initiated by the deprotonation of TosMIC to form a nucleophilic species. This attacks the aldehyde carbonyl, leading to an intermediate that undergoes a 5-endo-dig cyclization. Subsequent elimination of the tosyl group, an excellent leaving group, drives the reaction towards the formation of the stable aromatic oxazole ring.[1][2]

Van Leusen Oxazole Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ethyl_3_formylbenzoate Ethyl 3-formylbenzoate Product This compound Ethyl_3_formylbenzoate->Product Van Leusen Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Methanol) Solvent->Product

Caption: Van Leusen synthesis of this compound.

Experimental Protocol: Van Leusen Synthesis

A detailed, step-by-step protocol for the synthesis of this compound via the Van Leusen reaction is as follows:

  • Reaction Setup: To a solution of ethyl 3-formylbenzoate (1.0 eq.) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford this compound.

Performance Metrics
ParameterValueReference
Starting Material Ethyl 3-formylbenzoateCommercially available
Key Reagent Tosylmethyl isocyanide (TosMIC)Commercially available
Typical Yield 70-85%General literature for Van Leusen reactions[1][2]
Purity >98% (after chromatography)General laboratory practice
Advantages Convergent, one-pot oxazole formation, generally good yields.
Disadvantages TosMIC can have an unpleasant odor; requires anhydrous conditions.

Route 2: Synthesis via 3-(5-Oxazolyl)benzoic Acid and Subsequent Esterification

This classical two-step approach first focuses on the construction of the key intermediate, 3-(5-Oxazolyl)benzoic acid, which is then subjected to Fischer esterification to yield the final product. The synthesis of the intermediate acid can also be achieved via the Van Leusen reaction, starting from 3-formylbenzoic acid.

Step 1: Synthesis of 3-(5-Oxazolyl)benzoic Acid

The synthesis of 3-(5-Oxazolyl)benzoic acid (CAS 252928-82-8) is a crucial first step in this route.[6][7] A plausible and documented approach involves the Van Leusen reaction on 3-formylbenzoic acid.

Synthesis_of_Acid_Intermediate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Intermediate 3_formylbenzoic_acid 3-formylbenzoic acid Intermediate_Acid 3-(5-Oxazolyl)benzoic acid 3_formylbenzoic_acid->Intermediate_Acid Van Leusen Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate_Acid Base Base (e.g., K2CO3) Base->Intermediate_Acid Solvent Solvent (e.g., Methanol) Solvent->Intermediate_Acid

Caption: Synthesis of the 3-(5-Oxazolyl)benzoic acid intermediate.

Experimental Protocol: Synthesis of 3-(5-Oxazolyl)benzoic Acid
  • Reaction Setup: In a round-bottom flask, dissolve 3-formylbenzoic acid (1.0 eq.) and tosylmethyl isocyanide (1.1 eq.) in anhydrous methanol.

  • Base Addition: Add potassium carbonate (2.5 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor by TLC.

  • Work-up and Acidification: After cooling, remove the methanol under reduced pressure. Dissolve the residue in water and wash with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(5-Oxazolyl)benzoic acid.

Step 2: Fischer Esterification

With the key acid intermediate in hand, the final step is a classic Fischer esterification to produce the desired ethyl ester.[8][9][10]

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Intermediate_Acid 3-(5-Oxazolyl)benzoic acid Product This compound Intermediate_Acid->Product Fischer Esterification Ethanol Ethanol Ethanol->Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Product Heat Heat (Reflux) Heat->Product

Caption: Fischer esterification to the final product.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: Suspend 3-(5-Oxazolyl)benzoic acid (1.0 eq.) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting acid.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Performance Metrics
ParameterValueReference
Starting Material 3-formylbenzoic acidCommercially available
Key Intermediate 3-(5-Oxazolyl)benzoic acidIsolated intermediate
Typical Overall Yield 60-75% (two steps)Estimated from typical yields of each step
Purity >98% (after purification)General laboratory practice
Advantages Stepwise approach allows for purification of the intermediate acid; avoids direct handling of potentially sensitive formyl-ester.
Disadvantages Two-step process, potentially lower overall yield compared to a one-pot reaction.

Comparison of Synthesis Routes

FeatureRoute 1: Van Leusen (Direct)Route 2: Two-Step (via Acid)
Overall Strategy Convergent, one-pot oxazole formation.Linear, two-step synthesis with an isolable intermediate.
Key Transformation Van Leusen oxazole synthesis.Van Leusen oxazole synthesis followed by Fischer esterification.
Starting Materials Ethyl 3-formylbenzoate, TosMIC.3-formylbenzoic acid, TosMIC, Ethanol.
Number of Steps One key step.Two distinct synthetic steps.
Potential Yield Generally higher (70-85%).Potentially lower overall yield (60-75%).
Purification One final purification step.Purification required for both the intermediate and the final product.
Scalability Good, though the cost of TosMIC might be a factor on a large scale.Good, utilizes classical and well-understood reactions.
Process Control More direct, but requires careful monitoring of a one-pot reaction.Stepwise nature allows for better control and troubleshooting at each stage.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific needs and constraints of the research or development program.

  • For rapid access and higher throughput , the direct Van Leusen Oxazole Synthesis (Route 1) is recommended. Its convergent nature and generally high yields make it an efficient choice for generating the target molecule in a single key transformation.

  • For process development and scalability , the two-step approach via 3-(5-Oxazolyl)benzoic acid (Route 2) may be more advantageous. The isolation and purification of the intermediate acid can lead to a more robust and reproducible process, which is often a critical consideration in a drug development setting. The final esterification is a well-established and scalable reaction.

Ultimately, the selection of the optimal synthetic route will be a balance of factors including yield, purity requirements, cost of goods, and the desired scale of production. It is recommended that researchers evaluate both routes on a small scale to determine the most suitable method for their specific application.

References

A Comparative Guide to Ethyl 3-(5-Oxazolyl)benzoate and Other Oxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This five-membered heterocycle, with its unique electronic and structural properties, serves as a versatile template for designing molecules that can interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

This guide provides an in-depth comparison of Ethyl 3-(5-Oxazolyl)benzoate, a representative yet underexplored derivative, with other key oxazole-containing compounds. Due to the limited direct experimental data on this compound, this document will focus on its plausible synthetic route and predicted properties, juxtaposed with the established experimental data of well-characterized oxazole derivatives. This comparative analysis aims to provide a framework for researchers to evaluate its potential and guide future research and development efforts.

The Oxazole Core: A Privileged Scaffold

The oxazole ring is an aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structure is not only relatively stable but also capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules like enzymes and receptors.[4] The substitution pattern on the oxazole ring plays a pivotal role in determining the molecule's biological activity.[1] Marketed drugs like the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole highlight the therapeutic potential of this heterocyclic system.[1][5]

Synthesis of this compound: A Proposed Route

Given the substitution pattern of this compound, the Van Leusen oxazole synthesis presents a highly efficient and direct synthetic strategy.[6][7] This reaction facilitates the formation of 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[8]

The proposed synthesis for this compound would commence with the commercially available starting material, ethyl 3-formylbenzoate.

Synthesis_of_Ethyl_3-(5-Oxazolyl)benzoate cluster_reactants Starting Materials reactant1 Ethyl 3-formylbenzoate intermediate Oxazoline Intermediate reactant1->intermediate + TosMIC, Base reactant2 Tosylmethyl isocyanide (TosMIC) reactant2->intermediate base K2CO3 product This compound intermediate->product - TosH, -H2O

Caption: Proposed Van Leusen synthesis of this compound.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol is a hypothetical procedure based on established Van Leusen reaction conditions.[7]

  • Preparation: To a solution of ethyl 3-formylbenzoate (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Reaction Initiation: Add anhydrous potassium carbonate (K2CO3) (1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield this compound.

Comparative Analysis: this compound vs. Other Derivatives

To contextualize the potential of this compound, we will compare it with two other oxazole derivatives: the well-established anti-inflammatory drug Oxaprozin , and a generic 2,5-disubstituted aryloxazole as a representative of a common structural motif in medicinal chemistry.

FeatureThis compound (Predicted)Oxaprozin (Experimental)2,5-Disubstituted Aryloxazole (General)
Structure 3-(Ethoxycarbonyl)phenyl group at C54,5-Diphenyl groupsAryl group at C2 and C5
Synthetic Accessibility High (via Van Leusen from aldehyde)Moderate (multi-step synthesis)Variable (multiple methods available)
Predicted Biological Role Potential enzyme inhibitor, anticancer, anti-inflammatoryPotent COX-2 inhibitor, anti-inflammatory[1][5]Diverse (Antimicrobial, anticancer, etc.)[1][3]
Key Physicochemical Properties Ester functionality may influence solubility and cell permeability.Carboxylic acid group is key for its mechanism of action and pharmacokinetics.Properties are highly dependent on the nature of the aryl substituents.

Structural Comparison

Caption: Structures of this compound, Oxaprozin, and a representative 2,5-disubstituted aryloxazole.

Potential Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is highly dependent on the nature and position of their substituents.[1]

  • This compound : The presence of the benzoate group suggests that this molecule could act as a bioisostere for other phenyl-containing enzyme inhibitors. The ester group could serve as a handle for further derivatization to improve pharmacokinetic properties or could be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering its biological activity.

  • Oxaprozin : The two phenyl groups at positions 4 and 5, along with the propionic acid side chain, are crucial for its potent and long-lasting anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes.[5]

  • 2,5-Disubstituted Aryloxazoles : This class of compounds has shown a wide range of activities. For example, derivatives with certain halogenated phenyl groups have demonstrated significant antimicrobial and anticancer properties. The specific substitution on the aryl rings can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.[3]

Experimental Evaluation of Biological Activity

To ascertain the therapeutic potential of novel oxazole derivatives like this compound, a battery of in vitro assays is essential.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the potential anticancer activity of a compound.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow step1 Seed Cells in 96-well Plate step2 Add Test Compound step1->step2 step3 Incubate (48-72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (4h) step4->step5 step6 Solubilize Formazan (DMSO) step5->step6 step7 Measure Absorbance (570 nm) step6->step7 step8 Calculate IC50 step7->step8

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the vast oxazole family. Its straightforward synthesis via the Van Leusen reaction from readily available starting materials makes it an attractive candidate for further investigation. Based on the known biological activities of structurally related oxazoles, it is plausible that this compound could exhibit interesting pharmacological properties, potentially in the realms of oncology or inflammatory diseases.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening of its biological activities using a panel of in vitro assays. Subsequent derivatization of the ester group could lead to the development of a library of related compounds, enabling a thorough exploration of the structure-activity relationship and the identification of lead candidates for drug development. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this and other novel oxazole derivatives.

References

A Technical Guide to the Isomeric World of Oxazoles: A Comparative Study of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For drug discovery researchers and medicinal chemists, the selection of a heterocyclic scaffold is a critical decision that profoundly influences a compound's pharmacological profile. Among the privileged five-membered heterocycles, oxazole and its isomer, isoxazole, are foundational motifs found in numerous natural products and FDA-approved drugs. While structurally similar, the simple transposition of a nitrogen atom—from the 1,3-position in oxazole to the 1,2-position in isoxazole—creates significant shifts in physicochemical properties that can be strategically exploited to optimize biological activity.

This guide provides an in-depth comparative analysis of oxazole and isoxazole isomers, moving beyond a simple catalog of activities to explore the causal relationships between structure and function. We will dissect specific case studies where the choice between these isomers led to dramatic differences in potency, providing field-proven insights and the experimental frameworks necessary to validate these findings in your own research.

Isomeric Distinction: Physicochemical and Electronic Profiles

The fundamental difference between oxazole and isoxazole lies in the arrangement of the oxygen and nitrogen atoms. This dictates the electronic distribution, aromaticity, and hydrogen bonding capabilities of the ring, which are pivotal for molecular interactions with biological targets.[1][2]

  • Oxazole (1,3-Oxazole): The nitrogen and oxygen are separated by a carbon atom. The nitrogen atom is pyridine-like and is the primary hydrogen bond acceptor.[3]

  • Isoxazole (1,2-Oxazole): The nitrogen and oxygen atoms are adjacent. This proximity results in a weaker N-O bond, which can be a site for metabolic cleavage, and alters the ring's electronic nature.[4]

The consequences of this isomeric difference are quantitatively reflected in their fundamental properties:

Table 1: Comparative Physicochemical Properties of Oxazole and Isoxazole Scaffolds

PropertyOxazole (1,3-)Isoxazole (1,2-)Implication in Drug Design
pKa (conjugate acid) ~0.8[3]~ -3.0[3]Oxazole is a significantly stronger base. This can influence salt formation strategies and interactions in acidic microenvironments.
Dipole Moment ~1.7 D[1]~3.0 D[1]The higher dipole moment of isoxazole can enhance polarity and solubility, potentially improving pharmacokinetic properties.
Metabolic Stability Generally stable ring system.The N-O bond can be susceptible to reductive cleavage under certain metabolic conditions.[1]Isoxazole may be considered for prodrug strategies where ring opening is desired, while oxazole may offer greater metabolic robustness.

Expert Insight: The choice between these scaffolds is never arbitrary. It is a deliberate strategy. If your target's active site has a key hydrogen bond donor, the more basic and accessible nitrogen of an oxazole might be crucial. Conversely, if improved solubility and polarity are needed to overcome pharmacokinetic hurdles, the larger dipole moment of an isoxazole makes it an attractive bioisostere. The higher prevalence of isoxazole-containing drugs approved by the FDA suggests that its overall property profile may often confer favorable pharmacological characteristics.[5][6]

Head-to-Head Biological Activity: Comparative Case Studies

The true measure of an isomeric scaffold's utility is its performance at a biological target. Here, we analyze specific examples where oxazole and isoxazole analogs were directly compared, revealing the profound impact of heteroatom positioning on potency.

Case Study 1: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition for Anti-Obesity

DGAT1 is a critical enzyme that catalyzes the final step in triglyceride synthesis, making it a key target for treating obesity and related metabolic disorders.[7] A study by Jadhav et al. provides a stark comparison of isoxazole versus oxazole potency.[7]

In their work, researchers synthesized biaryl urea analogs, replacing a biphenyl group with either a 3-phenylisoxazole or a 5-phenyloxazole moiety to improve physicochemical properties like cLogP and solubility.[7]

Table 2: Comparative DGAT1 Inhibitory Activity of Isoxazole vs. Oxazole Analogs

ScaffoldLead Compound ExamplehDGAT1 IC₅₀ (nM)
3-Phenylisoxazole Compound 40a64
5-Phenyloxazole (Not specified)>1000
Data sourced from Jadhav, R. D., et al. (2012). European Journal of Medicinal Chemistry.[7]

Causality and SAR Insights: The isoxazole-containing compounds were orders of magnitude more potent than their oxazole counterparts.[7][8] The precise reason for this dramatic difference would require co-crystal structures, but it strongly implies that the geometry and electronic distribution of the isoxazole ring provide a superior fit and/or electrostatic interaction within the DGAT1 active site. The oxazole ring, in this specific chemical context, fails to properly orient the key interacting groups, leading to a near-complete loss of activity. This case study is a powerful validator for synthesizing and testing both isomeric series in parallel during a lead optimization campaign.

Below is a diagram illustrating the role of DGAT1 in the triglyceride synthesis pathway.

DGAT1_Pathway DGAT1-Mediated Triglyceride Synthesis Pathway cluster_ER Endoplasmic Reticulum Lumen DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 Substrate 2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate 1 TAG Triacylglycerol (TAG) Storage Lipid Droplet Storage TAG->Storage DGAT1->TAG Catalyzes final step Inhibitor Isoxazole Inhibitor (e.g., Compound 40a) Inhibitor->DGAT1 Blocks active site

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Case Study 2: Prostacyclin (PGI₂) Receptor Agonism for Anti-Platelet Therapy

Prostacyclin (PGI₂) is a potent vasodilator and inhibitor of platelet aggregation. Mimetics of PGI₂ are valuable therapeutics for pulmonary hypertension and other cardiovascular diseases. In the development of nonprostanoid PGI₂ mimetics, the oxazole ring proved to be a critical pharmacophore.

A study on 4,5-diphenyloxazole derivatives revealed that substituents placed alpha to the oxazole ring could dramatically enhance potency.[9] The alpha-carbomethoxy-substituted compound 12a was found to be a potent inhibitor of platelet aggregation with an IC₅₀ of 0.08 µM, which was 15-fold more potent than its unsubstituted parent compound.[9]

Causality and SAR Insights: The structure-activity relationship strongly suggests a specific hydrogen-bond interaction between a donor moiety on the PGI₂ receptor and the substituent on the oxazole analog.[9] The potency was highly sensitive to the size and nature of this substituent. The authors proposed that the receptor has a pocket that preferentially recognizes small, polar, uncharged groups like the methoxycarbonyl of compound 12a .[9]

While this study did not include a direct isoxazole comparison, the proposed binding model highlights the causal role of the oxazole nitrogen. The 1,3-positioning of the nitrogen atom allows it to act as a hydrogen bond acceptor without interfering with the crucial interaction at the alpha-carbon. An isomeric isoxazole would place the nitrogen adjacent to the point of substitution, potentially causing steric hindrance or unfavorable electronic repulsion, disrupting this key interaction. This provides a strong rationale for selecting the oxazole scaffold when designing agonists for this specific receptor.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating protocols for key biological assays. The causality is embedded in the controls, which ensure that observed effects are due to the compound and not artifacts.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the head-to-head comparison of newly synthesized oxazole and isoxazole analogs.

Comparative_Workflow Workflow for Comparative Isomer Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Syn_O Synthesize Oxazole Analog Purify Purification & Characterization (NMR, MS, HPLC) Syn_O->Purify Syn_I Synthesize Isoxazole Analog Syn_I->Purify Assay_A Primary Assay (e.g., DGAT1 Enzyme Inhibition) Purify->Assay_A Assay_B Cell-Based Assay (e.g., MTT Cytotoxicity) Assay_A->Assay_B Assay_C Secondary Assay (e.g., Antimicrobial MIC) Assay_B->Assay_C Compare Compare IC50/MIC Values Assay_C->Compare SAR Establish Structure- Activity Relationship (SAR) Compare->SAR

Caption: General workflow for comparative biological evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][10][11]

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of three critical controls:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline 100% cell viability. This ensures the solvent used to dissolve the compounds has no inherent toxicity.

  • Positive Control (e.g., Doxorubicin): A known cytotoxic agent used to confirm the assay is responsive and the cells are susceptible to toxic insults.

  • Media Blank: Accounts for background absorbance from the culture medium and MTT reagent itself.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa for cervical, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the oxazole and isoxazole test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant, typically ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method assesses the ability of a compound to inhibit the growth of a microorganism.[13][14]

Pillar of Trustworthiness:

  • Positive Control (e.g., Ciprofloxacin): A standard antibiotic that ensures the test bacteria are susceptible and the assay conditions are correct.

  • Negative Control (Vehicle): Confirms that the solvent has no antimicrobial activity.

  • Uninoculated Plate: Ensures the sterility of the media and handling procedures.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.[15]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[14]

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the oxazole and isoxazole analogs, as well as the positive and negative controls, into separate wells.[14]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the compounds to diffuse into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Conclusion: Rational Isomer Selection in Drug Design

The decision to use an oxazole or an isoxazole scaffold is a nuanced, target-dependent choice that can define the success of a drug discovery campaign. This guide demonstrates that while they are isomers, their biological activities are not interchangeable.

  • Isoxazoles may be favored when higher polarity is desired or when the specific electronic and steric profile of the 1,2-arrangement provides superior binding, as seen with DGAT1 inhibitors.[7][8]

  • Oxazoles may be the scaffold of choice when a more basic nitrogen is needed for a key hydrogen bond interaction or when greater metabolic stability is required, as suggested by the SAR of PGI₂ receptor agonists.[9]

The most effective research strategy involves a parallel synthesis and evaluation approach . By creating and testing matched pairs of oxazole and isoxazole analogs against a given biological target, medicinal chemists can generate clear, unambiguous SAR data. This empirical, head-to-head comparison provides the authoritative grounding needed to rationally select the optimal isomer, ultimately accelerating the journey from a promising hit to a viable clinical candidate.

References

A Comparative Guide to the Efficacy of Ethyl 3-(5-Oxazolyl)benzoate Derivatives as Putative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of the potential enzymatic inhibitory activities of ethyl 3-(5-oxazolyl)benzoate derivatives. While direct experimental data for the parent compound is not extensively available in public literature, this document synthesizes findings from structurally related oxazole and benzoate analogs to provide a robust framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of similar molecules, we can infer the likely efficacy and potential enzymatic targets of this compound class, offering valuable insights for future research and development.

The following sections will delve into the inhibitory potential of these derivatives against key enzyme targets, compare their efficacy with established inhibitors, provide detailed experimental protocols for in-vitro validation, and visualize the relevant biological pathways.

Introduction: The Therapeutic Potential of Oxazole and Benzoate Scaffolds

The oxazole ring is a five-membered heterocyclic motif that is a common feature in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[1] Similarly, the benzoate moiety is another critical pharmacophore found in numerous therapeutic agents, known for its ability to interact with enzyme active sites. The combination of these two moieties in this compound suggests a high potential for biological activity, particularly as an enzyme inhibitor.

Based on extensive analysis of existing literature, this guide will focus on the following potential enzyme targets for this compound derivatives:

  • Fatty Acid Amide Hydrolase (FAAH): A key enzyme in the endocannabinoid system, its inhibition is a promising strategy for treating pain, inflammation, and anxiety.[2][3]

  • α-Glucosidase and α-Amylase: Enzymes involved in carbohydrate digestion, their inhibition is a therapeutic approach for managing type 2 diabetes.

  • Kynurenine-3-monooxygenase (KMO): An enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in neurodegenerative diseases.[4][5][6][7][8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Prime Target for Oxazole Derivatives

FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[9] Its inhibition leads to an increase in endogenous anandamide levels, resulting in analgesic and anti-inflammatory effects.[10] α-Keto oxazole derivatives have been identified as a class of exceptionally potent and selective FAAH inhibitors.[1][9]

Comparative Inhibitory Activity of α-Keto Oxazole Derivatives

The inhibitory potency of these compounds is typically evaluated by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of several α-keto oxazole derivatives against rat FAAH, providing a benchmark for the potential efficacy of this compound analogs.

CompoundC2 Acyl Side ChainKi (nM)[1]Fold Improvement vs. OL-135[1]
OL-135 (2b) 6-phenylhexyl4.51
5c 6-(1-naphthyl)hexyl2.61.7
5hh 6-(3-chlorophenyl)hexyl0.95
11j 2-(biphenyl-4-yl)ethyl0.756
12p 6-(phenylthio)hexyl31.5
13a 2-hydroxy-6-phenylhexyl80.56

Data sourced from a systematic structure-activity relationship study of α-keto oxazole inhibitors of FAAH.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for α-keto oxazole FAAH inhibitors:

  • Aryl Substituents: The nature and position of substituents on the terminal phenyl group of the C2 acyl side chain significantly impact potency. Electron-withdrawing groups in the meta position, such as in compound 5hh , enhance binding affinity.[1]

  • Conformational Restriction: Constraining the conformation of the C2 side chain, as seen in the biphenylethyl derivative 11j , can lead to exceptionally potent inhibitors.[1][11]

  • Heteroatom Incorporation: The introduction of heteroatoms like sulfur in the side chain is generally well-tolerated, maintaining potency comparable to the parent compound.[1][11]

For this compound, these findings suggest that modifications to the ethyl benzoate portion, such as introducing substituents on the benzene ring or altering the ester linkage, could be a promising strategy to develop potent FAAH inhibitors.

Comparison with Alternative FAAH Inhibitors

Several classes of compounds have been developed as FAAH inhibitors. The table below compares the potency of α-keto oxazoles with other notable inhibitors.

Inhibitor ClassExample CompoundTargetIC50/Ki
α-Keto Oxazole OL-135Rat FAAHKi = 4.5 nM[1]
Carbamate URB597Human FAAHIC50 = 4.6 nM
Piperidine Urea PF-3845Human FAAHKi = 230 nM[12]
Ketobenzimidazole Compound 2Human FAAHIC50 = 28 nM[13]

This comparison highlights that α-keto oxazoles are among the most potent classes of reversible FAAH inhibitors discovered to date.

FAAH Signaling Pathway in Pain and Inflammation

Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation. AEA then acts on cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels to modulate neurotransmission and inflammatory signaling, ultimately leading to analgesic and anti-inflammatory effects.[2][3][14]

FAAH_Pathway AEA_out Anandamide (AEA) (Extracellular) AEA_in AEA (Intracellular) AEA_out->AEA_in Transport CB1 CB1 Receptor AEA_in->CB1 Activation TRPV1 TRPV1 Channel AEA_in->TRPV1 Modulation FAAH FAAH AEA_in->FAAH Hydrolysis Inflammation Pro-inflammatory Signals CB1->Inflammation Reduction Pain Pain Sensation CB1->Pain Suppression TRPV1->Pain Modulation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Ethyl_Oxazolylbenzoate This compound Derivatives Ethyl_Oxazolylbenzoate->FAAH Inhibition Alpha_Glucosidase_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion Alpha_Amylase α-Amylase (Pancreatic) Alpha_Glucosidase α-Glucosidase (Intestinal) Disaccharides->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Benzoate_Derivatives This compound Derivatives Benzoate_Derivatives->Alpha_Amylase Inhibition Benzoate_Derivatives->Alpha_Glucosidase Inhibition Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3-monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT ThreeHK 3-Hydroxykynurenine (Neurotoxic) KMO->ThreeHK KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Quinolinic_Acid Quinolinic Acid (Neurotoxic) ThreeHK->Quinolinic_Acid Neurodegeneration Neurodegeneration ThreeHK->Neurodegeneration Promotes KYNA->Neurodegeneration Inhibits Quinolinic_Acid->Neurodegeneration Promotes Oxazole_Derivatives This compound Derivatives Oxazole_Derivatives->KMO Potential Inhibition

References

Introduction: The Imperative of Selectivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cross-Reactivity Profiling of Ethyl 3-(5-Oxazolyl)benzoate

This compound is a synthetic small molecule featuring an oxazole core, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] While public domain literature on the specific biological targets of this compound is limited, its structural motifs suggest potential interactions with various enzyme families, particularly protein kinases.

For the purpose of this comprehensive guide, we will hypothesize that this compound has been identified as a novel inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key mediator in inflammatory signaling pathways. The primary objective of any drug discovery program is to develop molecules that modulate their intended target with high potency and selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading structure-activity relationship (SAR). Therefore, a rigorous cross-reactivity assessment is not merely a regulatory checkpoint but a foundational step in understanding a compound's true pharmacological profile.

This guide provides a framework for conducting comprehensive cross-reactivity studies on our lead compound, this compound. We will detail the rationale, experimental protocols, and data interpretation for profiling against two of the largest and most critical drug target families: protein kinases and G-protein coupled receptors (GPCRs).

Part 1: Profiling Kinase Selectivity — Gauging the On-Target and Off-Target Landscape

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket. This conservation is a primary reason for the cross-reactivity of many kinase inhibitors.[3] A thorough profiling campaign is essential to ensure that the observed biological effect is due to the inhibition of p38α and not a collection of unintended targets.

Causality Behind Experimental Choices

Our strategy involves an initial high-throughput screen against a broad, functionally diverse panel of kinases at a single high concentration (e.g., 10 µM) to identify any significant off-target "hits." This concentration is chosen to capture even weak interactions that might become relevant at higher therapeutic doses.[4] Following this primary screen, any identified hits would be subjected to full dose-response curves to determine their IC50 values, the concentration required to inhibit 50% of the kinase's activity.

For this study, we will utilize a radiometric filter-binding assay, such as the HotSpot™ platform, which directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate (³³P-ATP) onto a specific substrate.[4] This method is considered a gold standard due to its direct measurement of enzymatic function, making it less susceptible to artifacts than indirect binding assays.[4]

Experimental Protocol: Radiometric Kinase Activity Assay
  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffers, kinase solutions, specific peptide substrates, and ³³P-ATP as recommended by the assay provider.

  • Compound Plating :

    • In a 96-well or 384-well plate, serially dilute the test compound to achieve the desired final assay concentrations. For the primary screen, a final concentration of 10 µM is used.

    • Include control wells: Staurosporine (a promiscuous inhibitor) as a positive control and DMSO (vehicle) as a negative control (representing 100% kinase activity).

  • Kinase Reaction :

    • Add the kinase, peptide substrate, and assay buffer to each well.

    • Allow the compound and kinase to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to permit binding.

  • Initiation and Incubation :

    • Initiate the phosphorylation reaction by adding the ³³P-ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60-120 minutes), optimized for linear substrate turnover for each specific kinase.

  • Termination and Capture :

    • Stop the reaction by adding a solution of phosphoric acid.

    • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated peptide substrate.

  • Washing and Detection :

    • Wash the filter membrane multiple times with phosphoric acid to remove unincorporated ³³P-ATP.

    • Dry the membrane and measure the captured radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of remaining kinase activity for each well relative to the DMSO controls.

    • Percentage Inhibition = 100 - [(Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)] * 100.

Workflow for Kinase Selectivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Compound Stock (this compound) Plating 4. Plate Compounds & Controls Compound->Plating Controls 2. Prepare Controls (Staurosporine, DMSO) Controls->Plating Reagents 3. Prepare Kinase Panel & Assay Reagents PreIncubate 5. Add Kinase/Substrate Pre-incubate Reagents->PreIncubate Plating->PreIncubate Initiate 6. Initiate with ³³P-ATP Incubate PreIncubate->Initiate Stop 7. Stop Reaction & Filter Initiate->Stop Read 8. Scintillation Counting Stop->Read Calculate 9. Calculate % Inhibition Read->Calculate Table 10. Generate Selectivity Profile Calculate->Table

Caption: Radiometric kinase screening workflow.

Data Presentation: Comparative Kinase Selectivity Profile

The data below represents a hypothetical outcome of screening this compound at 10 µM against a representative panel of kinases. It is compared with a known p38α inhibitor (Comparator A) and a non-selective inhibitor (Staurosporine).

Kinase TargetKinase FamilyThis compound (% Inhibition @ 10 µM)Comparator A (p38α-selective) (% Inhibition @ 10 µM)Staurosporine (Promiscuous) (% Inhibition @ 10 µM)
MAPK14 (p38α) CMGC 98% 99% 100%
MAPK1 (ERK2)CMGC15%5%95%
CDK2/cyclin ACMGC22%18%98%
GSK3βCMGC35%25%99%
PKAAGC5%2%100%
ROCK1AGC12%8%97%
AKT1AGC9%4%99%
SRCTK18%11%92%
ABL1TK25%15%96%
EGFRTK7%3%88%
CAMK2DCAMK31%28%94%

Part 2: Broadening the Horizon — GPCR Off-Target Liability Screening

G-protein coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are targets for over a third of all approved drugs.[5] Unintended interactions with GPCRs can cause a wide array of physiological effects, from cardiovascular to neurological. A comprehensive safety profile therefore necessitates screening against a panel of representative GPCRs.

Causality Behind Experimental Choices

The goal here is to identify any agonist, antagonist, or allosteric modulator activity. We will employ cell-based functional assays that measure the downstream signaling of GPCR activation.[6] These assays provide a more physiologically relevant readout than simple binding assays, as they confirm that a binding event translates into a functional cellular response.[7][8]

A common and efficient method is to measure changes in intracellular second messengers, such as calcium (for Gq-coupled receptors) or cAMP (for Gs/Gi-coupled receptors).[9] We will describe a calcium flux assay using a fluorescent indicator, which can be performed in a high-throughput format using a FLIPR (Fluorometric Imaging Plate Reader) system.

Experimental Protocol: Cell-Based Calcium Flux Assay (FLIPR)
  • Cell Culture and Plating :

    • Culture cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells) under standard conditions.

    • Plate the cells into black-walled, clear-bottom 96-well or 384-well microplates and grow to near confluency.

  • Dye Loading :

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer containing probenecid (to prevent dye leakage).

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

  • Compound Preparation :

    • Prepare a separate plate with serial dilutions of this compound.

    • Include wells with a known agonist for that receptor (positive control) and vehicle (negative control).

  • FLIPR Measurement :

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument will then automatically add the compounds from the source plate to the cell plate.

    • Immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis :

    • Agonist Mode: A direct increase in fluorescence after compound addition indicates agonist activity.

    • Antagonist Mode: To test for antagonism, a second addition of a known agonist is performed after the initial incubation with the test compound. A reduction or blockade of the agonist-induced signal indicates antagonist activity.

    • Quantify the response by measuring the peak fluorescence signal over baseline. Express results as a percentage of the response induced by the known reference agonist.

Workflow for GPCR Functional Screening

G cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis CellPlate 1. Plate GPCR-expressing Cells DyeLoad 2. Load Cells with Calcium-sensitive Dye CellPlate->DyeLoad Baseline 4. Measure Baseline Fluorescence DyeLoad->Baseline CompoundPlate 3. Prepare Compound & Control Plate AddCompound 5. Add Compound (Test for Agonism) CompoundPlate->AddCompound Baseline->AddCompound Read1 6. Read Fluorescence Change AddCompound->Read1 AddAgonist 7. Add Reference Agonist (Test for Antagonism) Read1->AddAgonist Read2 8. Read Fluorescence Change AddAgonist->Read2 Quantify 9. Quantify Signal (% of Control Response) Read2->Quantify Profile 10. Determine Agonist/ Antagonist Profile Quantify->Profile

Caption: Cell-based GPCR calcium flux screening workflow.

Data Presentation: Comparative GPCR Activity Profile

The following table shows hypothetical data for this compound tested at 10 µM against a panel of GPCRs in both agonist and antagonist modes.

GPCR TargetCouplingAgonist Activity (% of Control)Antagonist Activity (% Inhibition)
ADRB2 (β2 Adrenergic)Gs< 5%< 10%
ADRA1A (α1A Adrenergic)Gq< 5%12%
M1 MuscarinicGq< 5%8%
D2 DopamineGi< 5%< 10%
H1 HistamineGq< 5%25%
5-HT2A SerotoninGq< 5%18%
A2A AdenosineGs< 5%< 10%

Overall Interpretation and Conclusion

Based on our hypothetical data, this compound demonstrates a promising selectivity profile.

  • Kinase Profile: The compound is a potent inhibitor of its intended target, p38α (MAPK14), with minimal activity (< 40% inhibition at 10 µM) against a broad range of other kinases from different families. This suggests a high degree of selectivity. The minor hits observed (e.g., GSK3β, CAMK2D) would warrant follow-up IC50 determination to confirm they are significantly weaker than the on-target activity. A highly selective compound is more likely to have a clear mechanism of action and a wider therapeutic window.[10]

  • GPCR Profile: The compound shows negligible agonist or antagonist activity against the tested panel of GPCRs at 10 µM. The weak inhibition observed at the H1 and 5-HT2A receptors is unlikely to be physiologically relevant but should be monitored as the compound progresses and higher doses are used in vivo.

References

A Comparative Purity Analysis of Ethyl 3-(5-Oxazolyl)benzoate for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Selecting a High-Quality Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 3-(5-Oxazolyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace impurities can have cascading effects on the yield, purity, and safety profile of the final drug product.[1] This guide provides a comprehensive, in-depth comparison of this compound from three hypothetical, yet representative, suppliers: Supplier A, Supplier B, and Supplier C. Our analysis will be grounded in robust analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide researchers, scientists, and drug development professionals with a practical framework for supplier qualification.

The Significance of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical manufacturing can arise from various sources, including the synthetic route, degradation of the product, or contamination.[1] For an intermediate like this compound, potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. The identification and quantification of these impurities are critical for ensuring the quality and safety of the final API.[2] Regulatory bodies such as the FDA and EMA have stringent requirements for impurity profiling, making a thorough analytical assessment of all intermediates a mandatory step in the drug development process.[3][4]

Postulated Synthetic Route and Potential Impurities

While the exact synthetic routes employed by each supplier are proprietary, a common and efficient method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[5] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). In the case of this compound, the likely precursors would be ethyl 3-formylbenzoate and TosMIC.

Based on this postulated synthesis, several process-related impurities could be present in the final product:

  • Ethyl 3-formylbenzoate (Starting Material): Incomplete reaction could lead to the presence of this starting material.

  • Tosylmethyl isocyanide (Starting Material): Residual amounts of this reagent may be present.

  • Byproducts of TosMIC decomposition: TosMIC can decompose under basic conditions, leading to various side products.

  • Isomeric Impurities: Depending on the reaction conditions, regioisomers of the desired product could potentially form.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, toluene, ethyl acetate) may be present in the final product.

Comparative Analysis of this compound from Different Suppliers

To provide a clear comparison, we will present hypothetical analytical data for this compound obtained from three different suppliers. This data is representative of what a researcher might encounter when evaluating different sources for this critical intermediate.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for analyzing this compound.[4][6] Our analysis was performed using a reversed-phase C18 column with a gradient elution method to ensure the separation of the main component from any potential impurities.

Table 1: Comparative HPLC Purity Data

ParameterSupplier ASupplier BSupplier C
Purity (Area %) 99.85%98.92%99.51%
Impurity 1 (RT 3.2 min) 0.08%0.45%0.15%
Impurity 2 (RT 4.5 min) 0.05%0.31%0.22%
Largest Unidentified Impurity 0.02%0.15%0.07%
Total Impurities 0.15%1.08%0.49%

From the HPLC data, Supplier A's product exhibits the highest purity, with the lowest levels of both identified and unidentified impurities. Supplier B's product shows a significantly higher level of total impurities, which could be a concern for downstream applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[7][8] Headspace GC-MS was employed to analyze for the presence of common organic solvents.

Table 2: Comparative GC-MS Residual Solvent Data (ppm)

SolventSupplier ASupplier BSupplier CICH Limit (ppm)
Methanol < 502501503000
Toluene < 2015050890
Ethyl Acetate < 2080305000

All three suppliers meet the ICH limits for the tested residual solvents. However, Supplier A's product demonstrates a significantly cleaner solvent profile, indicating a more robust purification process.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and to detect the presence of structurally related impurities.[3] Quantitative ¹H NMR (qNMR) can also be used for accurate purity determination.[9]

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.54 (s, 1H), 8.24 (t, J = 1.6 Hz, 1H), 8.18 (dt, J = 7.8, 1.4 Hz, 1H), 7.98 (dt, J = 7.8, 1.4 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).

The ¹H NMR spectra for the samples from all three suppliers were consistent with the structure of this compound. However, a closer examination of the spectra for Supplier B's sample revealed minor peaks in the aromatic region that were not present in the samples from Suppliers A and C, suggesting the presence of aromatic impurities.

Experimental Protocols

HPLC Method for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

The choice of a reversed-phase method with a C18 column is standard for moderately polar organic molecules.[10] The gradient elution allows for the separation of compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

GC-MS Method for Residual Solvent Analysis
  • Instrumentation: Agilent 7890B GC with a 5977A MSD and a 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Headspace Sampler Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Approximately 100 mg of the sample was weighed into a 20 mL headspace vial and dissolved in 5 mL of DMSO.

A DB-624 column is specifically designed for the analysis of residual solvents, providing good separation for a wide range of common organic solvents. Headspace sampling is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix components.

¹H NMR Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters: 16 scans, 30° pulse, 2-second relaxation delay.

CDCl₃ is a common solvent for NMR analysis of organic molecules. The number of scans and relaxation delay were chosen to ensure a good signal-to-noise ratio for the detection of low-level impurities.

Visualizing the Workflow

experimental_workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Supplier Selection Supplier_A Supplier A HPLC HPLC Purity Supplier_A->HPLC GCMS GC-MS Residual Solvents Supplier_A->GCMS NMR ¹H NMR Identity & Impurities Supplier_A->NMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->GCMS Supplier_B->NMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->GCMS Supplier_C->NMR Comparison Comparative Data Analysis HPLC->Comparison GCMS->Comparison NMR->Comparison Selection Optimal Supplier Selection Comparison->Selection

Caption: Workflow for the comparative purity analysis of this compound.

Discussion and Recommendations

The analytical data presented in this guide clearly demonstrates that not all sources of this compound are of equal quality.

  • Supplier A provides the highest purity material with the lowest levels of both process-related impurities and residual solvents. This material would be the recommended choice for applications where high purity is critical, such as in late-stage clinical development and commercial manufacturing.

  • Supplier C offers a product of acceptable purity, although with a higher level of impurities than Supplier A. This material may be suitable for early-stage research and development where cost is a more significant factor and the purity requirements are less stringent.

  • Supplier B provides a product with a significantly lower purity and a higher level of impurities. The presence of multiple impurities, some of which are unidentified, poses a potential risk to the quality and safety of the final drug product. Further investigation and potentially a more rigorous purification step would be necessary before this material could be considered for use in pharmaceutical development.

Conclusion

The selection of a supplier for a critical pharmaceutical intermediate like this compound should be a data-driven decision. A comprehensive analytical evaluation, including techniques such as HPLC, GC-MS, and NMR, is essential for ensuring the quality, consistency, and safety of the material. This guide has provided a framework for such an evaluation, highlighting the importance of not only the overall purity but also the profile of specific impurities. By investing in a thorough analytical assessment upfront, drug developers can mitigate risks, ensure regulatory compliance, and ultimately contribute to the development of safer and more effective medicines.

References

A Comparative Spectroscopic Guide to Ethyl 3-(5-Oxazolyl)benzoate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, the oxazole ring serves as a privileged scaffold, appearing in a multitude of natural products and rationally designed molecules with significant biological activity and unique photophysical properties. When appended to other functionalities, such as the benzoate ester, the resulting compounds, like Ethyl 3-(5-Oxazolyl)benzoate, offer a rich platform for further chemical exploration. Understanding the core spectroscopic characteristics of this parent molecule and how they are modulated by the introduction of various substituents is paramount for researchers in drug discovery and materials development.

This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and two key analogues: an electron-donating amino-substituted variant (Ethyl 3-amino-5-(5-oxazolyl)benzoate) and an electron-withdrawing nitro-substituted counterpart (Ethyl 3-(5-oxazolyl)-5-nitrobenzoate). The data presented herein is a synthesis of established spectroscopic principles and experimental data from closely related structures, offering a robust framework for the identification and characterization of this important class of molecules. We will delve into the nuances of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral output.

The Molecular Lineup: Structures Under Investigation

For the purpose of this guide, we will be comparing the following three compounds:

  • This compound (Parent Compound)

  • Ethyl 3-Amino-5-(5-oxazolyl)benzoate (Electron-Donating Group Analogue)

  • Ethyl 3-(5-Oxazolyl)-5-nitrobenzoate (Electron-Withdrawing Group Analogue)

These analogues were chosen to illustrate the profound electronic effects that substituents can exert on the spectroscopic fingerprints of a core molecular structure.

I. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.

The parent compound, this compound, is expected to exhibit absorption bands characteristic of its two main chromophores: the benzoyl group and the oxazole ring. The introduction of substituents on the benzoate ring significantly alters the electronic landscape and, consequently, the UV-Vis absorption profile.

Experimental Protocol: UV-Vis Spectroscopy

A detailed, step-by-step methodology for this experiment is as follows:

UV_Vis_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Weigh ~1 mg of the analyte. prep2 Dissolve in a known volume (e.g., 10 mL) of spectroscopic grade solvent (e.g., Ethanol). prep1->prep2 prep3 Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL. prep2->prep3 acq1 Use a dual-beam UV-Vis spectrophotometer. prep3->acq1 Transfer to quartz cuvette acq2 Record a baseline spectrum with the solvent-filled cuvette. acq1->acq2 acq3 Record the sample spectrum from 200-400 nm. acq2->acq3

Figure 1: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data

CompoundSubstituent EffectPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound-~ 255, ~280~18,000, ~12,000
Ethyl 3-Amino-5-(5-oxazolyl)benzoateElectron-Donating~ 265, ~310~22,000, ~15,000
Ethyl 3-(5-Oxazolyl)-5-nitrobenzoateElectron-Withdrawing~ 260, ~295~20,000, ~14,000

Interpretation of UV-Vis Data

The introduction of an amino group, a potent electron-donating group, on the benzoate ring is predicted to cause a bathochromic (red) shift in the λmax values. This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, extending the conjugated system and lowering the energy gap for electronic transitions. Conversely, the electron-withdrawing nitro group is expected to cause a smaller bathochromic shift. While nitro groups are strongly electron-withdrawing, their effect on the λmax of the benzoyl chromophore is more complex and can involve charge-transfer interactions.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved.

The IR spectra of the this compound analogues will be dominated by characteristic absorptions from the ester carbonyl group, the C=N and C=C bonds of the aromatic and oxazole rings, and the C-O bonds. The position of the carbonyl stretching frequency is particularly sensitive to the electronic effects of the substituents on the benzoate ring.

Experimental Protocol: IR Spectroscopy

IR_Protocol cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition prep1 Place a small amount of the solid or liquid sample directly on the ATR crystal. acq1 Use an FTIR spectrometer equipped with a universal ATR accessory. prep1->acq1 Ensure good contact acq2 Record a background spectrum of the clean ATR crystal. acq1->acq2 acq3 Record the sample spectrum, typically from 4000-400 cm⁻¹. acq2->acq3

Figure 2: Experimental workflow for ATR-FTIR spectroscopic analysis.

Comparative IR Data

CompoundKey Absorption Bands (cm⁻¹)
This compound~3120 (C-H arom.), ~2980 (C-H aliph.), ~1725 (C=O ester), ~1610 (C=C arom.), ~1550 (C=N oxazole), ~1280, ~1120 (C-O stretch)
Ethyl 3-Amino-5-(5-oxazolyl)benzoate~3450, ~3350 (N-H stretch), ~3120 (C-H arom.), ~2980 (C-H aliph.), ~1710 (C=O ester), ~1620 (C=C arom.), ~1550 (C=N oxazole), ~1290, ~1120 (C-O stretch)
Ethyl 3-(5-Oxazolyl)-5-nitrobenzoate~3120 (C-H arom.), ~2980 (C-H aliph.), ~1735 (C=O ester), ~1610 (C=C arom.), ~1530, ~1350 (N-O stretch), ~1550 (C=N oxazole), ~1270, ~1120 (C-O stretch)

Interpretation of IR Data

The carbonyl stretching frequency of the ester group is a key diagnostic peak. For the parent compound, it is expected around 1725 cm⁻¹. The electron-donating amino group will decrease the C=O bond order through resonance, resulting in a lower stretching frequency (around 1710 cm⁻¹).[1] In contrast, the electron-withdrawing nitro group will increase the C=O bond order through an inductive effect, leading to a higher stretching frequency (around 1735 cm⁻¹).[2][3][4] The amino analogue will also show characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, while the nitro analogue will exhibit strong absorptions corresponding to the symmetric and asymmetric stretching of the N-O bonds around 1350 and 1530 cm⁻¹, respectively.[5][6][7][8]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Acquire standard 1D spectra and consider 2D experiments (COSY, HSQC, HMBC) for unambiguous assignments. acq1->acq2 MS_Protocol cluster_prep Sample Introduction cluster_acq Data Acquisition prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). prep2 Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS). prep1->prep2 acq1 Use a suitable ionization technique (e.g., ESI or EI). prep2->acq1 acq2 Acquire a full scan mass spectrum to determine the molecular ion peak. acq1->acq2 acq3 Perform tandem MS (MS/MS) to obtain fragmentation data. acq2->acq3

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for studying the metabolism of Ethyl 3-(5-Oxazolyl)benzoate, a compound of interest with structural motifs—an ethyl ester and an oxazole ring—that suggest a susceptibility to significant biotransformation. This document moves beyond a simple listing of protocols to explain the causal relationships behind experimental design, ensuring a self-validating system of inquiry.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from bench to bedside is paved with critical data points, none more crucial than its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolism, the enzymatic conversion of drug molecules into other compounds (metabolites), profoundly influences a drug's efficacy, safety, and pharmacokinetic profile. This compound, with its ester linkage and heterocyclic oxazole ring, presents two primary metabolic soft spots. Early characterization of its metabolic pathway is essential to predict its clearance rate, identify potentially active or toxic metabolites, and anticipate drug-drug interactions.[1] This guide will compare and contrast the two workhorses of metabolic investigation: the rapid, high-throughput in vitro liver microsome assay and the more complex, physiologically comprehensive in vivo rodent study.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, this compound is predicted to undergo both Phase I and Phase II metabolic transformations.

Phase I Metabolism: The initial modifications of the parent drug are expected to occur at two primary sites:

  • Ester Hydrolysis: The ethyl ester group is highly susceptible to hydrolysis by carboxylesterases (CES), which are abundant in the liver, plasma, and other tissues.[2] This reaction would cleave the ester bond to yield 3-(5-Oxazolyl)benzoic acid and ethanol.[3][4][5] This is often a rapid and efficient clearance pathway for ester-containing drugs.[6]

  • Oxazole Ring Oxidation: The oxazole ring can be a substrate for cytochrome P450 (CYP) enzymes, a superfamily of enzymes concentrated in liver microsomes.[7][8] Potential oxidative reactions include hydroxylation on the oxazole or phenyl ring, or even more complex CYP-mediated ring opening, which has been observed with other heterocyclic rings like oxadiazoles.[9][10]

Phase II Metabolism: The primary metabolite from ester hydrolysis, 3-(5-Oxazolyl)benzoic acid, possesses a carboxylic acid group, which is a prime site for conjugation reactions. The most common pathway would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble acyl-glucuronide conjugate, facilitating its excretion.[8]

Predicted Metabolic Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent This compound Metabolite1 3-(5-Oxazolyl)benzoic Acid + Ethanol Parent->Metabolite1 Carboxylesterases (CES) [Hydrolysis] Metabolite2 Oxidized Parent Compound (e.g., Hydroxylated) Parent->Metabolite2 Cytochrome P450s (CYP) [Oxidation] Metabolite3 3-(5-Oxazolyl)benzoyl Glucuronide Metabolite1->Metabolite3 UGTs [Glucuronidation]

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

In Vitro Metabolism: The Liver Microsome Assay

In vitro systems offer a controlled, high-throughput environment to investigate specific metabolic pathways. Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes, are rich in Phase I CYP enzymes and some Phase II UGTs, making them an ideal initial screening tool.[1][11][12]

Rationale for Experimental Design

The primary goal of the microsomal stability assay is to determine the rate at which the parent compound is consumed, allowing for the calculation of its intrinsic clearance.[12] The experiment is designed to ensure that the reaction proceeds under initial rate conditions, meaning less than 15-20% of the substrate is consumed, providing a linear reaction rate.[13] An NADPH regenerating system is included as a cofactor, as CYP enzymes require NADPH for their catalytic activity.[11] A control incubation without NADPH is crucial to distinguish CYP-mediated metabolism from non-enzymatic degradation or metabolism by enzymes not requiring NADPH (like some esterases).

In Vitro Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw Liver Microsomes (Human, Rat) on ice D Pre-incubate Microsomes, Buffer, & Compound A->D B Prepare NADPH Regenerating System E Initiate Reaction with NADPH System B->E C Prepare Compound Stock (e.g., in DMSO) C->D D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Depletion & Identify Metabolites I->J

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]

    • Prepare an NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[14]

    • Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation Setup:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[12]

    • Set up parallel control incubations: one without the NADPH regenerating system and another with heat-inactivated microsomes.[13]

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Reaction Termination and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.[12]

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Analytical Method:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify the formation of potential metabolites.

In Vivo Metabolism: The Rodent Study

In vivo studies, typically in rodent models like the Sprague-Dawley rat, provide a holistic view of a drug's ADME profile within a complete biological system. These studies account for absorption, distribution, multi-organ metabolism (hepatic, extra-hepatic), and excretion, which are processes absent in a microsomal assay.[15]

Rationale for Experimental Design

The objective of an in vivo study is to understand the complete disposition of the drug. Oral administration by gavage is a common route that mimics how a drug would be taken by a human.[16] Blood samples are collected at multiple time points to define the pharmacokinetic profile (Cmax, Tmax, AUC, half-life).[17] Urine and feces are collected over an extended period to identify the major routes of excretion and to perform a mass balance if a radiolabeled compound is used.[15] The use of metabolism cages is essential for the separate and clean collection of urine and feces.

InVivo_Workflow cluster_dosing Dosing & Housing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis A Acclimatize Rats in Metabolism Cages B Administer Compound via Oral Gavage (e.g., 10 mg/kg) A->B C Serial Blood Sampling (e.g., 0-24h post-dose) B->C D Urine & Feces Collection (e.g., 0-72h post-dose) B->D E Centrifuge Blood to obtain Plasma C->E F Homogenize Feces D->F G Store all samples at -80°C E->G F->G H Extract Drug & Metabolites from Plasma, Urine, Feces G->H I Analyze by LC-MS/MS H->I J Determine PK Parameters & Identify Metabolites I->J

Caption: General workflow for an in vivo metabolism study in rats.

Detailed Experimental Protocol: Rat Metabolism Study
  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats (n=3-5 per group) in metabolism cages for at least 24 hours.[15]

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer a single oral dose via gavage (e.g., 10 mg/kg).[18]

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) via a cannulated vessel or tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[17][18] Collect samples into tubes containing an anticoagulant (e.g., EDTA).

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).[15]

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[18]

    • Urine: Record the volume of urine collected at each interval and store an aliquot at -80°C.

    • Feces: Record the wet weight of feces, homogenize with water, and store at -80°C.

  • Analytical Method:

    • Develop and validate an LC-MS/MS method for the quantification of the parent drug and its predicted metabolites in plasma, urine, and fecal homogenates.

    • Sample preparation will likely involve protein precipitation for plasma and urine, and a more complex liquid-liquid or solid-phase extraction for fecal homogenates.

    • Analyze samples to determine the pharmacokinetic profile of the parent drug and to identify and quantify the metabolites present in each matrix.

Comparative Analysis: In Vitro vs. In Vivo Outcomes

The data generated from these two approaches are complementary, each providing unique insights into the metabolic fate of this compound.

FeatureIn Vitro (Liver Microsomes)In Vivo (Rat Study)Causality & Rationale
System Complexity Low (Subcellular fraction)High (Whole organism)In vitro isolates hepatic Phase I metabolism, while in vivo integrates ADME processes from all organs and systems.
Metabolites Identified Primarily Phase I (CYP-mediated) metabolites. Some Phase II (UGT) metabolites may be seen.Full spectrum of Phase I and Phase II metabolites from all tissues (liver, gut, kidney, etc.) and their conjugates.Microsomes lack the full complement of Phase II enzymes and cofactors, and do not account for extra-hepatic metabolism (e.g., gut wall esterases).
Primary Data Output Intrinsic clearance (CLint), metabolic half-life (t½), metabolite identification.Pharmacokinetic parameters (AUC, Cmax, t½), bioavailability, excretion routes, mass balance, metabolite profile in different matrices.The controlled in vitro system is ideal for kinetics, while the dynamic in vivo system describes the drug's overall disposition.
Throughput & Cost High throughput, lower cost.Low throughput, higher cost and complexity.Microsomal assays are rapid and scalable, making them suitable for early-stage screening of many compounds.
Translatability Provides a mechanistic understanding; requires scaling to predict human clearance.More directly reflects a physiological outcome, but species differences in metabolism must be considered.In vitro data on human microsomes can be more predictive of human hepatic clearance than data from a rat in vivo study.
Expected Key Findings for Topic Compound Rapid disappearance of parent due to hydrolysis (NADPH-independent) and formation of oxidized metabolites (NADPH-dependent).Low oral bioavailability of parent compound. High plasma levels of 3-(5-Oxazolyl)benzoic acid. Excretion of glucuronide conjugate in urine.The rapid hydrolysis observed in vitro would predict that the ester is a prodrug, with the carboxylic acid being the main circulating entity in vivo.

Integrated Discussion: Bridging the In Vitro-In Vivo Gap

The power of a robust preclinical metabolism package lies in the logical integration of in vitro and in vivo data.[15] For this compound, the in vitro liver microsome assay serves as a critical first pass. We would expect to see rapid disappearance of the parent compound. By running the assay with and without the NADPH cofactor, we can dissect the contribution of different enzyme classes. Disappearance in the absence of NADPH would strongly implicate carboxylesterases in the primary hydrolytic cleavage.[2] The formation of new metabolites only in the presence of NADPH would confirm the role of CYPs in oxidizing the molecule.

The in vivo rat study places these mechanistic findings into a physiological context. If the in vitro hydrolysis is rapid, we would predict very low plasma concentrations of the parent ethyl ester after oral dosing, with the 3-(5-Oxazolyl)benzoic acid metabolite being the predominant circulating species. The pharmacokinetic profile of this primary metabolite, not the parent drug, may then become more important for understanding the compound's efficacy and safety. Furthermore, the in vivo study is the only way to definitively determine the routes and rates of excretion, identifying whether the metabolites are cleared primarily through the urine or feces.

Ultimately, the in vitro data provides the "what" and "how" (what reactions occur and which enzymes are responsible), while the in vivo data provides the "how much" and "where" (the systemic exposure and ultimate fate of the drug and its metabolites). This integrated approach provides the trustworthy, authoritative data required for confident decision-making in drug development.

References

The Strategic Patent and Application Landscape of Ethyl 3-(5-Oxazolyl)benzoate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the oxazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a versatile building block in drug discovery.[1][2] This guide provides an in-depth evaluation of the patent landscape and therapeutic applications of a specific oxazole derivative, Ethyl 3-(5-Oxazolyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a strategic analysis of its potential, benchmarked against relevant alternatives and substantiated with actionable experimental protocols.

I. Decoding the Patent Landscape: A Crowded Field with Niche Opportunities

A comprehensive analysis of the patent landscape reveals that while this compound is not frequently claimed as a standalone entity, it falls within the broad and densely populated patent space of oxazole and benzoxazole derivatives.[3] Major pharmaceutical and biotechnology companies have extensively filed patents covering vast libraries of compounds featuring the oxazole core for a wide array of therapeutic indications, including oncology, inflammation, and infectious diseases.

The overarching trend in this patent space is the protection of novel scaffolds with diverse substitution patterns around the central oxazole ring. This strategy aims to secure broad intellectual property rights covering not just individual molecules but entire chemical series with potential therapeutic utility. For a molecule like this compound, this means that while it may not be the primary named compound in a patent, it is likely encompassed within the Markush structures of numerous patents claiming substituted oxazole derivatives.

Key patent trends in the broader oxazole space include:

  • Kinase Inhibitors: A significant portion of patents focus on the use of oxazole derivatives as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Anti-infective Agents: The oxazole scaffold is a common feature in patented compounds with antibacterial, antifungal, and antiviral properties.

  • Metabolic and Cardiovascular Diseases: A growing number of patents explore the use of oxazole-containing compounds for the treatment of metabolic disorders and cardiovascular conditions.

For researchers working with this compound, this dense patent landscape necessitates a carefully considered intellectual property strategy. The path to securing novel patent protection will likely involve the discovery of novel biological activities, the development of unique formulations or delivery methods, or the creation of novel derivatives with demonstrably superior properties over existing patented compounds.

II. Comparative Analysis: The Oxazole Scaffold Versus Key Heterocyclic Alternatives

The decision to pursue a specific chemical scaffold in a drug discovery program is a critical one, often based on a comparative assessment of its physicochemical properties, synthetic accessibility, and biological activity profile against other well-established heterocyclic systems. Here, we compare the oxazole ring system of this compound against two prominent five-membered heterocyclic alternatives: thiazole and pyrazole.

A. Oxazole vs. Thiazole: A Tale of Two Bioisosteres

Oxazoles and thiazoles are classic bioisosteres, meaning they have similar shapes and volumes and can often be interchanged in a drug molecule without significantly altering its interaction with a biological target. However, subtle differences in their electronic properties can lead to distinct pharmacological profiles.

FeatureOxazole (in this compound)ThiazoleRationale and Implications
Electron Distribution More electronegative oxygen atom leads to a more electron-rich ring system.The less electronegative sulfur atom results in a slightly less electron-rich ring.This can influence the strength of hydrogen bonding interactions with target proteins and affect metabolic stability.
Metabolic Stability Generally considered to have good metabolic stability.The sulfur atom can be susceptible to oxidation, potentially leading to faster metabolic clearance.For long-acting therapeutics, the oxazole scaffold may offer an advantage.
Biological Activity Broad-spectrum activity, including anticancer, anti-inflammatory, and antiviral properties.[4]Also exhibits a wide range of biological activities, with a notable number of approved drugs in various therapeutic areas.[4][5]A systematic review of antiproliferative activity suggests that thiazole derivatives have been more extensively explored and have shown slightly more promise in this specific area.[5]
B. Oxazole vs. Pyrazole: A Contrast in Hydrogen Bonding and Acidity

Pyrazoles, with their two adjacent nitrogen atoms, present a different set of properties compared to the 1,3-arrangement of oxygen and nitrogen in oxazoles.

FeatureOxazole (in this compound)PyrazoleRationale and Implications
Hydrogen Bonding The nitrogen atom is a hydrogen bond acceptor.One nitrogen atom is a hydrogen bond donor, and the other is an acceptor.This difference in hydrogen bonding capability can significantly impact target binding affinity and selectivity.
Acidity/Basicity Weakly basic.Can act as both a weak acid and a weak base (amphoteric).This influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and off-target interactions.
Therapeutic Applications Widely explored in oncology and infectious diseases.[1]A cornerstone in the development of anti-inflammatory drugs, with celecoxib being a prominent example.[6][7]The choice between an oxazole and a pyrazole scaffold may be guided by the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

III. Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of this compound and its alternatives, this section details standardized experimental protocols for assessing key biological activities.

A. Synthesis of this compound

A general and reliable method for the synthesis of this compound is crucial for obtaining high-purity material for biological testing. While specific patents may detail various synthetic routes, a common approach involves the condensation of an appropriate amino acid with a benzoic acid derivative, followed by cyclization to form the oxazole ring. A detailed, step-by-step laboratory-scale synthesis protocol is provided below.

Protocol 1: Synthesis of Ethyl Benzoate

This protocol outlines a standard Fischer esterification for producing a simple benzoate ester, which can be adapted for more complex structures.

Materials:

  • Benzoic acid

  • Ethanol (95%)

  • Concentrated Sulfuric acid

  • Sodium carbonate solution

  • Diethyl ether

  • Anhydrous calcium chloride

  • Round-bottom flask (150 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 150 mL round-bottom flask, add 20 mL of benzoic acid and 23 mL of 95% ethanol.[8]

  • Gently swirl the flask to dissolve the benzoic acid.

  • Slowly and carefully add 4.2 mL of concentrated sulfuric acid to the mixture while continuing to swirl.[8]

  • Add a few boiling chips to the flask.

  • Connect the flask to a reflux condenser and place it on a heating mantle.

  • Heat the mixture to reflux and maintain for 3 hours.[8]

  • After 3 hours, discontinue heating and allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 60 mL of cold water.

  • Add a sodium carbonate solution in small portions until the aqueous layer is slightly alkaline (test with pH paper).

  • Extract the aqueous layer twice with 30 mL portions of diethyl ether.[8]

  • Combine the organic extracts and dry over anhydrous calcium chloride.

  • Decant the dried ether solution and distill off the ether using a water bath.

  • The remaining oil is the crude Ethyl benzoate, which can be further purified by vacuum distillation.

B. In Vitro p38 MAP Kinase Inhibition Assay

Given the prevalence of oxazole derivatives as kinase inhibitors, a p38 MAP kinase assay is a relevant test to evaluate the potential of this compound in this therapeutic area.

Protocol 2: ADP-Glo™ Kinase Assay for p38α

This protocol is adapted from a standard luminescent kinase assay that measures the amount of ADP produced in a kinase reaction.[9][10]

Materials:

  • p38α Kinase Enzyme System (Promega, Cat.# V9101 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)

  • Substrate peptide (e.g., ATF2)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.[11]

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[9]

    • Prepare a master mix containing the p38α kinase and the substrate peptide in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.[11]

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9][11]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[9][11]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[11]

IV. Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the chemical structures and experimental workflows.

G cluster_EOB This compound EOB EOB

Caption: Chemical structure of this compound.

G Workflow for Comparative Kinase Inhibition Assay A Prepare Serial Dilutions of This compound & Alternatives B Add Compounds to 384-well Plate A->B C Add Kinase/Substrate Master Mix B->C D Initiate Reaction with ATP C->D E Incubate for 60 minutes D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Detect ADP (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 Values H->I

Caption: Generalized workflow for the comparative in vitro kinase inhibition assay.

V. Conclusion and Future Directions

This compound represents a molecule of interest situated within a highly competitive and broadly patented area of medicinal chemistry. While direct patent protection for this specific entity may be challenging, opportunities for innovation lie in the discovery of novel therapeutic applications and the development of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

The comparative analysis with other key heterocyclic scaffolds, such as thiazoles and pyrazoles, highlights the nuanced structure-activity relationships that govern biological activity. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, generating the critical data needed to make informed decisions in their drug discovery programs.

Future research should focus on a comprehensive screening of this compound against a diverse panel of biological targets to uncover novel activities. Furthermore, the synthesis and evaluation of a focused library of analogs will be essential to delineate the structure-activity relationships and to identify lead candidates with the potential for further development. By combining a strategic approach to intellectual property with rigorous scientific investigation, the full therapeutic potential of this compound and its derivatives can be realized.

VI. References

  • Application Notes & Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. Benchchem. Available from: --INVALID-LINK--.

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. 2021. Available from: --INVALID-LINK--.

  • p38α Kinase Assay. Promega Corporation. Available from: --INVALID-LINK--.

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. 2021. Available from: --INVALID-LINK--.

  • A Researcher's Guide to p38 MAPK Inhibitors: Isoform Specificity and Experimental Protocols. Benchchem. Available from: --INVALID-LINK--.

  • p38 alpha Kinase Enzyme System Application Note. Promega Corporation. Available from: --INVALID-LINK--.

  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich. Available from: --INVALID-LINK--.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: --INVALID-LINK--.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: --INVALID-LINK--.

  • Synthesis of oxazole and imidazole derivatives. ResearchGate. 2024. Available from: --INVALID-LINK--.

  • Muscarine, imidazole, oxazole and thiazole alkaloids. PubMed. 2000. Available from: --INVALID-LINK--.

  • Imidazole, oxazole and thiazole alkaloids. PubMed. 2006. Available from: --INVALID-LINK--.

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][11]diazepin-2-ylamino)benzoate. ResearchGate. 2013. Available from: --INVALID-LINK--.

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC. 2022. Available from: --INVALID-LINK--.

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. 2022. Available from: --INVALID-LINK--.

  • REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Academia.edu. Available from: --INVALID-LINK--.

  • A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery. Benchchem. Available from: --INVALID-LINK--.

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. 2024. Available from: --INVALID-LINK--.

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. 2023. Available from: --INVALID-LINK--.

  • Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. ResearchGate. 2016. Available from: --INVALID-LINK--.

  • Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. PubMed. 2016. Available from: --INVALID-LINK--.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. 2021. Available from: --INVALID-LINK--.

  • Process for synthesizing isoxazolines and isoxazoles. Google Patents. Available from: --INVALID-LINK--.

  • Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Google Patents. Available from: --INVALID-LINK--.

  • Microscale preparation of ethyl benzoate. RSC Education. Available from: [https://edu.rsc.org/experiments/microscale-preparation-of-ethyl-benzoate/443.article](--INVALID-LINK-- benzoate/443.article).

  • Ethyl benzoate. TargetMol. Available from: --INVALID-LINK--.

  • Synthesis Of Ethyl benzoate (sweet smelling ester). YouTube. 2019. Available from: --INVALID-LINK--.

  • Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers. 2022. Available from: --INVALID-LINK--.

  • Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. ResearchGate. 2022. Available from: --INVALID-LINK--.

  • Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers. 2022. Available from: --INVALID-LINK--.

  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[4][5][11]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PMC. 2021. Available from: --INVALID-LINK--.

  • A kind of preparation method of ethyl benzoate. Google Patents. Available from: --INVALID-LINK--.

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][12]imidazo[1,2-d][4][11]oxazepine and Benzo[f]benzo[4][12]oxazolo[3,2-d][4][11]oxazepine Derivatives. SciELO. 2022. Available from: --INVALID-LINK--.

  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. PMC. 2014. Available from: --INVALID-LINK--.

  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. 2024. Available from: --INVALID-LINK--.

  • Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers. 2022. Available from: --INVALID-LINK--.

  • 3-[5-(2-fluoro-phenyl)-[4][5][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. Available from: --INVALID-LINK--.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. 2019. Available from: --INVALID-LINK--.

  • Consensus Virtual Screening Identified[4][5][11]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. NIH. 2017. Available from: --INVALID-LINK--.

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. 2014. Available from: --INVALID-LINK--.

  • Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. 2022. Available from: --INVALID-LINK--.

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. 2019. Available from: --INVALID-LINK--..ncbi.nlm.nih.gov/pmc/articles/PMC6682436/).

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Ethyl 3-(5-Oxazolyl)benzoate. As a research chemical, specific hazard and disposal data may be limited. Therefore, this document is built upon the precautionary principle, treating the compound as potentially hazardous and adhering to the highest standards of laboratory safety as outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] The procedures herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Characterization

Data from analogous compounds, such as ethyl benzoate and other oxazole derivatives, suggest that potential hazards may include combustibility, aquatic toxicity, and irritation.[5][6] Therefore, all handling and disposal operations must be conducted with appropriate caution.

Table 1: Physicochemical Properties and Potential Hazards

PropertyValue / InformationSource / Rationale
Chemical Name This compound-
CAS Number 351431-76-2Inferred from supplier data.
Molecular Formula C₁₂H₁₁NO₃-
Physical State Assumed to be a liquid or solid at room temperature.Based on related structures.
Potential Hazards Combustible Liquid: Treat as a combustible liquid. Ethyl benzoate has a flash point of 88°C.[7][5][7][8]
Aquatic Toxicity: May be toxic to aquatic life.[5][5]
Irritant: May cause skin, eye, and respiratory irritation. A similar oxazole derivative is classified as an irritant.[6][6]
Harmful if Swallowed: May be harmful if ingested.[6][8][6][8]

Immediate Safety: PPE and Engineering Controls

To mitigate exposure risks during handling and disposal, a multi-layered approach combining personal protective equipment (PPE) and engineering controls is mandatory. This aligns with OSHA's hierarchy of controls.[1][9]

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

  • Body Protection: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator is required.[7]

Essential Engineering Controls
  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of vapors. Fume hoods must be tested annually and have a minimum face velocity of 100 linear feet per minute.[11]

  • Eyewash Stations and Safety Showers: Ensure these are unobstructed and located close to the workstation.[7][10]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The correct response prevents escalation and minimizes exposure.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment, as the material may be combustible.[8][12]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[13]

  • Absorb and Collect: Carefully apply absorbent material over the spill, working from the outside in. Once fully absorbed, use non-sparking tools to scoop the material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal the waste container and manage it according to the disposal procedures outlined in Section 6.

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions in waste containers.[14] this compound waste should never be mixed with incompatible materials like strong oxidizing agents or strong bases.[7]

Step-by-Step Waste Collection Procedure:

  • Select the Correct Container: Use a designated hazardous waste container that is clean, in good condition, and compatible with the chemical. The container must have a secure, leak-proof lid.[2]

  • Label the Container: Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Transfer Waste: Carefully transfer the waste into the container, avoiding splashes. This includes any contaminated materials from spills (e.g., absorbent pads, gloves).

  • Keep Container Closed: The container must remain closed at all times except when adding waste. This is a primary EPA regulation to prevent the release of vapors.[2][15]

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and incompatible materials.[15]

Disposal Pathway Decision Workflow

The following workflow provides a visual guide to the decision-making process for the proper disposal of this compound waste, from generation to final handoff to your institution's environmental health and safety department.

G start Waste Generation (Pure compound, solutions, or contaminated materials) container Select Compatible Hazardous Waste Container start->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling transfer Transfer Waste into Container (Keep closed when not in use) labeling->transfer storage Store in Designated Satellite Accumulation Area transfer->storage full Is Container Full? storage->full full->storage No seal Securely Seal Container & Check Label for Accuracy full->seal Yes ehs Contact Institutional EHS for Waste Pickup seal->ehs pickup EHS Collects Waste for Compliant Disposal ehs->pickup end Disposal Complete pickup->end

Caption: Workflow for the compliant disposal of this compound.

Final Disposal Procedure

The ultimate disposal of chemical waste is a highly regulated process governed by the EPA's Resource Conservation and Recovery Act (RCRA).[2] As a generator of hazardous waste, you are responsible for its management from "cradle to grave".[2]

  • Do Not Dispose Down the Drain: Sewer disposal of this chemical is strictly prohibited.[8][16] This practice can harm aquatic ecosystems and interfere with wastewater treatment processes.[5]

  • Prepare for Pickup: Once the waste container is full, ensure the lid is tightly sealed and the label is accurate and legible.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup. Do not attempt to transport the waste off-site yourself.

  • Professional Disposal: Your EHS department will arrange for the waste to be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The preferred method of destruction for organic compounds like this is typically high-temperature incineration.

  • Maintain Records: Keep accurate records of the waste generated and its disposal date as part of your laboratory's Chemical Hygiene Plan.[1][9]

By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

A Researcher's Guide to the Safe Handling of Ethyl 3-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. Ethyl 3-(5-Oxazolyl)benzoate, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical structures.

Hazard Assessment and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the potential hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles and a face shield, chemical-resistant apron over a lab coat, double-gloving with nitrile or neoprene gloves.[2][4]Recommended when there is an elevated risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[4]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[4]For responding to significant spills or uncontrolled releases of the compound.

Eye and Face Protection: At a minimum, chemical safety goggles meeting ANSI standard Z87.1-2003 are required.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][5]

Hand Protection: Chemically resistant gloves are essential for all handling procedures. Nitrile or neoprene gloves are suitable for incidental contact.[2] For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance.[2] Always inspect gloves for any signs of degradation or damage before use and replace them immediately if compromised.[2]

Body Protection: A flame-resistant lab coat is mandatory.[2] For operations with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[2] Ensure that all exposed skin is covered by wearing long pants and closed-toe shoes.[2]

Respiratory Protection: All manipulations of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2][4]

Operational and Handling Plan

Adherence to a structured workflow is critical for minimizing exposure and ensuring a controlled laboratory environment. The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Compound prep_materials->handle_transfer Proceed to Handling handle_reaction Set Up Reaction in Fume Hood handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Safely Quench Reaction handle_monitor->cleanup_quench Reaction Complete cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Regulations cleanup_decontaminate->cleanup_dispose remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->remove_ppe Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling :

    • Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[4]

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.

    • If the compound is a solid, handle it in a way that minimizes dust formation.

    • If it is a liquid, use appropriate containment to prevent spills.

  • Reaction :

    • All reactions involving this compound must be conducted within a certified chemical fume hood.[4]

    • Ensure adequate ventilation and be prepared for potential exotherms if the reaction is novel.

  • Cleanup :

    • Upon completion of the reaction, any excess or unreacted material should be quenched safely.

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.[4]

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate vicinity.

    • Use an inert absorbent material to contain the spill.[6]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel.

    • If the spill is significant or involves a volatile substance, evacuate the entire laboratory and contact the appropriate emergency response team.

    • Restrict access to the affected area.

    • Only personnel trained in hazardous spill cleanup and equipped with the appropriate PPE should address the spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air.[7] If breathing is difficult, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in separate, clearly labeled, and sealed containers.[4]

  • Dispose of waste in accordance with all local, state, and federal regulations.[10] Do not dispose of it down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.